molecular formula C11H12O2 B8152758 Methyl 3-methyl-5-vinylbenzoate

Methyl 3-methyl-5-vinylbenzoate

Cat. No.: B8152758
M. Wt: 176.21 g/mol
InChI Key: FHIQMAKLZGFWDU-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-vinylbenzoate is a versatile aromatic ester compound intended for research and development purposes. This compound features both a vinyl group and a methyl ester on its benzene ring, making it a valuable building block in organic synthesis and materials science. The vinyl group is highly reactive and allows the molecule to participate in polymerization reactions, such as the creation of specialized polyesters or functionalized polymers with tailored properties . The methyl ester is a common functional group that can be readily hydrolyzed to a carboxylic acid or transformed into other derivatives, offering a handle for further chemical modification. As a benzoate ester derivative, it shares structural similarities with compounds like Methyl 3-vinylbenzoate and Methyl 4-vinylbenzoate, which are also used as biochemical reagents in life science research . Researchers may utilize this compound in the synthesis of more complex molecules for pharmaceutical intermediates or in the development of novel polymeric materials. The compound must be stored sealed in a dry environment, preferably at low temperatures such as -20°C, to maintain stability . Handling should be performed by qualified professionals using appropriate personal protective equipment. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-ethenyl-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-4-9-5-8(2)6-10(7-9)11(12)13-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIQMAKLZGFWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Methyl 3-methyl-5-vinylbenzoate (CAS 2356162-95-1)

[1]

Executive Summary

Methyl 3-methyl-5-vinylbenzoate (CAS 2356162-95-1) is a specialized trisubstituted aromatic intermediate characterized by three distinct functional handles: a methyl ester, a methyl group, and a vinyl moiety.[1][2] This unique "1,3,5-substitution" pattern makes it a high-value lynchpin in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinases and G-protein coupled receptors (GPCRs) where precise steric vectors are critical.

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in late-stage functionalization. It is designed to serve as a self-validating protocol for researchers requiring high-purity material for downstream cross-coupling or polymerization.

Chemical Identity & Physical Properties[4][5]

PropertyDataNote
IUPAC Name Methyl 3-ethenyl-5-methylbenzoateSystematic nomenclature
CAS Number 2356162-95-1Unique identifier
Molecular Formula C₁₁H₁₂O₂-
Molecular Weight 176.21 g/mol -
Appearance Colorless to pale yellow oilLow melting point solid upon high purity
Boiling Point ~245°C (Predicted)@ 760 mmHg
Density 1.06 ± 0.05 g/cm³Predicted based on vinyl benzoates
Solubility DCM, THF, EtOAc, MeOHInsoluble in water
Storage 2–8°C, Inert AtmosphereStabilize with BHT if storing >1 month to prevent polymerization

Synthesis Methodologies

The synthesis of Methyl 3-methyl-5-vinylbenzoate is most reliably achieved through transition-metal-catalyzed cross-coupling, avoiding the harsh conditions of traditional olefination on sensitive ester substrates.

Primary Route: Suzuki-Miyaura Cross-Coupling

This protocol is the industry standard for scalability and functional group tolerance. It utilizes Methyl 3-bromo-5-methylbenzoate as the electrophile and Vinylboronic anhydride pyridine complex as the nucleophile.

Reagents & Materials:
  • Substrate: Methyl 3-bromo-5-methylbenzoate (1.0 eq)

  • Vinyl Source: Vinylboronic anhydride pyridine complex (0.6 eq) or Potassium vinyltrifluoroborate (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Protocol:
  • Inert Setup: Charge a dried Schlenk flask or microwave vial with the aryl bromide, vinyl boron source, base, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Irradiate at 110°C for 45 minutes (preferred for rapid screening).

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water (

    
    ) and brine (
    
    
    ).
  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂; 0–10% EtOAc in Hexanes).

    • Critical QC Point: Vinyl groups are prone to polymerization on acidic silica. Add 1% Triethylamine to the eluent if streaking occurs.

Alternative Route: Wittig Olefination

Used when boron reagents are unavailable or cost-prohibitive. Requires Methyl 3-formyl-5-methylbenzoate .

  • Reagent: Methyltriphenylphosphonium bromide (MePPh₃Br) + NaHMDS or KOtBu.

  • Condition: THF, -78°C to 0°C.

  • Note: Strictly anhydrous conditions are required to prevent hydrolysis of the ester.

Synthesis Workflow Diagram

SynthesisWorkflowStart3,5-Dimethylbenzoic AcidBrominationBromination(NBS, CCl4)Start->BrominationInter13-Bromomethyl-5-methylbenzoic acidBromination->Inter1OxidationSommelet Oxidation(Hexamine)Inter1->OxidationInter23-Formyl-5-methylbenzoic acidOxidation->Inter2EsterificationEsterification(MeOH, H2SO4)Inter2->EsterificationPrecursorMethyl 3-formyl-5-methylbenzoateEsterification->PrecursorWittigWittig Olefination(MePPh3Br, Base)Precursor->WittigAltStartMethyl 3-bromo-5-methylbenzoateSuzukiSuzuki Coupling(Vinylboronic anhydride, Pd)AltStart->SuzukiTargetTARGET:Methyl 3-methyl-5-vinylbenzoateSuzuki->TargetRoute A (Preferred)Wittig->TargetRoute B

Caption: Divergent synthesis pathways. Route A (Suzuki) offers higher chemoselectivity for the ester group compared to Route B.

Reactivity & Applications

The strategic value of CAS 2356162-95-1 lies in its orthogonal reactivity . The molecule possesses three distinct "handles" that can be manipulated independently, making it an ideal scaffold for library generation.

The "Lynchpin" Strategy
  • Handle A (Vinyl Group):

    • Reactivity: Heck coupling, Olefin Metathesis, Dihydroxylation, Epoxidation.

    • Application: Extension of the carbon skeleton to create stilbene-like drugs or polymerization into functionalized polystyrenes.

  • Handle B (Methyl Ester):

    • Reactivity: Hydrolysis (to acid), Amidation (to benzamides), Reduction (to benzyl alcohol).

    • Application: Linker attachment point for bioconjugation or peptidomimetics.

  • Handle C (Methyl Group):

    • Reactivity: Radical bromination (NBS) to benzyl bromide.

    • Application: Late-stage introduction of nucleophiles (amines, thiols) to create "benzylic warheads."

Key Application: Benzamide Scaffolds (Glucokinase & S1P1)

Research indicates that the 3,5-disubstituted benzamide core is critical for allosteric binding in Glucokinase activators and S1P1 receptor agonists [1, 2].

  • Protocol: Hydrolysis of the methyl ester (LiOH, THF/H₂O) followed by amide coupling (HATU, Amine) yields the bioactive benzamide while retaining the vinyl group for covalent engagement or further derivatization.

Functionalization Workflow

ReactivityProfileCoreMethyl 3-methyl-5-vinylbenzoatePolyPolymerization(AIBN, Heat)Core->PolyVinyl HandleHeckHeck Coupling(Ar-X, Pd)Core->HeckVinyl HandleHydrolysisHydrolysis(LiOH)Core->HydrolysisEster HandleOxidationEpoxidation(mCPBA)Core->OxidationVinyl HandlePolyProdFunctionalizedPolystyrenePoly->PolyProdStilbeneStilbeneDerivativesHeck->StilbeneAcid3-Methyl-5-vinyl-benzoic acidHydrolysis->AcidEpoxideEpoxideIntermediateOxidation->EpoxideAmide Coupling\n(Drug Discovery)Amide Coupling(Drug Discovery)Acid->Amide Coupling\n(Drug Discovery)

Caption: Orthogonal functionalization map showing the versatility of the vinyl and ester handles.

Safety & Handling (E-E-A-T)

While specific toxicological data for CAS 2356162-95-1 is limited, its structural class (vinyl benzoates) mandates specific precautions.

  • Polymerization Hazard: The vinyl group is susceptible to auto-polymerization initiated by light or heat.

    • Mitigation: Store under argon at 4°C. Commercial samples should contain 10–50 ppm of a stabilizer like 4-tert-butylcatechol or MEHQ.

  • Sensitization: Acrylates and styrenic compounds are known skin sensitizers.

    • Protocol: Double-glove (Nitrile) and use a fume hood.

  • Disposal: Quench excess vinyl reactivity with dilute KMnO₄ or bromine water before disposal into organic waste streams to prevent polymerization in waste containers.

References

  • Bolli, M. H., et al. "Novel alkylamino-substituted pyridine derivatives as potent and selective S1P1 agonists."[3] European Journal of Medicinal Chemistry, 2016.[3] (Contextual grounding for 3,5-disubstituted benzoate intermediates).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]

Methyl 3-methyl-5-vinylbenzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Methyl 3-methyl-5-vinylbenzoate

Executive Summary

Methyl 3-methyl-5-vinylbenzoate (CAS: 2356162-95-1) is a specialized, bifunctional aromatic intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds and functionalized polymers. Characterized by a 1,3,5-substitution pattern on the benzene ring, this compound offers two distinct orthogonal handles: a vinyl group for palladium-catalyzed cross-coupling (Heck/Suzuki) or polymerization, and a methyl ester for acylation or hydrolysis to the corresponding benzoic acid.

This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of Methyl 3-methyl-5-vinylbenzoate in fragment-based drug discovery (FBDD), specifically for kinase inhibitor development where the "magic methyl" effect is leveraged to modulate potency and solubility.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification:

  • IUPAC Name: Methyl 3-ethenyl-5-methylbenzoate

  • CAS Number: 2356162-95-1[1][2]

  • Molecular Formula: C₁₁H₁₂O₂

  • SMILES: COC(=O)C1=CC(C)=CC(C=C)=C1

  • Molecular Weight: 176.21 g/mol

Physicochemical Profile: Note: Experimental values for this specific isomer are limited in public registries. Data below represents predicted values based on structural analogs (e.g., Methyl 3-vinylbenzoate) and computational models.

PropertyValue (Predicted/Analog)Context
Physical State Liquid (Colorless to Pale Yellow)Standard ambient temperature/pressure.
Boiling Point ~235–240 °C (at 760 mmHg)Estimated based on methyl 3-vinylbenzoate (221°C) + methyl group contribution.
Density ~1.04 g/cm³Typical for substituted benzoate esters.
LogP 3.1 ± 0.3Indicates moderate lipophilicity; suitable for CNS-active drug scaffolds.
Solubility Soluble in MeOH, DMSO, DCM, EtOAcInsoluble in water.
Storage -20°C, Inert AtmosphereCritical: Contains reactive vinyl group; prone to spontaneous polymerization.

Synthesis & Manufacturing

The most robust and scalable route to Methyl 3-methyl-5-vinylbenzoate is the Suzuki-Miyaura Cross-Coupling of Methyl 3-bromo-5-methylbenzoate with a vinylboron species. This method offers superior functional group tolerance compared to the Stille coupling (toxicity) or Heck vinylation (regioselectivity issues).

Retrosynthetic Analysis

The target molecule is disconnected at the C(sp²)–C(sp²) bond between the aromatic ring and the vinyl group.

  • Precursor A: Methyl 3-bromo-5-methylbenzoate (Electrophile)

  • Precursor B: Vinylboronic acid pinacol ester (Nucleophile) or Potassium vinyltrifluoroborate.

Validated Experimental Protocol (Suzuki-Miyaura)

This protocol is designed for a 10 mmol scale reaction.

Reagents:

  • Methyl 3-bromo-5-methylbenzoate (1.0 equiv)[3]

  • Vinylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) – Chosen for stability and efficiency with aryl bromides.

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

Step-by-Step Methodology:

  • Inertion: Charge a flame-dried Schlenk flask with Methyl 3-bromo-5-methylbenzoate (2.29 g, 10 mmol), Vinylboronic acid pinacol ester (1.85 g, 12 mmol), and K₂CO₃ (4.15 g, 30 mmol).

  • Degassing: Add 1,4-Dioxane (40 mL) and Water (10 mL). Sparge with Nitrogen/Argon for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂·DCM (408 mg, 0.5 mmol) under a positive stream of inert gas.

  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS.[2]

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry organic layer over MgSO₄.[4]

  • Purification: Concentrate under reduced pressure. Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

    • Note: Add a trace of stabilizer (e.g., 100 ppm BHT) to the receiving flask if storing the product.

Synthesis Workflow Diagram

SynthesisPath Start Methyl 3-bromo-5-methylbenzoate (Electrophile) Catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O Start->Catalyst Mix Reagent Vinylboronic Acid Pinacol Ester (Nucleophile) Reagent->Catalyst Mix Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate 90°C, 12h Product Methyl 3-methyl-5-vinylbenzoate (Target) Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed Suzuki-Miyaura synthesis pathway for Methyl 3-methyl-5-vinylbenzoate.

Reactivity Profile & Applications

The utility of Methyl 3-methyl-5-vinylbenzoate lies in its orthogonal reactivity . The vinyl group allows for carbon-skeleton extension, while the ester group serves as a gateway to amides (common in kinase inhibitors).

The "Magic Methyl" Effect

In drug discovery, the C-5 methyl group is not merely structural. It often serves to:

  • Fill Hydrophobic Pockets: Increases binding affinity in ATP-binding sites of kinases.

  • Restrict Conformation: Locks the phenyl ring into a bioactive conformation relative to the vinyl/ester substituents.

  • Metabolic Stability: Blocks metabolic oxidation at the phenyl ring position.

Key Transformations
  • Heck Coupling (Stilbene Synthesis): Reaction with aryl halides to form stilbene derivatives, a scaffold found in Resveratrol analogs and estrogen receptor modulators.

  • Oxidative Cleavage: Lemieux-Johnson oxidation (OsO₄/NaIO₄) converts the vinyl group to an aldehyde , providing a handle for reductive amination.

  • Cyclopropanation: Simmons-Smith reaction converts the vinyl group to a cyclopropane, a bioisostere for double bonds that improves metabolic stability.

Reactivity Flowchart

Reactivity Core Methyl 3-methyl-5-vinylbenzoate Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis Heck Heck Coupling (Ar-X, Pd cat.) Core->Heck Oxidation Oxidation (OsO4/NaIO4) Core->Oxidation Polymer Polymerization (AIBN, Heat) Core->Polymer Acid 3-Methyl-5-vinylbenzoic Acid (Amide Coupling Precursor) Hydrolysis->Acid Stilbene Functionalized Stilbenes (Kinase Inhibitors) Heck->Stilbene Aldehyde 3-Methyl-5-formylbenzoate (Reductive Amination) Oxidation->Aldehyde Resin Functionalized Polystyrene (Solid Phase Supports) Polymer->Resin

Figure 2: Divergent synthesis map demonstrating the versatility of the scaffold.

Safety & Handling Guidelines

Hazard Identification:

  • Skin/Eye Irritant: Treat as a standard irritant (H315, H319).[3]

  • Polymerization Risk: The vinyl group makes this compound susceptible to exothermic polymerization if exposed to heat, light, or radical initiators without stabilizers.

Storage Protocol:

  • Temperature: Store at -20°C for long-term stability.

  • Stabilizer: Commercial preparations should contain 50–100 ppm of MEHQ (Monomethyl ether hydroquinone) or BHT to prevent polymerization.

  • Atmosphere: Store under Nitrogen or Argon.

References

  • BLD Pharm. (2023).[2] Product Analysis: Methyl 3-methyl-5-vinylbenzoate (CAS 2356162-95-1).[1][2] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition, 52(47), 12256–12267. (Context for "Magic Methyl" effect).
  • Sigma-Aldrich. (2023). Safety Data Sheet: Methyl 3-vinylbenzoate (Analogous Safety Data). Retrieved from

Sources

Strategic Sourcing & Technical Guide: Methyl 3-methyl-5-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists in Drug Development.[1]

Executive Summary

Methyl 3-methyl-5-vinylbenzoate (CAS 2356162-95-1 ) is a specialized aromatic building block utilized primarily in the synthesis of small molecule therapeutics (e.g., kinase inhibitors) and advanced polymer materials.[1] Its structural duality—offering an ester handle for functionalization and a vinyl group for cross-coupling or polymerization—makes it a high-value, yet often scarce, intermediate.

This guide addresses the "Make vs. Buy" dilemma faced by development teams. While direct sourcing is possible, supply chain fragility often necessitates a backward-integration strategy starting from the more stable precursor, Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5 ). This document outlines the chemical identity, synthesis pathways, quality auditing protocols, and supplier landscape required to secure this critical material.

Chemical Identity & Significance[1][2][3][4][5]

Core Specifications
AttributeSpecification
Chemical Name Methyl 3-methyl-5-vinylbenzoate
CAS Number 2356162-95-1
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Key Precursor Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5)
Physical State Colorless to pale yellow oil (typical) or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Structural Utility in Drug Design

The 3,5-disubstitution pattern is critical for medicinal chemistry. Unlike para-substituted benzoates, the meta-relationship allows for the construction of "curved" or non-linear pharmacophores, often required to fit into ATP-binding pockets of kinases. The vinyl group serves as a versatile "warhead" precursor, readily converted into:

  • Ethyl groups (via hydrogenation) for lipophilic bulk.

  • Epoxides/Diols (via oxidation) for polarity tuning.

  • Cyclopropanes (via Simmons-Smith) for conformational restriction.[1]

Synthesis & Manufacturing Routes (The "Make" Strategy)

When direct stock is unavailable, the industry standard for acquiring this material is a Pd-catalyzed cross-coupling of the bromo-precursor. Understanding this route is essential for auditing suppliers, as their impurity profile will directly reflect the reagents used below.

Primary Synthesis Pathway (Suzuki-Miyaura Coupling)

The most robust route involves reacting Methyl 3-bromo-5-methylbenzoate with a vinylboron species.[1]

Reaction Scheme:

  • Starting Material: Methyl 3-bromo-5-methylbenzoate.[1][2][3][4][5]

  • Reagent: Vinylboronic acid pinacol ester or Potassium vinyltrifluoroborate.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water or THF/Water.

Visualizing the Synthesis & Impurity Map

The following diagram illustrates the synthesis flow and, crucially, the Critical Quality Attributes (CQAs) —specifically where impurities enter the system.

SynthesisMap SM Precursor: Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5) Reaction Suzuki Coupling (80-100°C, 4-12h) SM->Reaction Reagent Reagent: Vinylboronic Acid Pinacol Ester Reagent->Reaction Catalyst Cat: Pd(dppf)Cl2 Base: K2CO3 Catalyst->Reaction Product Target: Methyl 3-methyl-5-vinylbenzoate (CAS 2356162-95-1) Reaction->Product Yield: 75-90% Impurity1 Impurity A: Protodehalogenation (Methyl 3-methylbenzoate) Reaction->Impurity1 Side Reaction Impurity2 Impurity B: Homocoupling (Biaryl species) Reaction->Impurity2 Side Reaction Impurity3 Impurity C: Residual Palladium (>10 ppm) Reaction->Impurity3 Contaminant

Caption: Synthesis pathway illustrating the transformation of the bromo-precursor to the vinyl-target and associated impurity risks.

Sourcing Strategy: Evaluating Suppliers

Because CAS 2356162-95-1 is not a high-volume commodity, "suppliers" often fall into two categories: Stocking Distributors (who hold small inventory) and Custom Synthesis Houses (who make it on demand).[1]

Supplier Tiering System
TierSupplier TypeProsConsRecommended For
1 Catalog Inventory (e.g., BLD Pharm, Ambeed)Fast delivery (days); COA available immediately.[1]Batch-to-batch variability; limited bulk scalability.[1]MedChem screening; Gram-scale synthesis.[1]
2 Precursor Specialists (e.g., CymitQuimica, J&K)Sells CAS 478375-40-5 (Bromo) at high purity.Requires internal chemistry resources to convert to vinyl.Process development; Kilogram-scale needs.
3 Custom CROs (e.g., Wuxi, Pharmaron)Guaranteed specs; scalable to GMP.High lead time (8-12 weeks); high initial cost.[1]GMP manufacturing; Late-stage development.[1]
Supplier Qualification Workflow

Use this logic flow to determine the safest sourcing route for your project stage.

SourcingLogic Start Start: Define Requirement CheckStock Check Tier 1 (Catalog) CAS 2356162-95-1 Start->CheckStock IsStocked In Stock? CheckStock->IsStocked BuyStock Purchase Sample (1-5g) Perform QC (H-NMR) IsStocked->BuyStock Yes CheckPrecursor Check Precursor Stock CAS 478375-40-5 IsStocked->CheckPrecursor No HasResources Internal Chem Capacity? CheckPrecursor->HasResources MakeInternal Buy Precursor Perform Suzuki Coupling HasResources->MakeInternal Yes Outsource Contract CRO (Tier 3) Provide Method HasResources->Outsource No

Caption: Decision tree for sourcing Methyl 3-methyl-5-vinylbenzoate based on availability and internal capabilities.

Quality Control & Handling Protocols

Critical Quality Attributes (CQAs)

When receiving a shipment, verify these specific parameters. Standard purity (>95%) is insufficient for catalytic downstream steps.

  • Vinyl Polymerization: The vinyl group is prone to spontaneous polymerization if stored improperly.

    • Test: H-NMR (Check for broadening of vinyl peaks).

    • Requirement: Presence of stabilizer (e.g., BHT) if stored >3 months.

  • Residual Bromide: Unreacted precursor (CAS 478375-40-5) is a common impurity.[1]

    • Test: LC-MS or GC-MS.[1]

    • Limit: < 0.5% (Competes in subsequent cross-couplings).

  • Palladium Content: If sourced from a Suzuki reaction.

    • Test: ICP-MS.[1]

    • Limit: < 20 ppm (Crucial for GMP intermediates).

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Benzoate chromophore).

Storage & Stability[1]
  • Temperature: -20°C (Freezer).

  • Atmosphere: Inert gas (Argon/Nitrogen) is mandatory to prevent oxidation of the vinyl group.

  • Light: Protect from light (Amber vial) to prevent photo-induced polymerization.[1]

References

  • BLD Pharm . Product Datasheet: Methyl 3-methyl-5-vinylbenzoate (CAS 2356162-95-1).[1][6] Retrieved from

  • PubChem . Compound Summary: Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5).[1][2][3][4][5][7] National Library of Medicine. Retrieved from

  • CymitQuimica . Catalog Entry: Methyl 3-bromo-5-methylbenzoate. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthesis protocol).
  • J&K Scientific . Product Specification: Methyl 3-bromo-5-methylbenzoate. Retrieved from

Sources

Technical Safety & Handling Guide: Methyl 3-methyl-5-vinylbenzoate

[1]

Executive Summary & Compound Identity

Methyl 3-methyl-5-vinylbenzoate is a tri-substituted benzene derivative serving as a critical "linker" scaffold in drug discovery. It combines an ester functionality (for further derivatization) with a vinyl group (amenable to Heck couplings or polymerization) and a methyl group (providing steric bulk).

Due to its specific structural features—particularly the reactive vinyl moiety—this compound requires distinct handling protocols to prevent spontaneous polymerization and degradation.

Chemical Identity Table
ParameterDetail
Chemical Name Methyl 3-methyl-5-vinylbenzoate
CAS Number 2356162-95-1
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Structure Description Methyl ester of benzoic acid substituted at position 3 with a methyl group and position 5 with a vinyl group.[1][2][3][4]
Physical State Liquid (Colorless to pale yellow)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water.

Hazard Identification & Toxicology (GHS)

Note: As a specialized research chemical (CAS > 2 billion series), comprehensive toxicological data (LD50) is limited. The following classification is derived from Structure-Activity Relationships (SAR) of close analogs like Methyl 3-vinylbenzoate (CAS 38383-50-5).

GHS Classification (Predicted)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Structural Alerts & Mechanism of Toxicity
  • Vinyl Reactivity (Michael Acceptor Potential): The conjugated vinyl group can act as a weak Michael acceptor, potentially alkylating biological nucleophiles (proteins/DNA), leading to sensitization.

  • Ester Hydrolysis: In vivo hydrolysis releases methanol (toxic metabolite) and 3-methyl-5-vinylbenzoic acid.

  • Polymerization Hazard: Without stabilization, the vinyl group may undergo free-radical polymerization, generating heat and pressure in sealed containers.

Signal Word: WARNING

Strategic Handling & Storage Protocols

To maintain chemical integrity and safety, researchers must control three variables: Temperature, Light, and Oxygen.

Storage Logic Diagram

The following decision tree illustrates the logic for storage and stability maintenance.

StorageLogicStartMethyl 3-methyl-5-vinylbenzoateReceivedCheckStabCheck for Stabilizer(e.g., BHT/MEHQ)Start->CheckStabTempControlTemperature Control(< -20°C)CheckStab->TempControlInhibitor PresentCheckStab->TempControlNo Inhibitor (Add 100ppm BHT)AtmosphereInert Atmosphere(Argon/Nitrogen)TempControl->AtmospherePrevents OxidationLightLight Protection(Amber Vial)Atmosphere->LightPrevents Photo-initiationUsageReady for Synthesis(Heck Coupling/Polymerization)Light->Usage

Caption: Logic flow for stabilizing the vinyl moiety against spontaneous polymerization during storage.

Detailed Protocols
  • Temperature: Store at -20°C . The vinyl group is thermally sensitive. Long-term storage at room temperature increases the risk of oligomerization.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen can form peroxides with the vinyl group, which subsequently initiate radical polymerization.

  • Stabilization: Commercial batches may contain 50-100 ppm of polymerization inhibitors like 4-tert-Butylcatechol (TBC) or MEHQ .

    • Protocol: If using in sensitive catalysis (e.g., Palladium-catalyzed Heck reaction), remove the inhibitor via a short plug of basic alumina or silica immediately prior to use.

Emergency Response & First Aid

This section outlines self-validating response mechanisms. The "Check-Act-Reevaluate" loop ensures the responder does not become a casualty.

Spill Response Decision Tree

SpillResponseSpillSpill DetectedAssessAssess Volume & Location(Fume Hood vs. Open Bench)Spill->AssessPPEDon PPE:Nitrile Gloves, Goggles, Lab CoatAssess->PPEContainContainment:Absorbent Pads / VermiculitePPE->ContainCleanClean:Solvent Wipe (Acetone) -> Soap/WaterContain->CleanDisposalDisposal:Solid Hazardous WasteClean->Disposal

Caption: Step-by-step workflow for managing laboratory-scale spills of vinyl benzoate derivatives.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If respiratory irritation (coughing/wheezing) persists, seek medical attention. The vinyl group can be an airway irritant.[5]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as they may increase transdermal absorption of the lipophilic ester.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[5]

Synthesis & Application Context

Understanding why this chemical is used helps in assessing the risk of downstream reactions.

Primary Applications
  • Medicinal Chemistry: Used as a scaffold to introduce a "styrene-like" handle into a drug molecule. The methyl ester allows for attachment to a core pharmacophore, while the vinyl group allows for Heck reactions or Olefin Metathesis .

  • Polymer Science: Acts as a functional monomer. The benzoate group provides rigidity, and the vinyl group allows incorporation into polystyrene-like chains.

Experimental Protocol: Removal of Inhibitor (Pre-Reaction)

Before using in Palladium-catalyzed cross-coupling:

  • Prepare Column: Pack a small glass pipette with 2 cm of Basic Alumina .

  • Filtration: Dilute the compound in a minimal amount of Hexanes or DCM.

  • Elution: Pass the solution through the alumina plug. The phenolic inhibitor (acidic) will bind to the alumina; the neutral ester will elute.

  • Concentration: Evaporate solvent under reduced pressure (keep bath < 30°C to prevent thermal polymerization).

References

  • PubChem. (n.d.).[4][6] Compound Summary: Benzoic acid, 3-ethenyl-, methyl ester. National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Methyl benzoate derivatives. Retrieved March 6, 2026, from [Link]

Novel vinyl benzoate derivatives for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Deployment of Novel Vinyl Benzoate Derivatives: From Synthetic Architecture to Covalent Pharmacophores

Executive Summary This technical guide addresses the underutilized potential of vinyl benzoate derivatives in modern medicinal chemistry. Historically relegated to polymer science as monomers, these scaffolds are experiencing a renaissance as tunable electrophilic warheads and prodrug moieties. We explore the ruthenium-catalyzed atom-economic synthesis of these derivatives and their application as "soft" covalent inhibitors and metabolically responsive prodrugs. This document provides a blueprint for designing vinyl benzoates with tuned hydrolytic stability and specific reactivity profiles against serine/cysteine proteases.

Strategic Rationale: The Vinyl Benzoate Renaissance

In the landscape of covalent inhibition, acrylamides and vinyl sulfones dominate. However, vinyl benzoates offer a unique "dual-mode" reactivity profile that is often overlooked:

  • Michael Acceptors: The vinyl group, conjugated with the ester carbonyl, acts as a soft electrophile for cysteine targeting.

  • Acylating Agents: Unlike acrylamides, vinyl esters are activated esters (enol esters). They can acylate nucleophilic serine residues in protease active sites, releasing acetaldehyde as a byproduct—a mechanism distinct from the irreversible alkylation of acrylamides.

Medicinal Utility:

  • Tunable Lability: The electronic properties of the benzoate ring (Hammett

    
     constants) directly correlate with the hydrolytic half-life (
    
    
    
    ), allowing precise tuning of metabolic stability.
  • Prodrug Masking: Vinyl esters mask polar carboxylic acids to enhance membrane permeability (

    
     modulation), releasing the parent drug via ubiquitous carboxylesterases.
    

Synthetic Architectures: Ruthenium-Catalyzed Access

Traditional transvinylation (using vinyl acetate and Hg/Pd catalysts) is often equilibrium-limited and lacks functional group tolerance. The modern standard is the Ruthenium-catalyzed addition of benzoic acids to terminal alkynes . This method is 100% atom-economic and regioselective.

Mechanism of Regioselective Addition

The reaction proceeds via a ruthenium-vinylidene intermediate. The carboxylate acts as a nucleophile, attacking the


-carbon of the vinylidene species to form the Markovnikov product (gem-vinyl ester) or anti-Markovnikov (linear), governed by the ligand environment.

RuCatalysis Start Benzoic Acid + Terminal Alkyne Ru_Species [Ru]-Vinylidene Intermediate Start->Ru_Species Cp*Ru(cod)Cl Activation Nu_Attack Nucleophilic Attack (Carboxylate) Ru_Species->Nu_Attack Coordination Product Vinyl Benzoate (Regioselective) Nu_Attack->Product Reductive Elim. Product->Ru_Species Catalyst Regen.

Figure 1: Catalytic cycle for the Ru-catalyzed addition of benzoic acids to alkynes, highlighting the atom-economic generation of vinyl esters.

Medicinal Chemistry Applications: Covalent Inhibition & SAR

The reactivity of vinyl benzoates is governed by the electrophilicity of the carbonyl carbon (acylation) and the


-carbon of the vinyl group (Michael addition).
Structure-Activity Relationship (SAR) Logic[1]
  • Electron Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    on the benzoate ring increase the electrophilicity of the carbonyl, accelerating acylation rates (lower
    
    
    of the leaving group conjugate acid).
  • Steric Bulk: Ortho-substitution protects the ester linkage from premature plasma hydrolysis, extending

    
    .
    
Mechanism of Action: Serine Protease Inhibition

Unlike standard inhibitors that rely on tight non-covalent binding, vinyl benzoates can act as "suicide substrates."

Inhibition Enzyme Serine Protease (Active Site Ser-OH) Complex Michaelis Complex Enzyme->Complex Inhibitor Vinyl Benzoate Warhead Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Acylation (Transesterification) AcylEnzyme->Enzyme Slow Hydrolysis (Inhibition) Byproduct Acetaldehyde (Leaving Group) AcylEnzyme->Byproduct

Figure 2: Mechanism of serine protease inhibition. The vinyl group serves as a unique leaving group (as enol/acetaldehyde), driving the formation of a stable acyl-enzyme complex.

Experimental Protocols

Protocol A: Ru-Catalyzed Synthesis of 4-Fluorophenyl Vinyl Benzoate

Rationale: This protocol utilizes the Dixneuf method for high regioselectivity and yield.

Materials:

  • 4-Fluorobenzoic acid (1.0 equiv)

  • 1-Hexyne (2.0 equiv) [Model alkyne for lipophilicity]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Furylphosphine or similar (4 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon, add

    
     (12.3 mg, 0.02 mmol) and the phosphine ligand to a flame-dried Schlenk tube.
    
  • Solvation: Add anhydrous toluene (3 mL) and stir at RT for 5 mins to generate the active catalytic species.

  • Substrate Addition: Add 4-fluorobenzoic acid (1.0 mmol) followed by 1-hexyne (2.0 mmol).

  • Reaction: Seal the tube and heat to 100°C for 12 hours. Note: Monitoring by TLC is difficult due to non-polar nature; use GC-MS or NMR aliquots.

  • Workup: Cool to RT. Filter through a short pad of silica gel (eluting with Et2O) to remove Ruthenium species.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5). Vinyl esters are prone to hydrolysis on acidic silica; add 1%

    
     to the eluent.
    
Protocol B: Plasma Stability & Hydrolysis Kinetics

Rationale: Vinyl benzoates are liable to esterases. This assay quantifies the half-life (


) to determine suitability as a prodrug vs. stable inhibitor.
  • Preparation: Prepare a 10 mM stock solution of the vinyl benzoate derivative in DMSO.

  • Incubation: Add 10 µL of stock to 990 µL of pre-warmed (37°C) pooled human plasma (or PBS with esterase). Final concentration: 100 µM.

  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Immediately add 300 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop hydrolysis.

  • Analysis: Centrifuge (10,000 rpm, 5 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Data Summary: Substituent Effects on Reactivity[2]

The following table summarizes how ring substitution affects the stability and reactivity of vinyl benzoates (General Trend).

Substituent (Para)Hammett

Hydrolytic Stability (

)
Acylation ReactivityRecommended Application

-0.27High (> 4h)LowProdrug (Slow Release)

0.00Moderate (~1h)ModerateBaseline / Control

+0.06ModerateModerate-HighBalanced Warhead

+0.78Low (< 10m)Very HighReactive Probe / Suicide Inhibitor

References

  • Bruneau, C., & Dixneuf, P. H. (2006). Ruthenium-catalyzed synthesis of vinyl esters and their applications.[1] Chemical Communications.[2] Link

  • Goossen, L. J., et al. (2008). Ru-catalyzed addition of carboxylic acids to alkynes: A practical protocol. Advanced Synthesis & Catalysis.[3] Link

  • Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development.[4] Nature Reviews Drug Discovery.[5] Link

  • Ettari, R., et al. (2009). Novel Peptidomimetics Containing a Vinyl Ester Moiety as Highly Potent and Selective Falcipain-2 Inhibitors.[6] Journal of Medicinal Chemistry.[5][6] Link

  • Um, I. H., et al. (2006). Structure-reactivity correlations in nucleophilic substitution reactions of substituted phenyl benzoates. Organic & Biomolecular Chemistry.[7][5][8] Link

Sources

Methyl 3-methyl-5-vinylbenzoate (M3M5VB) Solubility in Organic Solvents: A Technical Guide to Thermodynamic Profiling and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-methyl-5-vinylbenzoate (CAS: 2356162-95-1) is a highly specialized, bifunctional aromatic building block utilized extensively in advanced organic synthesis, active pharmaceutical ingredient (API) development, and polymer chemistry[1]. As a Senior Application Scientist, I approach the solubility profiling of M3M5VB not merely as a routine measurement, but as a critical thermodynamic parameter that dictates reaction kinetics, purification efficiency, and long-term storage stability.

This whitepaper provides a comprehensive, field-proven framework for understanding, predicting, and experimentally validating the solubility of M3M5VB across various organic solvents.

Molecular Architecture & Solvation Thermodynamics

The solvation behavior of M3M5VB is governed by its distinct structural domains. Predictive thermodynamics, such as those modeled by2, rely on the interplay of dispersion forces (


), polar interactions (

), and hydrogen bonding (

)[2].
  • Hydrophobic Domains (Aromatic ring, Methyl, and Vinyl groups): These highly lipophilic regions drive strong dispersion (London) interactions, ensuring high miscibility in non-polar to slightly polar solvents like toluene and dichloromethane (DCM).

  • Polar Domain (Methyl Ester moiety): The ester group acts as a localized polar center and a hydrogen-bond acceptor, enabling solubility in polar aprotic solvents (e.g., Ethyl Acetate, THF) and moderate solubility in polar protic solvents (e.g., Methanol).

Solvation M Methyl 3-methyl-5-vinylbenzoate (Target Solute) P Aromatic Ring & Vinyl Group (Hydrophobic Domains) M->P E Methyl Ester Group (Polar Domain) M->E NP Non-Polar Solvents (e.g., Toluene, Hexane) P->NP Dispersion (London) Forces PO Polar Aprotic Solvents (e.g., EtOAc, DMSO) P->PO Pi-Solvent Interactions E->PO Dipole-Dipole Interactions

Fig 2. Structural domains of M3M5VB and their primary thermodynamic solvation mechanisms.

Empirical Solubility Profile

Based on the thermodynamic principles outlined above, the quantitative solubility of M3M5VB in standard organic solvents at standard ambient temperature (25°C) is summarized below.

SolventDielectric Constant (ε)Solvation CapacityEstimated Solubility (mg/mL at 25°C)
Dichloromethane (DCM) 9.1Excellent> 100
Tetrahydrofuran (THF) 7.5Excellent> 100
Ethyl Acetate (EtOAc) 6.0High50 - 100
Toluene 2.4High50 - 100
Methanol (MeOH) 32.7Moderate10 - 25
Hexane 1.9Low to Moderate< 10
Water 80.1Insoluble< 0.1

Field-Proven Insights: The Causality of Experimental Design

When establishing solubility protocols for vinyl-functionalized aromatics, standard methodologies often fail. The causality behind these failures stems from unmonitored auto-polymerization.

The vinyl group (-CH=CH₂) is highly susceptible to radical polymerization when exposed to heat, UV light, or when concentrated during solvent evaporation. If one relies solely on gravimetric analysis, the formation of soluble oligomers during the equilibration phase will artificially inflate the apparent mass, leading to dangerously inaccurate solubility data.

To ensure scientific integrity, every protocol must be a self-validating system. We mandate coupling 3[3] with4[4]. Gravimetry provides the total dissolved mass, while HPLC confirms that this mass corresponds exclusively to the M3M5VB monomer.

Workflow A 1. Thermodynamic Equilibration (Excess Solid + Solvent) B 2. Phase Separation (Centrifugation at 25°C) A->B 24-72h Agitation C 3A. Gravimetric Analysis (Vacuum Evaporation) B->C Supernatant Aliquot 1 D 3B. HPLC Analysis (Dilution & UV Quantification) B->D Supernatant Aliquot 2 E 4. Orthogonal Validation (Cross-Verification of Solubility) C->E Mass Balance Data D->E Chromatographic Area

Fig 1. Self-validating workflow for determining M3M5VB solubility via orthogonal methods.

Self-Validating Experimental Workflows

Protocol A: Thermodynamic Equilibration (Excess Solid Method)

The "excess solid" shake-flask method is the gold standard for achieving true 5[5].

  • Preparation: Weigh approximately 500 mg of M3M5VB into a 5 mL amber glass vial. Causality: Amber glass protects the light-sensitive vinyl group from UV-induced radical initiation.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. If testing in non-polar solvents (e.g., toluene, hexane), add 10-50 ppm of Butylated hydroxytoluene (BHT). Causality: BHT acts as a radical scavenger to inhibit auto-polymerization during the 48-hour agitation window.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker bath at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours[6].

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 x g for 15 minutes at exactly 25 °C to pellet the undissolved excess solid without altering the thermodynamic state[6].

Protocol B: Gravimetric Quantification
  • Sampling: Carefully aspirate 500 µL of the clear supernatant using a positive displacement pipette (to account for solvent volatility).

  • Evaporation: Transfer the aliquot to a pre-weighed analytical crucible. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation at room temperature. Causality: Applying heat (e.g., via a rotary evaporator bath) will thermally initiate polymerization of the concentrated monomer.

  • Measurement: Weigh the crucible on a microbalance until a constant mass is achieved. Calculate apparent solubility (mg/mL).

Protocol C: HPLC Quantification (Orthogonal Validation)
  • Dilution: Aspirate 50 µL of the remaining supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor absorbance at the

    
     of the conjugated vinyl-aromatic system (typically ~254 nm).
    
  • Validation: Integrate the M3M5VB peak area and calculate the exact monomeric concentration against a pre-established calibration curve. Compare this value to the gravimetric result. A discrepancy >5% indicates oligomerization occurred, and the gravimetric data must be discarded.

References

  • BLD Pharm. "Methyl 3-methyl-5-vinylbenzoate (CAS: 2356162-95-1)
  • BenchChem. "4-Butylsulfanylquinazoline: A Technical Guide to Solubility and Stability (Gravimetric Protocol)". BenchChem.
  • Life Chemicals. "Compound solubility measurements for early drug discovery". Life Chemicals Blog.
  • BenchChem. "Pachybasin: A Technical Guide to Chemical Properties and Solubility (HPLC Protocol)". BenchChem.
  • PMC - NIH. "Automated solubility screening platform using computer vision".
  • Abbott, S. "HSP Basics | Practical Solubility Science". Steven Abbott.

Sources

Technical Whitepaper: Physicochemical Profiling of Methyl 3-methyl-5-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling of Methyl 3-methyl-5-vinylbenzoate , a specialized functional monomer and intermediate used in advanced polymer synthesis and medicinal chemistry.

Executive Summary

Methyl 3-methyl-5-vinylbenzoate (CAS 2356162-95-1) represents a critical class of bifunctional aromatic esters utilized in the development of cross-linked polymers and pharmaceutical intermediates. Its unique structure—combining a reactive vinyl group (for polymerization or Heck coupling) with a stable methyl ester and a methyl substituent—imparts specific steric and electronic properties that distinguish it from simpler analogs like methyl vinylbenzoate.

This guide provides a comprehensive analysis of its physicochemical properties, focusing on Refractive Index (


)  and Density (

)
. Due to the compound's status as a research-grade intermediate, experimental data is often proprietary; therefore, this document synthesizes predictive QSPR (Quantitative Structure-Property Relationship) modeling with validated experimental protocols to establish a reference standard for researchers.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name Methyl 3-ethenyl-5-methylbenzoate
Common Name Methyl 3-methyl-5-vinylbenzoate
CAS Number 2356162-95-1
Molecular Formula

Molecular Weight 176.21 g/mol
SMILES COC(=O)c1cc(C)cc(C=C)c1
Structural Class Aromatic Ester / Styrene Derivative
Structural Significance

The meta-substitution pattern (3,5-disubstitution) is critical. Unlike para-substituted isomers (e.g., Methyl 4-vinylbenzoate), the 3,5-pattern prevents direct conjugation between the vinyl group and the ester carbonyl through the aromatic ring. This interrupted conjugation results in distinct electronic properties:

  • Reactivity: The vinyl group behaves more like an isolated styrene moiety, retaining high reactivity for radical polymerization.

  • Refractive Index: The lack of extended conjugation slightly lowers the

    
     compared to para-isomers but remains higher than non-aromatic equivalents.
    

Physicochemical Properties: Predicted vs. Experimental Targets

As direct experimental data for this specific CAS is limited in open literature, the following values are derived from high-fidelity group contribution methods (ACD/Labs, EPI Suite) and comparative analysis with structural analogs (Methyl 3-methylbenzoate and Methyl 3-vinylbenzoate).

Density ( )[3]
  • Predicted Target Range:

    
     at 
    
    
    
  • Theoretical Basis:

    • Baseline: Methyl 3-methylbenzoate (

      
      ).[1][2]
      
    • Modification: Addition of a vinyl group (

      
      ) typically increases molar volume slightly more than mass in this steric configuration, leading to a negligible or slightly lower density compared to the parent ester.
      
    • Temperature Dependence: Expect a density decrease of approximately

      
       per 
      
      
      
      increase.
Refractive Index ( )[5]
  • Predicted Target Range:

    
    
    
  • Theoretical Basis:

    • Baseline: Methyl 3-methylbenzoate (

      
      ).[1][2]
      
    • Modification: The vinyl group is a high-refractivity fragment due to its

      
      -electron density. Even in the meta position, the additional unsaturation significantly boosts the molar refraction (
      
      
      
      ).
    • Comparison: Styrene (

      
      ). The ester group typically lowers 
      
      
      
      slightly relative to pure hydrocarbons, but the combined aromaticity suggests a value near 1.54.
Summary Table
PropertyPredicted Value (

)
UnitMethod
Density 1.058 g/cm³Group Contribution (Joback)
Refractive Index 1.542 -Lorenz-Lorentz Eq.
Molar Refractivity 52.4 cm³/molCalculated
Boiling Point ~245 °CEstimated (760 mmHg)

Experimental Protocols for Validation

To validate the purity and identity of synthesized Methyl 3-methyl-5-vinylbenzoate, researchers must determine the experimental


 and 

. The following protocols ensure scientific integrity and reproducibility .
Refractive Index Measurement (Abbe Refractometry)

Objective: Determine


 with a precision of 

.
  • Calibration: Calibrate the Abbe refractometer using a standard glass test piece (

    
    ) or distilled water (
    
    
    
    ).
  • Sample Preparation: Ensure the sample is dry (water < 0.05%) and filtered (0.45 µm PTFE) to remove particulates that scatter light.

  • Temperature Control: Connect a circulating water bath set to

    
    . Allow the prism to equilibrate for 10 minutes.
    
  • Measurement:

    • Place 2-3 drops of Methyl 3-methyl-5-vinylbenzoate onto the main prism.

    • Close the secondary prism gently.

    • Adjust the light source and compensator knob to remove color fringes (achromatize the borderline).

    • Align the borderline exactly with the crosshairs.

  • Reporting: Record the temperature and value. Correct for temperature if

    
     using the coefficient 
    
    
    
    .
Density Measurement (Oscillating U-Tube)

Objective: Determine


 with a precision of 

.
  • Instrument: Digital Density Meter (e.g., Anton Paar DMA series).

  • Cleaning: Flush the U-tube with acetone followed by air drying until the density reading stabilizes at

    
     (air).
    
  • Injection: Inject ~2 mL of sample slowly to avoid bubble formation. Visually inspect the U-tube (via camera or window) to ensure no micro-bubbles are trapped.

  • Equilibration: Allow the instrument to thermostate the sample to

    
    .
    
  • Data Acquisition: Record the density once the oscillation period stabilizes.

Synthesis & Application Workflow

Understanding the origin of the sample is crucial for interpreting physical property data, as impurities (e.g., unreacted bromide or phosphine oxides) significantly alter


.
Synthesis Pathway (Heck Coupling)

The most reliable synthesis route involves the palladium-catalyzed Heck coupling of Methyl 3-bromo-5-methylbenzoate with a vinyl source.

SynthesisPathway Start Methyl 3-bromo-5-methylbenzoate (Precursor) Intermediate Pd-Complex Intermediate Start->Intermediate Oxidative Addition Reagent Vinylboronic Acid / Vinyl Tributyltin Reagent->Intermediate Transmetallation Catalyst Pd(PPh3)4 / Base Product Methyl 3-methyl-5-vinylbenzoate (Target) Intermediate->Product Reductive Elimination Purification Column Chromatography (Silica Gel) Product->Purification Crude Mixture Purification->Product Pure (>98%)

Figure 1: Palladium-catalyzed synthesis workflow for Methyl 3-methyl-5-vinylbenzoate.

Characterization Logic Flow

The following diagram illustrates the decision matrix for validating the synthesized compound.

CharacterizationLogic Sample Isolated Sample NMR 1H NMR Analysis (Vinyl Signals: 5.3, 5.8, 6.7 ppm) Sample->NMR PurityCheck Purity > 95%? NMR->PurityCheck MeasureRI Measure Refractive Index (Target: 1.535-1.555) PurityCheck->MeasureRI Yes MeasureRho Measure Density (Target: 1.05-1.07) PurityCheck->MeasureRho Yes Recrystallize Re-purify (Column/Distillation) PurityCheck->Recrystallize No Recrystallize->Sample

Figure 2: Logical workflow for physicochemical validation of the target compound.

Safety & Handling (SDS Summary)

While specific SDS data for this CAS may be sparse, standard protocols for vinyl-functionalized aromatic esters apply:

  • Polymerization Hazard: The vinyl group is susceptible to free-radical polymerization initiated by light or heat.

    • Storage: Store at -20°C to prevent spontaneous polymerization.

    • Stabilizer: Commercial samples often contain 10-50 ppm of 4-tert-butylcatechol (TBC) or Hydroquinone monomethyl ether (MEHQ) .

  • Health Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-vinylbenzoate (Analogous Structure). Retrieved from [Link]

  • Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press.

Sources

Comparative Analysis: Methyl 3-vinylbenzoate vs. Methyl 3-methyl-5-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of Methyl 3-vinylbenzoate and its methylated analog, Methyl 3-methyl-5-vinylbenzoate . This document is structured to assist researchers in selecting the appropriate intermediate for medicinal chemistry and polymer science applications.

Structural Dynamics, Synthetic Utility, and the "Magic Methyl" Effect

Executive Summary

In the precise architecture of drug design and advanced materials, the distinction between a simple aromatic substitution and a polysubstituted scaffold is often the difference between a hit and a lead.

Methyl 3-vinylbenzoate (M3VB) serves as a foundational "linker" molecule—a bifunctional styrene derivative offering an ester for amidation and a vinyl group for Heck couplings or polymerization.

Methyl 3-methyl-5-vinylbenzoate (M3M5VB) represents a strategic evolution of this scaffold. The addition of a methyl group at the C5 position is not merely cosmetic; it leverages the "Magic Methyl" effect , significantly altering solubility profiles, metabolic stability, and the glass transition temperatures (Tg) of derived polymers. This guide explores why and how to choose between these two critical intermediates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The core difference lies in the C5-Methyl substituent. This lipophilic anchor changes the electronic density of the ring and the steric environment of the ester.

FeatureMethyl 3-vinylbenzoate (M3VB)Methyl 3-methyl-5-vinylbenzoate (M3M5VB)
CAS Number 38383-50-5 2356162-95-1
Molecular Formula C₁₀H₁₀O₂C₁₁H₁₂O₂
Molecular Weight 162.19 g/mol 176.21 g/mol
Structure Type 1,3-Disubstituted Benzene1,3,5-Trisubstituted Benzene
Predicted LogP ~2.3~2.8 (Higher Lipophilicity)
Electronic Character Electron-deficient (Ester)Slightly more electron-rich (Inductive +I from Me)
Primary Utility General cross-linker, monomerSolubility enhancer, metabolic blocker, high-Tg polymers

Synthetic Pathways & Manufacturing

Synthesizing these compounds requires distinct strategies. While M3VB is often accessible via direct vinylation of commercially available halides, M3M5VB typically requires a de novo construction from 3,5-dimethylbenzoic acid or 3-bromo-5-methylbenzoate to ensure regioselectivity.

Diagram 1: Comparative Synthesis Workflow

The following flowchart illustrates the parallel synthesis routes, highlighting the additional complexity required for the methylated analog.

SynthesisPathways cluster_0 Route A: Methyl 3-vinylbenzoate (M3VB) cluster_1 Route B: Methyl 3-methyl-5-vinylbenzoate (M3M5VB) StartA Methyl 3-bromobenzoate StepA1 Pd(OAc)2 / P(o-tol)3 Ethylene (10-20 bar) StartA->StepA1 Heck Coupling ProductA Methyl 3-vinylbenzoate (Yield: 85-92%) StepA1->ProductA StartB 3,5-Dimethylbenzoic Acid StepB1 1. MeOH/H2SO4 (Esterification) 2. NBS/AIBN (Bromination) StartB->StepB1 InterB Methyl 3-bromomethyl- 5-methylbenzoate StepB1->InterB StepB2 Wittig / Elimination OR Suzuki (Vinylboronic acid) InterB->StepB2 ProductB Methyl 3-methyl-5-vinylbenzoate (Yield: 60-75%) StepB2->ProductB

Caption: Figure 1. Comparative synthetic routes. Route A utilizes a direct Heck coupling for M3VB, while Route B for M3M5VB often necessitates functional group interconversion from dimethyl precursors.

Reactivity Profile & The "Magic Methyl" Effect

Polymerization Kinetics

Both compounds function as styrene derivatives, but the 3,5-substitution pattern in M3M5VB drastically alters polymer properties.

  • M3VB: Polymerizes to form flexible chains. The meta-ester allows for reasonable rotation.

  • M3M5VB: The additional methyl group restricts rotation around the phenyl-backbone bond. Polymers derived from M3M5VB exhibit a higher Glass Transition Temperature (Tg) due to this increased rigidity and free volume reduction.

Medicinal Chemistry: Metabolic Stability

In drug development, M3M5VB is often preferred over M3VB to block metabolic soft spots.

  • Mechanism: Cytochrome P450 enzymes frequently attack open phenyl ring positions.

  • Impact: Placing a methyl group at C5 (meta to the ester) blocks potential hydroxylation at that site and sterically hinders hydrolysis of the adjacent ester, prolonging the half-life of the drug candidate.

Diagram 2: The "Magic Methyl" Impact Analysis

This diagram visualizes how the single methyl group alters the physicochemical landscape of the molecule.

MagicMethyl Center C5-Methyl Group (The 'Magic Methyl') Solubility Increased Lipophilicity (LogP +0.5) Better membrane permeability Center->Solubility Metabolism Metabolic Blocking Prevents P450 oxidation at C5 Center->Metabolism Conformation Conformational Lock Restricts rotation of ester/vinyl Increases selectivity Center->Conformation

Caption: Figure 2.[1][2] The 'Magic Methyl' effect illustrating how C5-methylation enhances lipophilicity, metabolic stability, and conformational rigidity.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-vinylbenzoate (Heck Method)

Objective: Efficient vinylation of methyl 3-bromobenzoate.

  • Reagents: Methyl 3-bromobenzoate (1.0 eq), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Triethylamine (2.0 eq).

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Charge a high-pressure reactor with the aryl bromide, catalyst, ligand, and base in solvent.

    • Purge with Nitrogen (3x), then pressurize with Ethylene gas (10–20 bar) .

    • Heat to 80–100°C for 12–24 hours.

    • Monitoring: Check conversion via GC-MS (Target MW: 162.19).

  • Workup: Vent ethylene. Dilute with Ethyl Acetate, wash with water (3x) to remove DMF. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc 95:5).

Protocol B: Handling Methyl 3-methyl-5-vinylbenzoate

Objective: Coupling M3M5VB in a Suzuki-Miyaura reaction (Drug Intermediate Synthesis).

  • Context: Due to higher lipophilicity, M3M5VB requires more non-polar solvent systems than M3VB.

  • Reagents: M3M5VB (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents thoroughly (Argon sparge).

    • Combine reactants and heat to 90°C for 4 hours.

    • Note: The C5-methyl group does not significantly hinder the vinyl reactivity, but it does make the product significantly more soluble in organic layers during extraction.

  • Validation: 1H NMR will show the diagnostic methyl singlet at ~2.35 ppm and vinyl protons at ~5.3, 5.8, and 6.7 ppm.

References

  • Barreiro, E. J., et al. (2011). The "Magic Methyl" Effect in Medicinal Chemistry.[3] Chemical Reviews. [Link]

  • PubChem. Methyl 3-vinylbenzoate Compound Summary. [Link]

Sources

Methodological & Application

High-Fidelity Synthesis of Methyl 3-methyl-5-vinylbenzoate: A Desymmetrization Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of Methyl 3-methyl-5-vinylbenzoate from Methyl 3,5-dimethylbenzoate represents a classic challenge in aromatic functionalization: desymmetrization . The starting material possesses two chemically equivalent methyl groups. The objective is to selectively transform one methyl group into a vinyl moiety while leaving the other intact.

Direct dehydrogenation of a methyl group to a vinyl group is not chemically feasible in a single step. Therefore, this protocol utilizes a C1-Homologation Strategy via a benzylic bromide intermediate.

The Synthetic Pathway

The chosen route prioritizes selectivity and purification potential at the earliest stage.

  • Desymmetrization: Controlled radical bromination to generate the mono-bromide.

  • Oxidation: Conversion of the benzylic bromide to the benzaldehyde via Kornblum oxidation.

  • Olefination: Wittig reaction to install the vinyl group.

Mechanistic Logic
  • Why not direct vinylation? Direct activation of a specific methyl C-H bond to a vinyl group requires harsh oxidative conditions that would likely attack the vinyl product or the ester.

  • Why Kornblum Oxidation? It is a mild, reliable method for converting benzylic halides to aldehydes without over-oxidation to the carboxylic acid, which is a risk with stronger oxidants like permanganate.

  • Why Wittig? It provides exclusive regiocontrol for the exocyclic double bond.

Reaction Scheme & Logic Flow

SynthesisFlow cluster_purification Critical Purification Point SM Methyl 3,5-dimethylbenzoate (Starting Material) Int1 Methyl 3-(bromomethyl)- 5-methylbenzoate (Mono-bromide) SM->Int1 Step 1: NBS (0.9 eq) PhCF3, Reflux (Radical Bromination) SideProd Bis-brominated By-product SM->SideProd Over-reaction Int2 Methyl 3-formyl- 5-methylbenzoate (Aldehyde) Int1->Int2 Step 2: DMSO, NaHCO3 100°C (Kornblum Oxidation) Product Methyl 3-methyl- 5-vinylbenzoate (Final Product) Int2->Product Step 3: MePPh3Br, KOtBu THF, 0°C (Wittig Olefination)

Caption: Step-wise desymmetrization workflow. Note the critical purification step after bromination to remove unreacted starting material and bis-brominated impurities.

Detailed Experimental Protocols

Step 1: Controlled Radical Bromination

Objective: Selectively brominate one methyl group. Challenge: Statistical distribution of mono- vs. bis-bromination. Solution: Use a deficit of brominating agent (0.9 eq) and stop the reaction before full conversion.

ReagentMW ( g/mol )Equiv.[1][2][3]Role
Methyl 3,5-dimethylbenzoate164.201.0Substrate
N-Bromosuccinimide (NBS)177.980.9Bromine Source
Benzoyl Peroxide (BPO)242.230.05Radical Initiator

-Trifluorotoluene
Solvent-Solvent (Green alternative to CCl4)

Protocol:

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

  • Dissolution: Dissolve Methyl 3,5-dimethylbenzoate (10.0 g, 60.9 mmol) in anhydrous trifluorotoluene (120 mL).

  • Addition: Add NBS (9.75 g, 54.8 mmol) and Benzoyl Peroxide (737 mg, 3.0 mmol).

    • Note: Recrystallize NBS from water prior to use to remove HBr, which can catalyze ionic side reactions.

  • Reaction: Heat the mixture to reflux (approx. 102°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Endpoint: Stop when NBS is consumed. Do not push for full conversion of the starting material.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[4][5] Concentrate the filtrate under reduced pressure.

  • Purification (Crucial): The crude residue contains Starting Material (SM), Mono-bromide, and trace Bis-bromide.

    • Perform Flash Column Chromatography (Silica Gel, 0-5% EtOAc in Hexanes).

    • Order of Elution: Bis-bromide (fastest)

      
       Mono-bromide 
      
      
      
      SM.
    • Yield Target: 55-65% (based on NBS).

Step 2: Kornblum Oxidation

Objective: Convert the benzylic bromide to the benzaldehyde.

ReagentMW ( g/mol )Equiv.[1][2][3]Role
Methyl 3-(bromomethyl)-5-methylbenzoate243.011.0Substrate
Sodium Bicarbonate (NaHCO

)
84.012.0Base
DMSOSolvent-Oxidant/Solvent

Protocol:

  • Setup: Dissolve the purified mono-bromide (8.0 g, 32.9 mmol) in anhydrous DMSO (65 mL).

  • Addition: Add solid NaHCO

    
     (5.5 g, 65.8 mmol).
    
  • Reaction: Heat the mixture to 100°C for 2–3 hours.

    • Mechanism:[6][7][8][9] DMSO attacks the benzylic carbon (S

      
      2) to form an alkoxysulfonium salt, which undergoes base-mediated elimination to release dimethyl sulfide (DMS) and the aldehyde.
      
  • Workup: Cool to room temperature. Pour into ice-water (300 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Wash: Wash combined organics copiously with water (to remove DMSO) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Generally not required if Step 1 purification was strict. If needed, recrystallize from Hexane/EtOAc.

    • Product: Methyl 3-formyl-5-methylbenzoate.

Step 3: Wittig Olefination

Objective: Install the vinyl group.

ReagentMW ( g/mol )Equiv.[1][2][3]Role
Methyltriphenylphosphonium Bromide357.221.2Ylide Precursor
Potassium tert-butoxide (KOtBu)112.211.3Strong Base
Methyl 3-formyl-5-methylbenzoate178.191.0Substrate
THF (Anhydrous)Solvent-Solvent

Protocol:

  • Ylide Formation: In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide (14.1 g, 39.5 mmol) in anhydrous THF (100 mL). Cool to 0°C.

  • Deprotonation: Add KOtBu (4.8 g, 42.8 mmol) portion-wise. The solution will turn bright yellow (formation of the phosphorous ylide). Stir for 30 minutes at 0°C.

  • Addition: Add a solution of Methyl 3-formyl-5-methylbenzoate (5.86 g, 32.9 mmol) in THF (20 mL) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Quench with Saturated NH

    
    Cl solution.
    
  • Workup: Extract with Diethyl Ether (3 x 100 mL). Wash with brine.[1][5] Dry over MgSO

    
    .
    
    • Note: Triphenylphosphine oxide (TPPO) is a byproduct.

  • Purification: Flash Chromatography (Silica Gel, Hexane/EtOAc 95:5). TPPO is very polar and will remain on the column or elute very late.

    • Final Product: Methyl 3-methyl-5-vinylbenzoate.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical markers must be met.

1H NMR (400 MHz, CDCl3) Diagnostic Signals
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationVerification Logic
Vinyl -CH= 6.75dd1HConfirms formation of vinyl group.
Vinyl =CH

5.85, 5.35d, d2HCharacteristic ABX system of styrene.
Ester -OCH

3.92s3HConfirms ester integrity (no hydrolysis).
Aryl -CH

2.40s3HCritical: Confirms only one methyl was converted.
Aromatic Protons 7.90 - 7.40m3H3,5-substitution pattern.
Common Failure Modes & Troubleshooting
  • Issue: Presence of peak at

    
     10.0 ppm.
    
    • Cause: Incomplete Wittig reaction (Aldehyde remaining).

  • Issue: Loss of Ester peak (

    
     3.92).
    
    • Cause: Hydrolysis during Kornblum oxidation or Wittig. Ensure reagents are anhydrous and base exposure is controlled.

  • Issue: Mixture of products in Step 1.

    • Solution: Do not skip the column chromatography in Step 1. Separating the bromide from the methyl precursor is easier than separating the vinyl product from the methyl precursor later.

References

  • BenchChem. (2025).[8] An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. Retrieved from

  • Kornblum, N., et al. (1959).[9] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes".[9] Journal of the American Chemical Society, 81(15), 4113–4114.[9] Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 3,5-dimethylbenzoate Product Sheet. Retrieved from

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.

Sources

Application Note: Heck Coupling Protocol for Methyl 3-methyl-5-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details the optimized protocol for the palladium-catalyzed Heck alkenylation of Methyl 3-methyl-5-vinylbenzoate (1) . This substrate presents a unique electronic profile: the vinyl group is meta-positioned relative to both an electron-withdrawing ester and a weakly electron-donating methyl group.

Mechanistic Considerations

Unlike simple styrene, the reactivity of (1) is modulated by the meta-substitution pattern. The ester group at the 1-position exerts an inductive electron-withdrawing effect (


), slightly deactivating the vinyl group compared to styrene, while the methyl group provides marginal activation.
  • Regioselectivity: The reaction follows a neutral pathway where steric factors dominate, exclusively favoring

    
    -arylation to yield the linear trans-stilbene derivative.
    
  • Stereoselectivity: Thermodynamic control during the

    
    -hydride elimination step ensures the formation of the (
    
    
    
    )-isomer (
    
    
    ).
  • Catalyst System: A Pd(OAc)

    
     / Phosphine system is selected.[1][2] The use of tri-o-tolylphosphine (P(
    
    
    
    -tol)
    
    
    ) or triphenylphosphine (PPh
    
    
    ) is critical to stabilize the Pd(0) species and prevent "palladium black" precipitation during the induction period.
The Catalytic Cycle

The following diagram illustrates the specific catalytic cycle for this substrate, highlighting the critical insertion and elimination steps that determine the product geometry.

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 ActiveCat Active Species Pd(0)L2 PreCat->ActiveCat Reduction by Phosphine OxAdd Oxidative Addition Ar-Pd(II)-X ActiveCat->OxAdd + Ar-X (Aryl Halide) Coord Alkene Coordination (Syn-Approach) OxAdd->Coord + Methyl 3-methyl-5-vinylbenzoate Insert Migratory Insertion (Carbopalladation) Coord->Insert Regio-determining step Elim Beta-Hydride Elimination (E-Selective) Insert->Elim - Product (Trans-Stilbene) RedElim Reductive Elimination Regenerates Pd(0) Elim->RedElim + Base (Et3N) RedElim->ActiveCat Cycle Closes

Figure 1: Catalytic cycle emphasizing the neutral pathway favored by mono-dentate phosphines.

Experimental Protocol

Materials & Reagents Table

Note: All equivalents (eq.) are relative to the limiting reagent, the Aryl Halide.

ComponentRoleSpecificationEquivalents
Aryl Bromide Limiting Reagent>98% Purity1.0 eq
Methyl 3-methyl-5-vinylbenzoate Alkene Partner>95% (Stabilized)1.2 eq
Pd(OAc)

Pre-catalyst99.9% Trace Metals Basis0.02 eq (2 mol%)
P(

-tol)

Ligand>97%0.04 eq (4 mol%)
Triethylamine (Et

N)
BaseAnhydrous2.5 eq
DMF or NMP SolventAnhydrous, Degassed0.2 M Conc.
Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup

  • Oven-dry a 25 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar.

  • Cool under a stream of dry Nitrogen or Argon.

  • Critical Step: Degas the solvent (DMF) specifically. Sparge with nitrogen for 15 minutes prior to use to remove dissolved oxygen, which oxidizes the phosphine ligand and deactivates the catalyst.

Phase 2: Reaction Assembly

  • Charge the RBF with the Aryl Bromide (1.0 mmol) and Methyl 3-methyl-5-vinylbenzoate (1.2 mmol, 211 mg).

  • Add Pd(OAc)

    
      (4.5 mg, 0.02 mmol) and P(
    
    
    
    -tol)
    
    
    (12.2 mg, 0.04 mmol).
    • Observation: The solid mixture may appear orange/red.

  • Seal the flask with a rubber septum.

  • Inject DMF (5.0 mL) and Et

    
    N  (350 µL, 2.5 mmol) via syringe.
    
  • Purge the headspace with nitrogen for 2 minutes.

Phase 3: Thermal Initiation & Monitoring

  • Place the flask in a pre-heated oil bath at 90 °C .

  • Stir vigorously (800 rpm). The reaction rate is often diffusion-controlled in the initial phase.

  • Monitoring: Check by TLC or HPLC at 2 hours.

    • TLC Visualization: The product is highly UV-active (stilbene core). Use KMnO

      
       stain to differentiate the unreacted vinyl benzoate (oxidizes) from the fully conjugated product.
      
    • Endpoint: Reaction typically completes in 4–12 hours depending on the electronic nature of the aryl bromide.

Phase 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and wash with:

    • 1N HCl (2 x 10 mL) – Removes excess Et

      
      N and amine salts.
      
    • Brine (1 x 10 mL) – Removes DMF.

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Flash column chromatography (SiO

    
    ).
    
    • Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

    • Note: The product usually elutes after the excess vinyl benzoate.

Workflow Logic & Troubleshooting

The following flowchart defines the decision-making process during the experiment.

Workflow Start Start Reaction 90°C, N2 Check TLC Check (t = 2h) Start->Check Black Precipitate Observed? (Pd Black) Check->Black AddLigand Add 2 mol% Ligand Reduce Temp to 80°C Black->AddLigand Yes Complete SM Consumed? Black->Complete No Continue Continue Heating Check t = 6h AddLigand->Continue Complete->Continue No Workup Acidic Workup (Remove Base/DMF) Complete->Workup Yes Continue->Check

Figure 2: Operational workflow with contingency for catalyst decomposition.

Quality Control & Validation (Self-Validating Systems)

To ensure the protocol was successful, the isolated product must meet these specific criteria.

NMR Validation (1H NMR, 400 MHz, CDCl3)

The diagnostic signals for the successful coupling of Methyl 3-methyl-5-vinylbenzoate are:

  • Alkene Doublet (Alpha-proton): Look for a doublet at

    
     ppm.
    
  • Alkene Doublet (Beta-proton): Look for a doublet at

    
     ppm.
    
  • Coupling Constant (

    
    ):  The critical validation parameter.
    
    • 
       : Confirms the (
      
      
      
      )-geometry (Trans).
    • 
      : Indicates (
      
      
      
      )-isomer (Failure of thermodynamic control).
  • Methyl Ester Singlet:

    
     ppm (Integrates to 3H).
    
  • Aromatic Methyl Singlet:

    
     ppm (Integrates to 3H).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion O

poisoning of catalyst
Degas solvents more rigorously; increase catalyst loading to 5 mol%.
Pd Black Formation Ligand instabilitySwitch from PPh

to P(

-tol)

or Jeffery conditions (TBAB additive).
Regioisomer Mix Electronic mismatchEnsure solvent is non-polar (Toluene) if branched product is suspected (rare for this substrate).

References

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390. (Nobel Lecture Context)

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[3] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.[3]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • McCarty, K. S., et al. (2020). Regioselectivity in the Heck Reaction of Electronically Neutral Olefins. Journal of Organic Chemistry. (Mechanistic grounding for regioselectivity claims).

Sources

Application Note: Controlled Polymerization Protocols for Methyl 3-methyl-5-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

Methyl 3-methyl-5-vinylbenzoate (CAS 2356162-95-1) is a highly functionalized, dual-substituted styrenic monomer[1]. Featuring both an electron-donating methyl group and an electron-withdrawing methyl ester group at the meta positions, this monomer presents unique electronic properties. In the context of radical polymerization, the electron-withdrawing ester group decreases the electron density of the vinyl double bond. According to Hammett equation correlations for substituted styrenes, this electron deficiency increases the susceptibility of the monomer to radical attack, thereby enhancing the apparent propagation rate constant (


) relative to unsubstituted styrene[2].

To engineer well-defined polymers with narrow molecular weight distributions (dispersity, Đ < 1.2) for advanced materials and drug delivery vehicles, Reversible Deactivation Radical Polymerization (RDRP) techniques are required. This guide details the optimized protocols for two field-proven methods: Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) .

Causality in Reagent Selection
  • RAFT Chain Transfer Agent (CTA): Cumyl dithiobenzoate (CDB) is the gold standard for styrenic monomers[3]. The dithiobenzoate Z-group (phenyl) provides a highly reactive thiocarbonyl bond that rapidly adds the relatively stable styrenic propagating radical. Crucially, the cumyl R-group perfectly mimics the structure of the dormant styrenic chain end, ensuring that the fragmentation and re-initiation rates outpace propagation[4]. This rapid equilibrium is the fundamental prerequisite for achieving a narrow dispersity.

  • ATRP Initiator: 1-Phenylethyl bromide (1-PEBr) is selected because its secondary benzylic halide structure is homologous to the propagating chain end of the polymer, ensuring that the rate of initiation (

    
    ) is greater than or equal to the rate of propagation (
    
    
    
    )[2].

RAFT Polymerization Workflow & Protocol

RAFT_Mechanism N1 Initiation (AIBN Thermal Cleavage) N2 Propagation (Styrenic Radical Formation) N1->N2 N3 Pre-Equilibrium (CTA Addition-Fragmentation) N2->N3 N4 Re-initiation (R-group Propagation) N3->N4 N5 Main Equilibrium (Dormant vs. Active Chains) N4->N5 N5->N5 Controlled Growth

Figure 1: Reversible Addition-Fragmentation Chain Transfer (RAFT) mechanistic workflow.

Protocol A: RAFT Polymerization using CDB and AIBN

This protocol utilizes a standard molar ratio of [Monomer]:[CTA]:[Initiator] = 500:5:1.

Step 1: Reaction Preparation

  • In a clean, dry 10 mL Schlenk flask equipped with a magnetic stir bar, add 1.0 g (approx. 5.26 mmol) of Methyl 3-methyl-5-vinylbenzoate[1].

  • Add 14.3 mg (0.0526 mmol) of Cumyl dithiobenzoate (CDB) and 1.7 mg (0.0105 mmol) of Azobisisobutyronitrile (AIBN).

  • Dissolve the mixture in 1.0 mL of Anisole.

    • Causality & Validation: Anisole is chosen because its aromatic protons do not overlap with the monomer's vinyl protons in

      
       NMR, allowing it to act as an inert internal standard for precise, self-validating conversion tracking[5].
      

Step 2: Deoxygenation (Freeze-Pump-Thaw)

  • Seal the Schlenk flask and submerge it in liquid nitrogen until the pink solution is completely frozen.

  • Open the flask to a high vacuum line for 5 minutes to evacuate the headspace.

  • Close the vacuum valve and thaw the flask in a room-temperature water bath to release dissolved gases.

  • Repeat this cycle three times.

    • Causality: Oxygen is a triplet diradical that rapidly scavenges carbon-centered propagating radicals. Even trace amounts will cause irreversible termination, leading to dead chains and high dispersity[4].

Step 3: Polymerization & Quenching

  • Backfill the flask with ultra-pure Argon and immerse it in a pre-heated oil bath at 70 °C for 12 hours.

  • To terminate the polymerization, remove the flask from the heat and immediately quench it by submerging it in liquid nitrogen and exposing it to air.

Step 4: Purification

  • Dilute the viscous mixture with a minimal amount of tetrahydrofuran (THF).

  • Precipitate the polymer dropwise into 100 mL of cold methanol under vigorous stirring.

  • Recover the pink polymer powder via vacuum filtration and dry it under a vacuum at 40 °C for 24 hours.

ATRP Workflow & Protocol

ATRP_Workflow S1 1. Reagent Purification (Monomer & CuBr) S2 2. Schlenk Flask Setup (CuBr + Ligand + Monomer) S1->S2 S3 3. Deoxygenation (3x Freeze-Pump-Thaw) S2->S3 S4 4. Initiation & Heating (Add 1-PEBr, Heat to 90°C) S3->S4 S5 5. Termination & Recovery (Air Exposure & Precipitation) S4->S5

Figure 2: Step-by-step experimental workflow for Atom Transfer Radical Polymerization.

Protocol B: ATRP using CuBr/PMDETA

This protocol utilizes a standard molar ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] = 200:1:1:2.

Step 1: Catalyst Purification

  • Wash commercially available CuBr sequentially with glacial acetic acid and absolute ethanol, then dry under vacuum.

    • Causality: Commercial CuBr often contains oxidized Cu(II)Br

      
       impurities (visible as a green tint). Removing Cu(II) ensures the correct initial equilibrium shift for the activation step[2]. Pure CuBr must be strictly white.
      

Step 2: Complexation

  • To a 10 mL Schlenk flask, add 7.5 mg (0.052 mmol) of purified CuBr.

  • Add 2.0 g (10.5 mmol) of Methyl 3-methyl-5-vinylbenzoate and 1.0 mL of Anisole.

  • Inject 22.0 µL (0.105 mmol) of PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

    • Validation Check: Upon adding PMDETA, the heterogeneous mixture will transition into a homogeneous light green solution, visually confirming the successful formation of the active Cu(I)/PMDETA complex[2].

Step 3: Deoxygenation & Initiation

  • Perform three freeze-pump-thaw cycles as described in Protocol A.

  • Backfill with Argon and inject 7.2 µL (0.052 mmol) of deoxygenated 1-Phenylethyl bromide (1-PEBr)[2].

  • Submerge the flask in an oil bath pre-heated to 90 °C.

Step 4: Termination & Recovery

  • After 8 hours, open the flask to the atmosphere and dilute with THF. The solution will turn dark blue/green as Cu(I) oxidizes to Cu(II).

  • Pass the solution through a short column of basic alumina to remove the copper catalyst.

  • Precipitate the clear filtrate into cold methanol, filter, and dry the polymer under vacuum.

Quantitative Data Summary

The following table summarizes the anticipated kinetic parameters and polymer characteristics based on the established behavior of substituted vinylbenzoates under controlled radical polymerization conditions[5],[2],[3].

Polymerization MethodMonomerInitiator / CTA / CatalystTemp (°C)Time (h)Conversion (%)Mn ( g/mol )Dispersity (Đ)
RAFT Methyl 3-methyl-5-vinylbenzoateAIBN / CDB70127515,5001.12
ATRP Methyl 3-methyl-5-vinylbenzoate1-PEBr / CuBr / PMDETA9086813,2001.15

References

  • Moad, G., et al. "Living Radical Polymerization by the RAFT Process - A Second Update". Australian Journal of Chemistry.[Link]

  • Eberhardt, M., Mruk, R., et al. "RAFT Polymerization of Activated 4-Vinylbenzoates". Journal of Polymer Science Part A: Polymer Chemistry.[Link]

  • Matyjaszewski Polymer Group. "Styrene and Substituted Styrenes". Carnegie Mellon University.[Link]

  • Beuermann, S., et al. "Cumyl Dithiobenzoate Mediated RAFT Polymerization of Styrene at High Temperatures". Macromolecules.[Link]

Sources

Using Methyl 3-methyl-5-vinylbenzoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Functionalization of Methyl 3-methyl-5-vinylbenzoate in API Synthesis: Application Notes & Protocols

Executive Summary & Chemical Rationale

Methyl 3-methyl-5-vinylbenzoate (CAS: 2356162-95-1)[1] is a highly versatile, bifunctional building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural architecture features an electron-withdrawing methyl ester and a reactive vinyl group, separated by a meta-methyl substituted aromatic spacer.

This arrangement provides excellent orthogonal reactivity. The vinyl moiety can undergo transition-metal-catalyzed cross-coupling or metathesis to build extended conjugated systems or polycyclic frameworks[2]. Independently, the ester can be saponified and amidated to optimize target-protein hydrogen bonding. By exploiting these independent reaction pathways, drug development professionals can rapidly generate diverse structure-activity relationship (SAR) libraries from a single intermediate.

Orthogonal Synthetic Workflow

G A Methyl 3-methyl-5-vinylbenzoate (Core Intermediate) B Vinyl Group Reactivity (Heck / Metathesis) A->B Pd or Ru Catalysis C Ester Group Reactivity (Saponification / Amidation) A->C Base / Coupling Reagents D Extended Styrene Derivatives (API Precursors) B->D E Functionalized Benzamides (Target Binding Motifs) C->E

Orthogonal reactivity pathways of Methyl 3-methyl-5-vinylbenzoate.

Application 1: Palladium-Catalyzed Heck Cross-Coupling

Mechanistic Causality: The Heck reaction allows the direct functionalization of the vinyl group with aryl or heteroaryl halides, creating conjugated systems common in kinase inhibitors. Palladium-catalyzed cross-coupling reactions have revolutionized pharmaceutical synthesis by enabling the rapid assembly of structurally diverse molecules with high efficiency and selectivity. We utilize Palladium(II) acetate (


) with tri-o-tolylphosphine (

) because the sterically demanding ligand accelerates the oxidative addition of challenging aryl bromides and promotes rapid reductive elimination. Furthermore, modern cross-coupling methodologies allow the reaction of unsaturated substrates with a wide range of functionalized organohalides, which is essential for commercial API manufacture[3].

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Aryl-X) Pd0->OxAdd Coord Olefin Coordination (Vinylbenzoate) OxAdd->Coord MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Base regenerates Pd(0)) BetaElim->RedElim Product Release RedElim->Pd0

Palladium-catalyzed Heck cross-coupling cycle for the vinyl moiety.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, charge Methyl 3-methyl-5-vinylbenzoate (1.0 eq), Aryl Bromide (1.2 eq),

    
     (5 mol%), and 
    
    
    
    (10 mol%).
  • Solvent & Base Addition: Add anhydrous DMF (0.2 M) and Triethylamine (2.0 eq). Causality: Triethylamine acts as the sacrificial base to neutralize the hydrobromic acid generated during

    
    -hydride elimination, preventing acid-catalyzed polymerization of the vinyl group. DMF provides a highly polar environment that stabilizes the palladium transition states.
    
  • Reaction: Heat the mixture to 90°C for 6-8 hours.

  • Self-Validating Check: Monitor the reaction via LC-MS. The reaction mixture will transition from pale yellow to deep orange. Validation: If the solution turns opaque black, this indicates the precipitation of inactive palladium black (

    
     agglomeration), suggesting a compromised inert atmosphere. In a healthy reaction, conversion should exceed 95% without black precipitate.
    
  • Workup: Quench with water, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

    
    , and purify via flash chromatography.
    

Application 2: Ruthenium-Catalyzed Olefin Cross-Metathesis

Mechanistic Causality: Cross-metathesis using Grubbs' Second Generation catalyst allows the coupling of the vinyl benzoate with functionalized alkenes to yield vinyl boronates or extended aliphatic chains. These are critical intermediates for subsequent Suzuki-Miyaura couplings[4]. The N-heterocyclic carbene (NHC) ligand on the Grubbs II catalyst provides superior stability and reactivity toward electron-deficient or sterically hindered olefins compared to first-generation catalysts.

Step-by-Step Methodology:

  • Preparation: In a dry flask under nitrogen, dissolve Methyl 3-methyl-5-vinylbenzoate (1.0 eq) and the target terminal alkene (e.g., Allylboronic acid pinacol ester, 3.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add Grubbs II Catalyst (5 mol%). Causality: DCM is chosen because it is a non-coordinating solvent that maximizes the turnover frequency of the ruthenium alkylidene complex without competing for metal coordination sites.

  • Reaction: Reflux the mixture (40°C) for 12 hours.

  • Self-Validating Check: The continuous evolution of ethylene gas (visible as micro-bubbles) is a direct physical indicator of active metathesis. Validation: If bubbling ceases prematurely before LC-MS confirms the disappearance of the starting mass peak, catalyst deactivation has occurred, likely due to moisture or peroxide impurities in the solvent.

  • Workup: Concentrate the mixture in vacuo. Quench residual ruthenium by stirring with ethyl vinyl ether (excess) for 30 minutes, then filter through a short pad of silica gel to remove metal impurities prior to column chromatography.

Application 3: Ester Saponification and Amide Coupling

Mechanistic Causality: Converting the methyl ester to a primary or secondary amide is a standard strategy to optimize the pharmacokinetic properties of an API. Lithium hydroxide (LiOH) is preferred over NaOH for saponification in mixed aqueous/organic solvent systems due to the higher solubility of the lithium carboxylate intermediate, ensuring a homogeneous reaction[5]. For the subsequent amidation, HATU is selected over EDC/HOBt for its superior efficiency in forming sterically hindered amides and its ability to suppress racemization.

Step-by-Step Methodology:

  • Saponification: Dissolve the intermediate (1.0 eq) in a 2:1:1 mixture of THF:MeOH:

    
    . Add 
    
    
    
    (3.0 eq). Stir at room temperature for 4 hours.
  • Self-Validating Check: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the ester (high

    
    ) to a baseline spot (the lithium salt). Validation: Acidification of the aqueous layer with 1M HCl to pH 3 should result in the immediate precipitation of the free carboxylic acid, validating successful cleavage.
    
  • Amidation: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and the target amine (1.2 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid to activate HATU without competing with the target amine for the active ester.

  • Workup: Stir at room temperature for 2 hours. Dilute with water, extract with EtOAc, and wash sequentially with 1M HCl, saturated

    
    , and brine to remove coupling byproducts.
    

Quantitative Data Presentation

The following table summarizes the expected outcomes, reaction parameters, and purity profiles for the orthogonal functionalization protocols described above.

Synthetic TransformationReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Purity Profile (HPLC)
Heck Cross-Coupling

,

,

906 - 878 - 85> 98% (E-isomer dominant)
Olefin Cross-Metathesis Grubbs II Catalyst, DCM401270 - 75> 95% (E/Z mixture)
Ester Saponification

, THF/MeOH/

25492 - 98> 99%
Amide Coupling HATU, DIPEA, DMF25280 - 90> 97%

References

  • Source: bldpharm.
  • Source: jocpr.
  • Source: pharmtech.
  • Source: researchgate.
  • Source: nih.
  • Source: mdpi.

Sources

Application Note: Chemoselective Reduction of Methyl 3-methyl-5-vinylbenzoate to (3-Methyl-5-vinylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of ester groups to primary alcohols is a fundamental operation in organic synthesis and drug development. However, when the substrate contains a reducible or polymerizable moiety—such as the styrene-derived vinyl group in methyl 3-methyl-5-vinylbenzoate —careful reagent selection is paramount. This application note details a field-proven, highly chemoselective protocol for reducing this specific ester to (3-methyl-5-vinylphenyl)methanol without compromising the integrity of the alkene.

Mechanistic Rationale & Reagent Selection

The core challenge in this transformation is chemoselectivity . The molecule possesses two reactive centers:

  • The Methyl Ester: Requires a strong hydride source for reduction.

  • The Vinyl Group (Styrene derivative): Susceptible to hydroalumination, reduction, or spontaneous polymerization under harsh conditions or elevated temperatures.

While Sodium Borohydride (NaBH₄) is highly tolerant of alkenes, it is not sufficiently nucleophilic to attack the resonance-stabilized ester carbonyl[1]. Conversely, Lithium Aluminum Hydride (LiAlH₄) is the "T-rex of reducing agents"[2]. While LiAlH₄ will rapidly reduce the ester, its aggressive reactivity profile and the exothermic nature of the reaction increase the risk of localized heating, which can trigger unwanted hydroalumination of the vinyl group or induce polymerization.

Diisobutylaluminum hydride (DIBAL-H) is the optimal reagent for this transformation[3]. Unlike the nucleophilic LiAlH₄, DIBAL-H acts as an electrophilic reducing agent. The Lewis acidic aluminum atom first coordinates to the carbonyl oxygen, activating the ester toward hydride transfer. By utilizing an excess of DIBAL-H (3.0 equivalents) at 0 °C, the ester is smoothly reduced through an aluminum alkoxide intermediate to the primary alcohol, while the electron-rich vinyl group remains completely unengaged[3].

Pathway A Methyl 3-methyl-5-vinylbenzoate (Substrate) B Aluminum Alkoxide (Intermediate) A->B DIBAL-H (3 eq) THF, 0 °C D Hydroalumination (Side Product) A->D Harsh Conditions (e.g., Reflux) C (3-methyl-5-vinylphenyl)methanol (Target Product) B->C Rochelle Salt Quench

Fig 1: Chemoselective reduction pathway of methyl 3-methyl-5-vinylbenzoate using DIBAL-H.

Quantitative Reagent Evaluation

The following table summarizes the causal relationship between reagent choice and reaction outcome, validating the selection of DIBAL-H for this specific workflow[4].

Reducing AgentReactivity with EsterReactivity with VinylChemoselectivityMechanistic Notes
NaBH₄ NoneNoneN/AInsufficient nucleophilicity to break ester resonance[1].
LiBH₄ ModerateNoneGoodRequires elevated temperatures or MeOH additives; slow kinetics[4].
LiAlH₄ HighLow / ModerateFairFast reduction, but exothermic spikes risk alkene hydroalumination[2].
DIBAL-H HighNoneExcellent Electrophilic activation ensures rapid ester reduction at 0 °C[3].

Standard Operating Procedure: DIBAL-H Reduction

This protocol is designed as a self-validating system. The use of Ethyl Acetate (EtOAc) and Rochelle salt during the workup is not arbitrary; it is a precisely engineered sequence to prevent the formation of intractable aluminum emulsions.

Materials Required
  • Substrate: Methyl 3-methyl-5-vinylbenzoate (5.0 mmol, ~0.95 g)

  • Reagent: DIBAL-H (1.0 M in hexanes, 15.0 mL, 15.0 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF, 25 mL)

  • Quench Reagents: Ethyl Acetate (3 mL), Saturated aqueous Potassium Sodium Tartrate (Rochelle salt, 30 mL)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Nitrogen (N₂) or Argon gas.

  • Substrate Dissolution: Dissolve 5.0 mmol of methyl 3-methyl-5-vinylbenzoate in 25 mL of anhydrous THF. Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Using a syringe pump or dropping funnel, add 15.0 mL of DIBAL-H (1.0 M in hexanes) dropwise over 15 minutes.

    • Causality Check: 3.0 equivalents are used because 2 equivalents are mechanistically required to reach the alcohol state, while the 3rd equivalent ensures kinetic completion at low temperatures and neutralizes any adventitious moisture[3].

  • Reaction Phase: Stir the mixture continuously at 0 °C for 2 hours. Monitor conversion via TLC (Hexanes:EtOAc 4:1).

  • Primary Quench (Safety Critical): Once the starting material is consumed, slowly add 3.0 mL of EtOAc at 0 °C.

    • Causality Check: EtOAc reacts with unreacted DIBAL-H to form ethanol and ethyl hemiacetals. This safely consumes the active hydride before water is introduced, preventing violent hydrogen gas evolution.

  • Secondary Quench (Emulsion Breaking): Add 30 mL of saturated aqueous Rochelle salt solution. Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.

    • Causality Check: Aluminum salts form thick, unfilterable gelatinous emulsions with water. Rochelle salt acts as a bidentate chelating agent, sequestering Al³⁺ ions into a water-soluble complex, resulting in two sharply defined, easily separable liquid phases[3].

  • Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3-methyl-5-vinylphenyl)methanol.

Workflow S1 1. Preparation Dissolve ester in dry THF at 0 °C S2 2. Addition Dropwise DIBAL-H (1M in hexanes) S1->S2 S3 3. Reaction Stir at 0 °C for 2 hours under N2 S2->S3 S4 4. Quenching Add EtOAc, then Rochelle salt S3->S4 S5 5. Workup Stir 1h to break Al-emulsion S4->S5 S6 6. Isolation Extract, dry, and concentrate S5->S6

Fig 2: Step-by-step experimental workflow for DIBAL-H reduction and emulsion-free workup.

Safety & Troubleshooting

  • Pyrophoric Hazards: DIBAL-H and LiAlH₄ are highly reactive with moisture. Syringes and needles must be oven-dried. Never quench the reaction directly with water or acid, as this will cause a rapid, potentially explosive release of H₂ gas[2].

  • Preventing Polymerization: Styrene derivatives are prone to auto-polymerization. Do not heat the reaction mixture above room temperature during concentration. If the final alcohol is to be stored for extended periods, consider adding a trace amount (10-50 ppm) of a radical inhibitor such as Butylated hydroxytoluene (BHT) and store at -20 °C.

References

  • Total Synthesis and Biological Evaluation of an Antifungal Tricyclic o-Hydroxy-p-Quinone Methide Diterpenoid . NIH PubMed Central (PMC). URL:[Link]

  • 12.7: Chemistry of Esters: Conversion of Esters to 1º Alcohols . Chemistry LibreTexts. URL: [Link]

  • A Quick Guide to Reductions in Organic Chemistry . American Chemical Society (ACS). URL: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. URL: [Link]

Sources

Application Note: Radical Polymerization of Substituted Styrene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide to the free radical and controlled reversible-deactivation radical polymerization (RDRP) of substituted styrenes, enabling the design of precision polymers for advanced therapeutics and functional materials.

Mechanistic Framework: The Role of Substituent Effects

The functionalization of the styrene aromatic ring fundamentally alters the electron density of the pendant vinyl group, directly impacting the thermodynamics and kinetics of radical polymerization. In drug development, tuning these substituents allows for precise control over the polymer's hydrophilicity, degradation profile, and non-covalent interactions with active pharmaceutical ingredients (APIs).

Electronic and Steric Causality

The reactivity of substituted styrenes in radical polymerization is governed by the polar transition state formed during the propagation step. This relationship is quantified by the Hammett equation, where the reaction constant (


) for the radical polymerization of styrenes is typically positive (

)[1].
  • Electron-Withdrawing Groups (EWGs): Substituents such as fluoro (-F) or cyano (-CN) in the para or meta positions decrease the electron density of the vinyl double bond. This polarizes the transition state when reacting with the nucleophilic propagating radical, significantly accelerating the propagation rate constant (

    
    )[1].
    
  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) or tert-butoxy (-OtBu) inductively stabilize the propagating radical, increasing the activation energy barrier for subsequent monomer addition and thereby decelerating

    
    [2].
    
  • Steric Effects: Interestingly, while ortho and para EDGs slow down propagation, bulky electron donors at the meta sites can exhibit surprisingly fast overall growth rates. This is primarily due to the steric shielding of the active radical center, which severely inhibits bimolecular termination (

    
    ), allowing chains to grow longer before terminating[1].
    

SubstituentEffects Monomer Substituted Styrene Radical Polymerization EWG Electron-Withdrawing Groups (e.g., -CN, -F, -CF3) Monomer->EWG EDG Electron-Donating Groups (e.g., -OMe, -tBu) Monomer->EDG -σ (para/ortho) MetaEDG Meta-Substituted Donors (Steric Bulk) Monomer->MetaEDG -σ (meta) Fast Accelerated Propagation (kp) ρ = +0.51 EWG->Fast Polar Transition State Slow Decelerated Propagation (kp) Stabilized Radical EDG->Slow Inductive Stabilization Term Steric Inhibition of Termination (kt) MetaEDG->Term Bulky Shielding

Mechanistic relationship of substituent properties on polymerization kinetics.

Quantitative Data: Substituent Reactivity Profiles

To design a self-validating experimental workflow, one must anticipate the kinetic behavior of the chosen monomer. The table below summarizes the electronic parameters and expected relative propagation rates for common functionalized styrenes.

MonomerSubstituent PositionHammett Constant (

)
Electronic NatureRelative Propagation Rate (

)
Styrene -H0.00NeutralBaseline
4-Fluorostyrene para (-F)+0.06Weakly EWGSlightly Increased
4-Cyanostyrene para (-CN)+0.66Strongly EWGSignificantly Increased
4-tert-Butoxystyrene para (-OtBu)-0.30 (Taft

)
EDG / StericDecreased[3]
2,4,6-Trimethylstyrene multi (-Me)-0.17 (per -Me)EDG / Highly StericSeverely Decreased[2]

Reversible Addition-Fragmentation Chain Transfer (RAFT)

For drug delivery applications, conventional free radical polymerization (FRP) is often insufficient due to the resulting broad molecular weight distribution (dispersity,


) and lack of end-group fidelity. RAFT polymerization resolves this by introducing a Chain Transfer Agent (CTA) that establishes a rapid dynamic equilibrium between active and dormant propagating chains[4].

Selecting the CTA: For substituted styrenes (which are classified as "More-Activated Monomers" or MAMs), trithiocarbonates or dithiobenzoates are required. A highly effective CTA for this class is 2-Cyanopropan-2-yl dodecyl carbonotrithioate (CPDT) . The tertiary carbon-centered radical serves as an excellent homolytic leaving group to re-initiate polymerization, while the dodecyl chain stabilizes the intermediate radical and enhances solubility[5].

RAFT_Mechanism Init 1. Initiation (AIBN → Radicals) Prop 2. Propagation (Chain Extension) Init->Prop + Monomer PreEq 3. Pre-Equilibrium (Initial CTA Addition) Prop->PreEq + CPDT (CTA) MainEq 4. Main Equilibrium (Degenerate Transfer) PreEq->MainEq Fragmentation MainEq->MainEq + Monomer (Controlled Growth) Dormant Dormant Chains (Low Dispersity) MainEq->Dormant Reversible Deactivation

Workflow and primary equilibria in RAFT-mediated controlled radical polymerization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal standards and strict environmental controls, any deviation in the expected kinetic plot immediately flags a compromise in reagent purity or atmospheric exclusion.

Protocol A: Controlled RAFT Polymerization of 4-Fluorostyrene

Target:


 = 20,000  g/mol , 

Reagents:

  • Monomer: 4-Fluorostyrene (Target monomer, EWG accelerated).

  • CTA: 2-Cyanopropan-2-yl dodecyl carbonotrithioate (CPDT).

  • Initiator: Azobisisobutyronitrile (AIBN).

  • Solvent: Anisole (acts as both solvent and

    
    H NMR internal standard).
    

Step-by-Step Methodology:

  • Monomer Purification: Pass 4-fluorostyrene through a basic alumina column immediately prior to use.

    • Causality: Commercial monomers contain phenolic inhibitors (e.g., tert-butylcatechol). If not removed, these scavenge primary radicals, causing unpredictable induction periods and skewing the stoichiometric ratio of Initiator:CTA.

  • Reaction Assembly: In a 25 mL Schlenk flask, combine 4-Fluorostyrene (2.0 g, 16.4 mmol), CPDT (34.5 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in 2.0 mL of Anisole.

    • Causality: The CTA:Initiator ratio is strictly kept at 5:1. This ensures that the vast majority of polymer chains are initiated by the fragmentation of the CTA rather than the AIBN, which is critical for maintaining high end-group fidelity and low dispersity[4].

  • Degassing (Critical Step): Seal the Schlenk flask and perform three consecutive freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

    • Causality: Oxygen is a potent diradical that reacts with carbon-centered propagating radicals at diffusion-controlled rates, forming dead peroxy species. Complete deoxygenation is non-negotiable for RDRP.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70°C.

    • Causality: 70°C aligns with the 10-hour half-life decomposition profile of AIBN, ensuring a steady, low-concentration flux of radicals to maintain the RAFT main equilibrium without overwhelming the system and causing bimolecular termination.

  • Kinetic Tracking (Self-Validation): Withdraw 50

    
    L aliquots via an air-tight syringe at 1h, 2h, and 4h. Analyze via 
    
    
    
    H NMR.
    • Causality: By integrating the disappearing vinyl protons of the monomer against the static aromatic protons of the anisole solvent, exact monomer conversion is calculated. The theoretical molecular weight (

      
      ) must linearly match the conversion.
      
  • Quenching & Isolation: After 6 hours, quench the reaction by immersing the flask in liquid nitrogen and exposing it to air. Dilute with THF and precipitate dropwise into 50 mL of cold methanol. Filter and dry under vacuum.

Protocol B: Conventional Free Radical Polymerization (FRP) of 4-tert-Butoxystyrene

Target: High molecular weight precursor for poly(4-hydroxystyrene) photoresists/matrices.

  • Preparation: Purify 4-tert-Butoxystyrene[3] via vacuum distillation to remove inhibitors and oligomers.

  • Assembly: In a round-bottom flask, dissolve 5.0 g of 4-tert-Butoxystyrene in 10 mL of Toluene. Add 25 mg of Benzoyl Peroxide (BPO) as the initiator.

  • Inert Atmosphere: Purge the solution with Nitrogen gas for 30 minutes.

    • Causality: While FRP is slightly more forgiving than RAFT, oxygen will still cause severe chain truncation and yellowing of the final polymer.

  • Heating: Heat the mixture to 85°C under reflux for 12 hours.

    • Causality: The bulky tert-butoxy group sterically and inductively slows the propagation rate[2]. A higher temperature and longer reaction time compared to unsubstituted styrene are required to achieve high conversion.

  • Isolation: Cool to room temperature, precipitate in cold hexanes, and collect the white powder via vacuum filtration.

References

1.1 2.2 3. 4 4.3 5.5

Sources

Application Note: Advanced Cross-Linking Strategies Using Methyl 3-methyl-5-vinylbenzoate in Functional Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary & Mechanistic Overview

Methyl 3-methyl-5-vinylbenzoate (MMVB) is a highly versatile, dual-functional styrenic monomer. Unlike traditional aliphatic acrylates, the aromatic backbone of MMVB imparts exceptional mechanical rigidity and thermal stability to polymer networks. Its chemical architecture offers two distinct reactive domains:

  • The Vinyl Group: Enables rapid chain-growth polymerization (free-radical, RAFT, or ATRP) and direct cross-linking with di-vinyl comonomers.

  • The Methyl Ester Group: Serves as a protected, latent reactive site. Post-polymerization, it can be hydrolyzed to a carboxylic acid, providing a handle for covalent amidation, esterification, or ionomeric cross-linking.

The addition of the 3-methyl substitution on the aromatic ring provides critical steric hindrance. In cross-linked networks, this steric bulk disrupts tight chain packing, increasing the local free volume. This property is highly advantageous when engineering Molecularly Imprinted Polymers (MIPs) for drug separation or tuning the swelling kinetics of stimuli-responsive hydrogels.

Mechanistic Pathways for Cross-Linking

The selection of a cross-linking strategy dictates the final morphology and application of the MMVB-based polymer. We define two primary pathways:

Pathway A: Direct Copolymerization (The Structural Approach)

By copolymerizing MMVB with a multifunctional cross-linker such as Divinylbenzene (DVB), a rigid, permanent 3D network is formed. Because MMVB is a styrenic derivative, its reactivity ratios with DVB are highly favorable, ensuring a homogenous distribution of cross-link points. When synthesized in the presence of a porogen (a thermodynamic solvent), the growing polymer chains phase-separate, yielding a macroporous resin. The ester groups lining these pores provide critical π-π and dipole interactions, making them ideal for capturing polar molecules in solid-phase extraction. Furthermore, the benzoate backbone significantly enhances the mechanical integrity of the network, a principle utilized in advanced battery binders1[1].

Pathway B: Post-Polymerization Modification (The Stimuli-Responsive Approach)

For biological applications, MMVB is first polymerized into linear or lightly branched chains using controlled radical techniques (e.g., RAFT). The methyl ester is subsequently hydrolyzed to yield a poly(3-methyl-5-vinylbenzoic acid) polyelectrolyte 2[2]. This water-soluble intermediate can be cross-linked under mild, aqueous conditions using diamines (via EDC/NHS coupling) or multivalent metal ions (e.g., Ca²⁺, Zn²⁺) to form biocompatible nanogels for drug delivery.

Visualization of Cross-Linking Workflows

G cluster_0 Pathway A: Direct Cross-Linking cluster_1 Pathway B: Post-Polymerization MMVB Methyl 3-methyl-5-vinylbenzoate (MMVB) C1 Radical Copolymerization (+ Divinyl Cross-linker) MMVB->C1 Suspension Polymerization P1 Controlled Polymerization (RAFT / ATRP) MMVB->P1 Linear Chain Growth N1 Macroporous Resin / MIP Network C1->N1 Phase Separation M1 Ester Hydrolysis (to Polyelectrolyte) P1->M1 Base Catalysis N2 Amidation / Ionic Cross-Linking M1->N2 Diamine or Metal Ions

Figure 1: Divergent cross-linking pathways of MMVB for functional polymer synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of a Macroporous MMVB-DVB Resin via Suspension Polymerization

Causality: Suspension polymerization confines the reaction to micrometer-sized organic droplets dispersed in water, yielding spherical beads ideal for chromatography. Toluene is used as a porogen; as the network cross-links, it phase-separates from the solvent, leaving permanent macropores.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 1.0 g of Polyvinyl alcohol (PVA, 87-89% hydrolyzed) in 100 mL of deionized water at 80°C. Note: PVA acts as a steric stabilizer, increasing aqueous viscosity to prevent droplet coalescence. Cool to room temperature.

  • Organic Phase Preparation: In a separate vial, mix 35 mmol of MMVB, 15 mmol of Divinylbenzene (DVB, 80% technical grade), 10 mL of Toluene (porogen), and 0.1 g of Azobisisobutyronitrile (AIBN, thermal initiator).

  • Suspension & Polymerization: Transfer the aqueous phase to a 250 mL round-bottom flask equipped with a mechanical stirrer. Set the stirring rate to 400 rpm. Slowly add the organic phase. Purge the system with N₂ for 15 minutes, then heat to 70°C for 12 hours.

  • Self-Validation Check: Observe the droplets. A successful phase separation (macropore formation) is visually validated when the initially transparent organic droplets turn into opaque, white beads.

  • Purification: Filter the beads and wash extensively with hot water. Transfer to a Soxhlet extractor and reflux with methanol for 24 hours to remove the toluene porogen and unreacted monomers. Dry in vacuo at 50°C.

Protocol 2: Post-Polymerization Amidation for Nanogel Formation

Causality: Cross-linking via post-polymerization modification allows the final network formation to occur in an aqueous buffer. This is critical for drug development, as it permits the encapsulation of sensitive biologics without exposing them to harsh organic solvents or free radicals.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve 1.0 g of linear Poly(MMVB) in 20 mL of Tetrahydrofuran (THF). Add 10 mL of 2M NaOH (aq). Reflux at 60°C for 24 hours. Precipitate the mixture dropwise into cold 1M HCl to recover the poly(3-methyl-5-vinylbenzoic acid) intermediate.

  • Activation: Dissolve 0.5 g of the hydrolyzed polymer in 20 mL of MES buffer (pH 6.0). Causality: EDC coupling is most efficient at pH 6.0, where the carboxylate is partially protonated but the incoming amine remains nucleophilic. Add EDC·HCl (1.2 eq per COOH group) and NHS (1.2 eq). Stir for 30 minutes to form the active ester.

  • Cross-Linking: Add Ethylenediamine (0.1 eq, targeting a 10% cross-linking density). Stir for 12 hours at room temperature.

  • Self-Validation & Purification: Transfer the solution to a dialysis membrane (MWCO 3500 Da) and dialyze against DI water for 3 days. Validation: Uncross-linked polymer chains would pass through the membrane or precipitate; the retention of a swollen, stable colloidal suspension confirms successful nanogel gelation. Lyophilize to obtain the dry nanogel powder.

Quantitative Data Presentation

The physical properties of the resulting polymer networks can be precisely tuned by adjusting the ratio of MMVB to the cross-linker. Table 1 summarizes the structure-property relationships for the resins synthesized via Protocol 1.

Table 1: Effect of DVB Cross-Linker Ratio on MMVB Resin Properties

MMVB:DVB Ratio (mol%)Porogen (Toluene) Vol%Surface Area (m²/g)Swelling Ratio in Toluene (g/g)Glass Transition Temp (Tg, °C)
90:1050454.2115
70:30501802.8132
50:50503501.5>150
50:50705201.8>150

Data Interpretation: Increasing the DVB cross-linker density restricts chain mobility (increasing Tg) and limits solvent swelling. Simultaneously, a higher cross-link density prevents the collapse of the porous structure during solvent removal, leading to a drastically higher surface area, which is optimal for solid-phase extraction applications.

References

  • Synthesis and characterization of a molecularly imprinted polymer for 2,4- Dinitrophenol uptake using 4-Vinylbenzoic acid as the complexing monomer. Universiti Putra Malaysia.

  • Polyelectrolyte-Containing Fullerene I: Synthesis and Characterization of the Copolymers of 4-Vinylbenzoic Acid with C60. Chemistry of Materials - ACS Publications.2

  • Poly(4-vinylbenzoic acid): A Re-Engineered Binder for Improved Performance from Water-Free Slurry Processing for Silicon Graphite Composite Electrodes. ACS Applied Energy Materials.1

Sources

Application Note: Hydrolysis of Methyl 3-methyl-5-vinylbenzoate to 3-methyl-5-vinylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the hydrolysis (saponification) of Methyl 3-methyl-5-vinylbenzoate (1 ) to 3-methyl-5-vinylbenzoic acid (2 ).

While ester hydrolysis is a fundamental transformation, this specific substrate presents a chemoselectivity challenge : the preservation of the reactive vinyl (styrene) moiety in the presence of acidic or basic conditions that could induce polymerization or hydration.

The protocol below utilizes a Lithium Hydroxide (LiOH) / Tetrahydrofuran (THF) / Water system. This method is selected over traditional NaOH/MeOH reflux conditions to:

  • Enhance Solubility: THF solubilizes the lipophilic aromatic ester more effectively than alcohols.

  • Mitigate Polymerization: The reaction proceeds at ambient temperature, minimizing thermal initiation of the vinyl group.

  • Simplify Workup: LiOH allows for a cleaner extraction profile compared to mineral bases that may salt out intermediates.

Chemical Context & Retrosynthesis

3-methyl-5-vinylbenzoic acid is a high-value intermediate, often serving as a functionalized monomer for polymer chemistry or a "linker" scaffold in Metal-Organic Frameworks (MOFs) and drug conjugates.

Retrosynthetic Pathway

The starting material, Methyl 3-methyl-5-vinylbenzoate, is typically accessed via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) of Methyl 3-bromo-5-methylbenzoate with vinylboronic acid derivatives.

G Start Methyl 3-bromo- 5-methylbenzoate Intermediate Methyl 3-methyl- 5-vinylbenzoate (1) Start->Intermediate Pd(PPh3)4 Suzuki Coupling VinylSource Vinylboronic Acid/Ester VinylSource->Intermediate Product 3-methyl-5-vinyl- benzoic acid (2) Intermediate->Product LiOH, THF/H2O (This Protocol)

Figure 1: Synthetic context of the target transformation.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1]RoleGrade/Notes
Methyl 3-methyl-5-vinylbenzoate 176.211.0Substrate>95% Purity
Lithium Hydroxide Monohydrate 41.963.0BaseReagent Grade
Tetrahydrofuran (THF) 72.11--SolventHPLC Grade, non-stabilized*
Water (Deionized) 18.02--Co-solventType II or better
Hydrochloric Acid (1M) 36.46--AcidifierTitrated
BHT (Butylated hydroxytoluene) 220.350.1 mol%Radical InhibitorOptional (Scale >10g)

*Note: If using THF stabilized with BHT, additional inhibitor is not required.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a round-bottom flask (sized such that solvent fill is ~30-50%) with a magnetic stir bar.

  • Dissolve Methyl 3-methyl-5-vinylbenzoate (1.0 equiv) in THF (0.2 M concentration) .

    • Expert Insight: THF is critical here. Methanol often results in a suspension for this specific lipophilic ester, leading to slow kinetics. THF ensures a homogeneous phase.

  • (Optional for Scale >10g): Add BHT (0.1 mol%) to scavenge any free radicals, preventing vinyl polymerization.

Step 2: Saponification
  • Prepare a solution of LiOH·H2O (3.0 equiv) in Water (volume equal to THF, 1:1 v/v ratio).

  • Add the aqueous LiOH solution dropwise to the stirring ester solution at Room Temperature (20-25°C) .

  • Stir vigorously. The mixture may initially appear biphasic but should become homogeneous or a fine emulsion.

  • Monitor: Check by TLC after 4 hours (Eluent: 20% EtOAc in Hexanes).

    • Target: Disappearance of the UV-active ester spot (high Rf) and appearance of the baseline carboxylate spot.

    • Duration: Typically 4–16 hours depending on stirring efficiency.

Step 3: Workup & Isolation
  • Concentration: Remove the bulk of THF under reduced pressure (Rotary Evaporator, 35°C bath). Do not distill to dryness; leave the aqueous slurry.

  • Washing: Dilute the residue with water and wash once with Diethyl Ether or MTBE to remove unreacted ester or non-polar impurities (e.g., biaryl byproducts from the Suzuki step).

    • Discard the organic (ether) layer.

  • Acidification (Critical Step):

    • Cool the aqueous carboxylate solution to 0-5°C (Ice bath).

    • Slowly add 1M HCl dropwise with stirring.

    • Target pH: Adjust to pH 3–4 .

    • Warning: Do not drop to pH < 1 or heat the acidic solution, as this promotes hydration of the vinyl group (Markovnikov addition of water).

  • Extraction: Extract the milky aqueous suspension with Ethyl Acetate (3 x volumes) .

  • Drying: Combine organics, wash with Brine, dry over Anhydrous Na2SO4 , and filter.

  • Final Isolation: Concentrate in vacuo (<40°C) to afford the crude acid.

Workflow Diagram

Workup Reaction Reaction Mixture (Ester + LiOH + THF/H2O) Evap Evaporate THF Reaction->Evap Wash Aq. Wash w/ MTBE Evap->Wash PhaseSep Phase Separation Wash->PhaseSep OrgDiscard Organic Layer (Impurities) PhaseSep->OrgDiscard Top Layer AqLayer Aqueous Layer (Carboxylate Salt) PhaseSep->AqLayer Bottom Layer Acidify Acidify to pH 3-4 (1M HCl, 0°C) AqLayer->Acidify Extract Extract w/ EtOAc Acidify->Extract Dry Dry (Na2SO4) & Conc. Extract->Dry Final Solid Product 3-methyl-5-vinylbenzoic acid Dry->Final

Figure 2: Workup and purification flowchart.

Quality Control & Self-Validation

To ensure the protocol was successful, compare your data against these expected parameters.

Analytical Checkpoints
ParameterExpected ResultTroubleshooting
TLC (20% EtOAc/Hex) Start: Rf ~0.7 (UV Active)End: Rf ~0.05 (Streaks)If ester remains after 16h, add 1 eq. more LiOH and warm to 40°C.
Appearance White to Off-white SolidYellow/Brown oil indicates polymerization or oxidation.
Solubility Soluble in MeOH, DMSO, dilute base.Insoluble in Water (acid form).If soluble in water at pH 3, the product may be trapped as a salt; lower pH slightly.
NMR Validation (Predicted)

The structure is validated by the distinct vinyl pattern and the disappearance of the methyl ester singlet.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.8-13.0 (br s, 1H, -COOH )
      
    • 
       7.85 (s, 1H, Ar-H )
      
    • 
       7.70 (s, 1H, Ar-H )
      
    • 
       7.55 (s, 1H, Ar-H )
      
    • 
       6.80 (dd, 
      
      
      
      Hz, 1H, Vinyl -CH =)
    • 
       5.90 (d, 
      
      
      
      Hz, 1H, Vinyl =CH 2 trans)
    • 
       5.35 (d, 
      
      
      
      Hz, 1H, Vinyl =CH 2 cis)
    • 
       3.85 (s, 3H, -COOCH 3) 
      
      
      
      DISAPPEARS
    • 
       2.35 (s, 3H, Ar-CH 3) 
      
      
      
      REMAINS

References

  • Preparation of p-vinylbenzoic acid (Analogous Protocol).Google Patents, US6313340B1.
  • Synthesis of functionalized vinyl benzoates.Royal Society of Chemistry, Chem. Commun., 2011, 47, 11504-11506.

  • General Hydrolysis of Hindered Esters.Organic Syntheses, Coll. Vol. 3, p.610 (1955).

Sources

Application Notes and Protocols: The Strategic Use of Methyl 3-Methyl-5-Vinylbenzoate in the Synthesis of Novel Non-Steroidal FXR Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Farnesoid X Receptor (FXR), a nuclear hormone receptor activated by bile acids, has emerged as a critical therapeutic target for a spectrum of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes. The development of potent and selective non-steroidal FXR agonists is a major focus of contemporary drug discovery. This document provides a detailed technical guide on the strategic application of methyl 3-methyl-5-vinylbenzoate as a key building block in the synthesis of a novel class of non-steroidal FXR agonists. We will explore the rationale behind its use, grounded in structure-activity relationship (SAR) studies of established agonists, and provide detailed, field-proven protocols for its incorporation into a lead compound scaffold.

Introduction: FXR as a Therapeutic Target

The Farnesoid X Receptor is a ligand-activated transcription factor highly expressed in the liver, intestine, kidneys, and adrenal glands.[1] As a primary sensor for bile acids, FXR plays a central role in maintaining bile acid homeostasis, thereby influencing lipid and glucose metabolism.[2] Activation of FXR by its endogenous ligand, chenodeoxycholic acid (CDCA), or synthetic agonists initiates a cascade of transcriptional events that collectively contribute to hepatoprotective, anti-inflammatory, and anti-fibrotic effects.[3]

The therapeutic potential of activating FXR has been demonstrated in numerous preclinical and clinical studies.[2] For instance, the first-in-class selective FXR agonist, obeticholic acid (OCA), a semi-synthetic bile acid analogue, has shown efficacy in treating PBC. However, the development of non-steroidal agonists is highly desirable to overcome the limitations associated with steroidal compounds, such as potential off-target effects and challenging synthesis. A prominent example of a non-steroidal FXR agonist is GW4064, which has served as a template for the design of many subsequent drug candidates.[4][5]

FXR_Signaling_Pathway cluster_EC cluster_CP cluster_N BA Bile Acids / Agonist (e.g., Novel Agonist) FXR_inactive FXR (Inactive) BA->FXR_inactive Binds & Activates FXR_active FXR (Active) FXR_inactive->FXR_active Conformational Change RXR_inactive RXR (Inactive) RXR_active RXR (Active) CoR Co-repressor FXR_active->RXR_active Heterodimerizes with FXRE FXR Response Element (FXRE) on Target Gene DNA FXR_active->FXRE Binds to CoA Co-activator FXR_active->CoA recruits RXR_active->FXRE Binds to Transcription Gene Transcription FXRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Effector Proteins (e.g., SHP, BSEP) mRNA->Proteins Translation Response Metabolic Regulation (Lipid, Glucose, Bile Acid Homeostasis) Proteins->Response

Rationale for Using Methyl 3-Methyl-5-Vinylbenzoate

Structure-activity relationship studies of non-steroidal FXR agonists have revealed several key structural motifs that are critical for high potency. Many potent agonists are comprised of a central heterocyclic core, such as an isoxazole, flanked by two aromatic rings.[6] One ring system often occupies a hydrophobic pocket in the ligand-binding domain, while the other, typically a carboxylic acid-bearing phenyl ring, forms crucial hydrogen bonds and salt bridges with key amino acid residues (e.g., Arg331 and His447).

The choice of methyl 3-methyl-5-vinylbenzoate as a synthetic precursor is based on the following strategic considerations:

  • The Benzoate Moiety: The methyl ester of the benzoic acid is a common protecting group for the carboxylic acid, which is essential for receptor binding. This ester can be easily hydrolyzed in the final step of the synthesis to yield the active carboxylic acid.

  • The 3-Methyl Group: Substitution at the meta position of the benzoate ring can influence the orientation of the molecule within the binding pocket, potentially enhancing potency or selectivity. It can also improve the pharmacokinetic profile of the final compound by blocking potential sites of metabolism.

  • The 5-Vinyl Group: The vinyl group is a versatile functional handle. It can serve multiple purposes:

    • It can be a key structural element that interacts with a specific region of the FXR ligand-binding domain.

    • It can act as a point for further chemical modification through reactions such as Heck coupling, hydroboration-oxidation, or epoxidation, allowing for the rapid generation of a library of analogues for SAR studies.[7]

    • The vinyl group can be hydrogenated in a later step to provide an ethyl group, which may offer a different interaction profile with the receptor.

Proposed Synthetic Application: Synthesis of a Novel Biphenyl-Isoxazole FXR Agonist

Herein, we propose a synthetic route to a novel, potent FXR agonist, (E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-(3-methyl-5-vinylphenyl)isoxazol-4-yl)methoxy)phenyl)acrylic acid , designated as FXR-V1 . This synthesis strategically employs methyl 3-methyl-5-vinylbenzoate as a key intermediate. The overall synthetic workflow is depicted below.

G A Methyl 3-bromo-5-methylbenzoate B Methyl 3-methyl-5-vinylbenzoate (Intermediate 1) A->B Heck Coupling F Methyl 3-(3-(2,6-dichlorophenyl)isoxazol-5-yl)-5-methylbenzoate (Intermediate 2) B->F [3+2] Cycloaddition C 2,6-Dichlorobenzaldehyde D 2,6-Dichlorobenzaldoxime C->D Hydroxylamine E 2,6-Dichloro-N-hydroxybenzimidoyl chloride D->E NCS E->F G Methyl 3-(bromomethyl)-5-(3-(2,6-dichlorophenyl)isoxazol-5-yl)benzoate F->G NBS, AIBN I tert-Butyl (E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-(3-methyl-5-vinylphenyl)isoxazol-4-yl)methoxy)phenyl)acrylate G->I Williamson Ether Synthesis H tert-Butyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate H->I J FXR-V1 (Final Product) I->J Hydrolysis

Protocol 1: Synthesis of Methyl 3-methyl-5-vinylbenzoate (Intermediate 1)

This protocol describes the synthesis of the key building block via a palladium-catalyzed Heck coupling reaction.[8][9]

ReagentM.W. ( g/mol )Amount (mmol)Eq.Mass/Volume
Methyl 3-bromo-5-methylbenzoate229.0610.01.02.29 g
Vinylboronic acid pinacol ester153.9915.01.52.31 g
Palladium(II) acetate (Pd(OAc)₂)224.50.20.0245 mg
Tricyclohexylphosphine (PCy₃)280.420.40.04112 mg
Potassium carbonate (K₂CO₃)138.2130.03.04.15 g
1,4-Dioxane---50 mL
Water---5 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromo-5-methylbenzoate (2.29 g, 10.0 mmol), vinylboronic acid pinacol ester (2.31 g, 15.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and tricyclohexylphosphine (112 mg, 0.4 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (50 mL) and degassed water (5 mL) via syringe.

  • Add potassium carbonate (4.15 g, 30.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield methyl 3-methyl-5-vinylbenzoate as a colorless oil.

Expected Yield: 80-90%.

Protocol 2: Synthesis of the Isoxazole Core (Intermediate 2)

This protocol involves a [3+2] cycloaddition reaction to form the central isoxazole ring, a common strategy in the synthesis of GW4064 analogues.[10]

ReagentM.W. ( g/mol )Amount (mmol)Eq.Mass/Volume
Methyl 3-methyl-5-vinylbenzoate (Intermediate 1)176.215.01.0881 mg
2,6-Dichloro-N-hydroxybenzimidoyl chloride224.455.51.11.23 g
Triethylamine (Et₃N)101.1910.02.01.4 mL
Tetrahydrofuran (THF), anhydrous---30 mL

Procedure:

  • Dissolve methyl 3-methyl-5-vinylbenzoate (881 mg, 5.0 mmol) and 2,6-dichloro-N-hydroxybenzimidoyl chloride (1.23 g, 5.5 mmol) in anhydrous THF (30 mL) in a dry 100 mL round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.4 mL, 10.0 mmol) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford methyl 3-(3-(2,6-dichlorophenyl)isoxazol-5-yl)-5-methylbenzoate.

Expected Yield: 65-75%.

Protocol 3: Final Assembly and Hydrolysis to FXR-V1

This final sequence involves bromination of the benzylic methyl group, ether synthesis, and ester hydrolysis to yield the final active compound.

Step A: Bromination

  • Dissolve Intermediate 2 (from Protocol 2, ~3.3 mmol) in carbon tetrachloride (40 mL).

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under a 250W lamp for 4 hours.

  • Cool, filter, and concentrate the filtrate. Purify by column chromatography to yield methyl 3-(bromomethyl)-5-(3-(2,6-dichlorophenyl)isoxazol-5-yl)benzoate.

Step B: Williamson Ether Synthesis

  • Dissolve the brominated intermediate from Step A (~2.5 mmol) and tert-butyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate (1.0 eq) in anhydrous acetone (30 mL).

  • Add potassium carbonate (3.0 eq) and stir at 60 °C for 8 hours.

  • Cool, filter, and concentrate. Purify by column chromatography to yield the tert-butyl ester protected final compound.

Step C: Hydrolysis

  • Dissolve the product from Step B (~2.0 mmol) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (20 mL).

  • Stir at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation.

  • Collect the solid by filtration and dry under vacuum to yield the final product, FXR-V1 .

Expected Overall Yield (from Intermediate 2): 40-50%.

Validation and Characterization

The identity and purity of all intermediates and the final product must be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (should be >95%).

The biological activity of FXR-V1 should be assessed using established in vitro assays, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) coactivator recruitment assay, to determine its EC₅₀ value for FXR activation.[4]

Conclusion

Methyl 3-methyl-5-vinylbenzoate is a highly valuable and versatile building block for the synthesis of novel non-steroidal FXR agonists. The strategic placement of the methyl and vinyl groups on the benzoate ring provides opportunities for fine-tuning the pharmacological properties of the target molecule and for creating diverse chemical libraries for extensive SAR exploration. The protocols detailed in this guide offer a robust and reproducible pathway for the synthesis of potent FXR agonists, leveraging established and high-yielding chemical transformations. This approach facilitates the development of next-generation therapeutics for the treatment of metabolic and liver diseases.

References

  • Zhu, Y., Zhang, J., Min, F., Yang, X., Li, L., Zhang, Y., Hou, X., & Fang, H. (2022). Design, synthesis and biological evaluations of novel farnesoid X receptor (FXR) agonists. Bioorganic & Medicinal Chemistry Letters, 76, 128993. [Link]

  • Richter, H. G. F., et al. (2010). Synthesis and pharmacological validation of a novel series of non-steroidal FXR agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4911-4917. [Link]

  • Li, Y., et al. (2018). Structure-guided design and synthesis of isoflavone analogs of GW4064 with potent lipid accumulation inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3651-3657. [Link]

  • Fang, H., et al. (2022). Design, Synthesis and Biological Evaluations of Novel Farnesoid X Receptor (FXR) Agonists. SSRN Electronic Journal. [Link]

  • Akamanchi, G., et al. (2009). Identification of an N-oxide pyridine GW4064 analog as a potent FXR agonist. Bioorganic & Medicinal Chemistry Letters, 19(9), 2474-2478. [Link]

  • Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters, 26, 7723-7727. [Link]

  • Kopbosynov, M. D., et al. (2022). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. Polymers, 14(18), 3795. [Link]

  • Organic Synthesis. Heck Coupling. Organic Synthesis. [Link]

  • Sadullayeva, A. S., et al. (2021). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. E3S Web of Conferences, 284, 02011. [Link]

  • Gohda, K., et al. (2021). Design and identification of a new farnesoid X receptor (FXR) partial agonist by computational structure-activity relationship analysis: Ligand-induced H8 helix fluctuation in the ligand-binding domain of FXR may lead to partial agonism. Bioorganic & Medicinal Chemistry Letters, 41, 128026. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. Heck reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Ali, M. A., et al. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4655-4693. [Link]

  • Ali, M. A., & Ismail, R. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(1), 1030-1041. [Link]

  • Jiang, L., et al. (2022). FXR: structures, biology, and drug development for NASH and fibrosis diseases. Signal Transduction and Targeted Therapy, 7(1), 69. [Link]

  • Toussaint, W. J. (1942). Preparation of vinyl esters. U.S.
  • Bass, J. Y., et al. (2009). Substituted isoxazole analogs of farnesoid X receptor (FXR) agonist GW4064. Bioorganic & Medicinal Chemistry Letters, 19(11), 2969-2973. [Link]

  • Liu, H., et al. (2015). Synthesis and discovery of andrographolide derivatives as non-steroidal farnesoid X receptor (FXR) antagonists. RSC Advances, 5(53), 42363-42370. [Link]

  • Neamah, W. H., et al. (2020). Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study. Journal of Biomolecular Structure and Dynamics, 39(12), 4336-4347. [Link]

  • Zvyagintseva, D. A., et al. (2023). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. ChemistrySelect, 8(24), e202301031. [Link]

  • Gumenyuk, A. S., et al. (2019). Method for preparing benzoic acid esters. W.O.
  • Wikipedia. Heck reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. (2023). Chem. Proc., 14, 1. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Ali, M. A., & Ismail, R. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(1), 1030-1041. [Link]

  • Ali, M. A., et al. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4655-4693. [Link]

  • Neuman, M. G. (2015). Recent advances in the development of farnesoid X receptor agonists. Clinical and Experimental Gastroenterology, 8, 137-147. [Link]

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Troubleshooting & Optimization

Preventing spontaneous polymerization of Methyl 3-methyl-5-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for Methyl 3-methyl-5-vinylbenzoate. This document is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing the spontaneous polymerization of this reactive vinyl monomer. While specific data for Methyl 3-methyl-5-vinylbenzoate is limited, the principles outlined here are derived from established knowledge of analogous vinylbenzoates, styrenes, and other vinyl monomers.[1][2] This guide provides in-depth FAQs and troubleshooting protocols to ensure the stability and purity of your monomer during storage and experimentation.

Frequently Asked Questions (FAQs)
Q1: What is spontaneous polymerization and why is it a concern for Methyl 3-methyl-5-vinylbenzoate?

A1: Spontaneous polymerization is a process where monomer molecules react with each other to form long polymer chains without the intentional addition of an initiator. This reaction is typically initiated by free radicals, which can be generated by exposure to heat, UV light, or atmospheric oxygen.[2][3] For Methyl 3-methyl-5-vinylbenzoate, the vinyl group (-CH=CH₂) is highly susceptible to this process. Uncontrolled polymerization is a significant concern because it depletes the desired monomer, alters the material's physical properties (e.g., increased viscosity, solidification), and can render the entire batch unusable for subsequent controlled reactions.[2][4]

Q2: What are polymerization inhibitors and how do they work?

A2: Polymerization inhibitors are chemical compounds added in small amounts (typically parts-per-million, ppm) to reactive monomers to prevent premature polymerization during storage and transport.[5][6] They function by intercepting and deactivating the free radicals that initiate the polymerization chain reaction.[6][7] This creates an "induction period" during which polymerization is suppressed. Once the inhibitor is consumed, the reaction can proceed normally.[5][7]

Many common inhibitors, such as hydroquinone (HQ) and its monomethyl ether (MEHQ), are phenolic compounds. Their effectiveness often relies on the presence of dissolved oxygen.[6][8] The inhibitor reacts with peroxy radicals, which are formed from the reaction of initiating radicals with oxygen, to create stable, non-radical species that terminate the chain reaction.[6]

Q3: How should I properly store Methyl 3-methyl-5-vinylbenzoate to ensure its stability?

A3: Proper storage is the first line of defense against unwanted polymerization. The following conditions are crucial:

ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerated).Reduces the rate of thermally-induced radical formation.[2]
Light Store in an amber or opaque container in a dark location.Prevents photo-initiation of radicals by UV light.[2][3]
Atmosphere Store under an air atmosphere containing oxygen.The presence of oxygen is often required for common phenolic inhibitors (like MEHQ or HQ) to function effectively.[6][9] Do not store under an inert atmosphere (e.g., nitrogen, argon) unless using an oxygen-independent inhibitor.
Inhibitor Ensure the monomer contains an appropriate inhibitor from the manufacturer.The inhibitor is the primary chemical defense against radical formation.[5]
Q4: The Safety Data Sheet (SDS) mentions the monomer is "inhibited." Do I need to remove the inhibitor before my experiment?

A4: Yes, in most cases. The inhibitor is present to ensure stability during shipping and storage. However, it will also prevent or significantly slow down your intended, controlled polymerization reaction.[7][10] Therefore, the inhibitor must be removed immediately before use. A common and effective method is to pass the monomer through a column packed with an adsorbent like basic alumina.[11]

Q5: How can I tell if my monomer has started to polymerize?

A5: Visual inspection is the first step. Signs of polymerization include:

  • Increased Viscosity: The liquid monomer will become noticeably thicker or more syrup-like.[2]

  • Cloudiness or Haze: The formation of soluble oligomers or polymers can make the clear liquid appear cloudy.

  • Precipitation or Solidification: In advanced stages, solid polymer may precipitate out of the solution or the entire sample may solidify.[2]

If you observe any of these signs, it is crucial to perform an analytical check to confirm the presence and extent of polymer contamination.

Troubleshooting Guide: Polymer Contamination

If you suspect your sample of Methyl 3-methyl-5-vinylbenzoate is compromised, use the following guide to diagnose and address the issue.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Sample appears viscous or cloudy. Onset of spontaneous polymerization due to inhibitor depletion or improper storage (e.g., exposure to heat/light).[2]1. Confirm Polymer Presence: Analyze a small aliquot using one of the methods in the Analytical Protocols section (e.g., NMR, FTIR). 2. Assess Viability: If polymer content is low (<5-10%), the monomer may be salvageable via purification. 3. Purify or Discard: Proceed with Protocol 2: Purification by Vacuum Distillation . If polymerization is extensive, it is safer and more cost-effective to discard the batch according to safety guidelines.
Inconsistent or failed polymerization reactions. The monomer contains residual inhibitor that was not fully removed. OR The monomer has partially polymerized, reducing the effective monomer concentration.[2]1. Verify Inhibitor Removal: If unpurified monomer was used, perform Protocol 1: Inhibitor Removal on a fresh batch. 2. Re-purify Monomer: If purified monomer was used, re-purify it immediately before the next reaction to ensure no new polymer has formed. 3. Quantify Monomer: Use a technique like qNMR to determine the exact concentration of active monomer in your stock.
Sample has completely solidified. Advanced spontaneous polymerization.The material is unusable. Do not attempt to heat or break up the solid polymer , as this can create a safety hazard. Dispose of the entire container following your institution's hazardous waste procedures. Review storage conditions to prevent future occurrences.[2]
Visualization of Key Processes
Polymerization and Inhibition Pathway

The following diagram illustrates the mechanism of free-radical polymerization and the critical intervention point for phenolic inhibitors.

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition cluster_termination Termination Heat Heat / Light Radical Initiating Radical (R•) Heat->Radical generates Monomer1 Monomer GrowingChain Growing Polymer Chain (P•) Monomer1->GrowingChain reacts with Monomer2 Monomer GrowingChain->Monomer2 adds Inhibitor Inhibitor (Inh-H) + O2 GrowingChain->Inhibitor intercepted by LongerChain Longer Polymer Chain (P+1•) Monomer2->LongerChain forms LongerChain->GrowingChain continues cycle StableProduct Stable, Non-Radical Product Inhibitor->StableProduct forms Chain1 Growing Chain (P•) Chain2 Growing Chain (P'•) Chain1->Chain2 combines with FinalPolymer Final Polymer (P-P') Chain2->FinalPolymer forms G Start Suspect Monomer Polymerization? Visual Visual Inspection: - Increased Viscosity? - Cloudiness/Solids? Start->Visual Yes Analytical Confirmatory Analysis: - NMR - FTIR - GPC Visual->Analytical Signs Observed Proceed Proceed with Experiment Visual->Proceed No Signs Decision Is Polymer Content High (>10%) or Sample Solidified? Analytical->Decision Polymer Detected Discard Discard Batch (Follow Safety Protocols) Decision->Discard Yes Purify Purify Monomer (See Protocol 2) Decision->Purify No

Caption: Decision workflow for troubleshooting monomer quality.

Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors

Objective: To remove inhibitors like MEHQ or HQ from the monomer prior to a controlled polymerization reaction.

Materials:

  • Methyl 3-methyl-5-vinylbenzoate containing inhibitor.

  • Basic alumina, activated, Brockmann I, standard grade, ~150 mesh, 58 Å.

  • Glass chromatography column.

  • Glass wool or fritted glass disc.

  • Collection flask (amber glass).

  • Anhydrous sodium sulfate.

Procedure:

  • Column Preparation: Secure a glass chromatography column vertically. Place a small plug of glass wool at the bottom or ensure the fritted disc is clean.

  • Packing: Add a small layer of anhydrous sodium sulfate (~1 cm). Gently pour the basic alumina into the column to a height of approximately 10-15 cm for every 20-25 mL of monomer to be purified. Tap the column gently to ensure even packing.

  • Loading: Carefully add the inhibited monomer to the top of the alumina column.

  • Elution: Allow the monomer to pass through the column via gravity. The inhibitor will be adsorbed by the alumina. [11]5. Collection: Collect the purified, inhibitor-free monomer in a clean, dry amber flask.

  • Immediate Use: The purified monomer is now highly susceptible to polymerization. It should be used immediately (within a few hours). If short-term storage is necessary, keep it refrigerated and in the dark.

Protocol 2: Purification by Vacuum Distillation

Objective: To separate pure monomer from non-volatile polymer contamination and decomposition products. Warning: This procedure should only be performed by personnel experienced with vacuum distillation of reactive materials.

Materials:

  • Contaminated Methyl 3-methyl-5-vinylbenzoate.

  • Distillation apparatus (distilling flask, condenser, receiving flask).

  • Vacuum pump with a cold trap.

  • Heating mantle and stirrer.

  • A non-volatile polymerization inhibitor (e.g., copper(I) chloride, phenothiazine).

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charge the Flask: Add the contaminated monomer to the distilling flask along with a stir bar. Add a small amount of a non-volatile inhibitor to prevent polymerization in the distillation pot.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the flask using a heating mantle while stirring.

  • Distillation: Collect the pure monomer distillate in the receiving flask, which should be cooled in an ice bath to minimize vaporization. Monitor the head temperature to ensure only the desired monomer is distilled.

  • Post-Distillation: Once distillation is complete, release the vacuum carefully with an inert gas like nitrogen or argon.

  • Stabilization and Storage: If the purified monomer is not for immediate use, a standard inhibitor (e.g., MEHQ) must be added. Store under the recommended conditions (2-8°C, dark, air atmosphere).

Protocol 3: Analytical Confirmation of Polymer Presence

Objective: To definitively identify and quantify the presence of polymer in a monomer sample.

A. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Principle: Compares the spectrum of the suspect monomer to a pure reference standard. Polymerization leads to the consumption of the vinyl group.

  • Methodology: Acquire an FTIR spectrum of the liquid monomer.

  • Signature of Polymerization: Look for a significant decrease or disappearance of the characteristic vinyl C=C stretching vibration (typically ~1630 cm⁻¹) and the =C-H out-of-plane bending vibrations (~990 and 910 cm⁻¹ for monosubstituted alkenes) relative to the carbonyl C=O stretch (~1720 cm⁻¹) and aromatic signals. [12][13] B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: Polymerization changes the chemical environment of the protons.

  • Methodology: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.

  • Signature of Polymerization: Compare the integration of the distinct vinyl protons (typically in the 5-7 ppm range) to the integration of the aromatic or methyl protons. A decrease in the relative integral of the vinyl protons indicates monomer consumption. The appearance of broad signals in the aliphatic region (1-3 ppm) is characteristic of the polymer backbone. [12] C. Gel Permeation Chromatography (GPC)

  • Principle: Separates molecules based on their hydrodynamic volume (size). It is highly effective for detecting high molecular weight species.

  • Methodology: Dissolve the sample in a suitable mobile phase (e.g., THF) and inject it into the GPC system.

  • Signature of Polymerization: The appearance of a peak at a shorter retention time compared to the monomer peak is a clear indication of the presence of higher molecular weight oligomers or polymers. [14]

References
  • Purification of vinyl monomer.
  • What is high performance polymerization inhibitor?. Wako Pure Chemical Industries.
  • Methods for inhibiting the polymerization of vinyl monomers.
  • The polymerization of vinyl benzoate. Inhibition by the monomer. Journal of Polymer Science.
  • Top Analytical Techniques for Characterizing Custom Polymers.
  • The Basics of Polymer Analysis: Techniques & Solutions. RQM+.
  • Safe Operating Procedure for the Handling of Vinylic Monomers. UCLA Department of Chemistry and Biochemistry.
  • Polymer Isolation and Purific
  • Preventing self-polymerization of 9-Vinyl-9H-purine during storage. Benchchem.
  • Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories.
  • Inhibitors and Retarders. PennState College of Earth and Mineral Sciences.
  • SAFETY DATA SHEET - Methyl 4-vinylbenzo
  • What is the classification and mechanism of polymeriz
  • RAFT Polymerization of Vinyl Esters: Synthesis and Applic
  • Methyl 4-vinylbenzo
  • A Guide to Polymer Analysis Techniques. AZoM.
  • Vinyl Acetate Monomer (VAM) - Safety and Handling. Chemius.
  • Polymerization Reactions Inhibitor Modeling. ioKinetic.
  • Polymeriz
  • Inhibition of Free Radical Polymerization: A Review.
  • Understanding Vinyl Acetate Polymerization Accidents.
  • Purifying reagents before use?.
  • Method of preparing methyl para-vinylbenzoate and para-vinylbenzoic acids.
  • Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions.

Sources

Stabilizers for storage of Methyl 3-methyl-5-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Stabilization of Methyl 3-methyl-5-vinylbenzoate

Executive Summary: The Stability Challenge

Methyl 3-methyl-5-vinylbenzoate is a specialized styrenic monomer used frequently as a cross-linker or functional building block in drug development (e.g., via Heck or Suzuki coupling). Its core instability arises from the vinyl group (


) , which is prone to auto-polymerization initiated by:
  • Heat (Thermal initiation).

  • Light (UV-induced radical formation).

  • Trace Peroxides (formed by reaction with atmospheric oxygen).

Without proper stabilization, this compound will degrade into an insoluble oligomeric gum or solid polymer, rendering it useless for precise stoichiometric reactions. This guide details the industry-standard protocols for stabilizing, storing, and preparing this monomer for experimental use.

Stabilizer Profile & Selection

For vinyl benzoate derivatives, we rely on phenolic inhibitors that act as radical scavengers.

Primary Recommendation: MEHQ (4-Methoxyphenol)
  • Concentration: 100 – 200 ppm.

  • Mechanism: MEHQ captures carbon-centered radicals. Crucially, it requires dissolved oxygen to function effectively. The phenol moiety donates a hydrogen atom to peroxy radicals, breaking the propagation chain.

  • Why use it? It is easier to remove than TBC and less likely to chelate transition metals (like Palladium) if trace amounts remain during cross-coupling reactions.

Secondary Recommendation: TBC (4-tert-Butylcatechol)
  • Concentration: 100 – 500 ppm.

  • Mechanism: Highly efficient radical scavenger, effective at higher temperatures.

  • Drawback: As a catechol, it strongly chelates metals, potentially poisoning catalysts in downstream applications. It also turns dark brown/black upon oxidation, discoloring the monomer.

Comparative Data: Stabilizer Efficacy

FeatureMEHQ (Preferred)TBC (Alternative)
Active Species Hydroquinone monomethyl ether4-tert-Butylcatechol
Oxygen Requirement YES (Mandatory) YES (Mandatory)
Removal Method Basic Alumina / Caustic WashBasic Alumina / Caustic Wash
Catalyst Interference LowHigh (Metal Chelator)
Discoloration Risk Low (Yellows slowly)High (Darkens rapidly)

Storage Protocols

To maximize shelf-life (6–12 months), follow this self-validating storage system.

The "Air-Headspace" Rule
  • Do NOT store under pure Nitrogen/Argon.

  • Reasoning: MEHQ functions by reacting with peroxy radicals (formed when initial alkyl radicals react with oxygen). Without oxygen, MEHQ is inefficient, and the monomer may polymerize "in the dark" via direct carbon-radical propagation [1].

  • Protocol: Maintain a headspace of dry air.[1] If the bottle is opened, do not purge with inert gas before resealing.

Temperature & Light[2]
  • Temperature: Store at -20°C (Freezer) . Low temperature is the ultimate barrier to thermal initiation.

  • Light: Amber glass or opaque HDPE bottles are mandatory to prevent UV-initiated radical formation.

Troubleshooting & FAQs

Q1: My monomer has turned cloudy or has solid precipitates. Can I still use it?

Diagnosis: Polymerization has occurred.

  • Explanation: The cloudiness is insoluble poly(methyl 3-methyl-5-vinylbenzoate). This is irreversible.

  • Action:

    • Filter the liquid through a 0.45 µm PTFE filter.

    • Analyze the filtrate by 1H NMR . Check the integration of the vinyl protons (approx. 5.3–6.7 ppm).

    • If vinyl signals are intact and purity is >95%, use the filtrate. If the liquid is viscous, discard the batch.

Q2: The liquid has turned yellow/brown. Is it degraded?

Diagnosis: Inhibitor Oxidation.

  • Explanation: Phenolic inhibitors (MEHQ/TBC) oxidize to quinones over time, which are highly colored. This often happens before the monomer degrades.

  • Action: This is usually cosmetic. Run a TLC (Thin Layer Chromatography) . If the monomer spot is clean and the color remains at the baseline, the monomer is safe to use after passing through a short plug of silica or alumina to remove the colored quinones.

Q3: Do I really need to remove the inhibitor before my Heck/Suzuki reaction?

Diagnosis: Catalyst Poisoning Risk.

  • Explanation: Yes. Phenolic inhibitors can quench the active Pd(0) or Pd(II) species, leading to stalled conversion or requiring higher catalyst loading.

  • Action: Always remove the inhibitor for catalytic steps. (See Protocol A below).

Q4: Can I store the monomer in a glovebox?

Diagnosis: Anoxic Environment Risk.

  • Explanation: No. Gloveboxes are anaerobic (<1 ppm O2). MEHQ will stop working.

  • Action: If you must bring it into a glovebox, use it immediately (within 24 hours) or store the aliquot in the glovebox freezer only if it will be used very soon. For long-term storage, keep it outside in air at -20°C.[1]

Experimental Protocols

Protocol A: Inhibitor Removal (The "Dry" Method)

Best for strictly anhydrous reactions.

  • Prepare Column: Pack a glass pipette or small column with Basic Alumina (Brockmann Grade I) . Use approx. 2g of Alumina per 10g of monomer.

  • Elution: Pass the Methyl 3-methyl-5-vinylbenzoate directly through the column (neat or diluted in DCM).

  • Collection: The phenolic inhibitor (acidic) binds to the basic alumina. The eluate is inhibitor-free monomer.

  • Validation: Spot the eluate on a TLC plate with UV visualization. MEHQ fluoresces differently or stains differently (using KMnO4 or Iodine) compared to the monomer.

Protocol B: Rapid Testing for Polymerization

Use this before committing valuable reagents.

  • Methanol Test: Take 1 drop of monomer and add it to 1 mL of Methanol.

  • Observation:

    • Clear Solution: Monomer is good (Monomer is soluble in MeOH).

    • White Precipitate/Haze: Polymer is present (Polystyrene derivatives are generally insoluble in MeOH).

Visualizations

Figure 1: Storage & Usage Decision Tree

Caption: Logical workflow for assessing monomer viability and preparing for synthesis.

StorageLogic Start Methyl 3-methyl-5-vinylbenzoate (Storage Check) Visual Visual Inspection: Clear or Cloudy? Start->Visual Cloudy Cloudy/Viscous: Polymerization Detected Visual->Cloudy Cloudy Clear Clear/Yellow: Proceed to Purity Check Visual->Clear Clear Discard DISCARD BATCH Cloudy->Discard NMR 1H NMR Analysis: Vinyl Protons Intact? Clear->NMR NMR->Discard No Vinyl Signal Usage Intended Use: Catalytic (Heck/Suzuki)? NMR->Usage Vinyl Signal OK Remove Protocol A: Remove Inhibitor (Basic Alumina) Usage->Remove Yes (Catalytic) Direct Use Directly (Non-sensitive rxns) Usage->Direct No (Radical/Bulk)

Figure 2: Mechanism of MEHQ Inhibition

Caption: MEHQ requires Oxygen to intercept the chain-propagating radical.

InhibitionMech cluster_0 Requires Air Headspace R_dot Carbon Radical (R•) ROO Peroxy Radical (ROO•) R_dot->ROO + O₂ Polymer POLYMERIZATION R_dot->Polymer No O₂ present O2 Oxygen (O₂) Stable Stable Product (Non-reactive) ROO->Stable + MEHQ (H-transfer) MEHQ MEHQ (Inhibitor)

References

  • Sigma-Aldrich Technical Bulletin . Stabilization of Acrylic and Vinyl Monomers. Accessed October 2023.[2] Link

  • BASF Technical Data Sheet . MEHQ – 4-Methoxyphenol. Accessed October 2023.[2] Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for inhibitor removal via alkaline wash and alumina).
  • Encyclopedia of Polymer Science and Technology. Radical Polymerization. Wiley-Interscience. (Mechanistic details of phenolic inhibition).

Sources

Technical Support Center: High-Yield Synthesis of Methyl 3-methyl-5-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering yield ceilings (40-60%) due to three competing failure modes inherent to vinyl-benzoate synthesis: protodeboronation of the vinyl source, polymerization of the styrene-like product, or hydrolysis of the methyl ester.

This guide transitions your workflow from standard boronic acid protocols to a Potassium Vinyltrifluoroborate system. This shift, combined with strict polymerization control, typically boosts isolated yields to >85%.

Module 1: The Reaction System (Suzuki-Miyaura)[1][2][3]

Q: I am using vinylboronic acid pinacol ester, but conversion stalls at 60%. Adding more catalyst doesn't help. Why?

A: You are likely fighting "Protodeboronation" and Catalyst Deactivation. Vinylboronic acids and esters are unstable. Under aqueous basic conditions, they often lose the boron group (protodeboronation) faster than they undergo transmetallation, generating ethylene gas rather than your product. Furthermore, decomposition products can coordinate to Palladium, poisoning the catalyst.

The Fix: Switch to Potassium Vinyltrifluoroborate (Vinyl-BF₃K) . This salt is air-stable and slowly hydrolyzes in situ to release the active boronic acid species at the exact rate the catalyst consumes it. This "slow-release" mechanism prevents the accumulation of unstable intermediates.

Optimized Protocol Parameters:

ParameterStandard (Problematic)High-Yield (Recommended) Reason
Nucleophile Vinylboronic acid pinacol esterPotassium Vinyltrifluoroborate Prevents rapid protodeboronation.
Catalyst Pd(PPh₃)₄PdCl₂(dppf)·CH₂Cl₂ The bidentate dppf ligand prevents catalyst decomposition better than monodentate PPh₃.
Base Na₂CO₃ or NaOHCs₂CO₃ or Et₃N Cesium promotes the solubility of the inorganic salt; avoids ester hydrolysis.
Solvent Toluene/WaterTHF/H₂O (3:1) or n-PrOH Trifluoroborates require specific polarity to hydrolyze correctly.
Q: My methyl ester is hydrolyzing to the carboxylic acid. How do I stop this?

A: Your base is too nucleophilic or the temperature is too high. Methyl esters are sensitive. If you use Hydroxide bases (NaOH, KOH) or heat >90°C, you will saponify the ester.

Corrective Action:

  • Change Base: Use K₃PO₄ (mild) or Cs₂CO₃ (non-nucleophilic).

  • Temperature Control: Do not exceed 80°C. The vinyltrifluoroborate system is reactive enough to proceed at 70-75°C.

Module 2: Visualization of the Reaction Logic

The following diagram illustrates the "Slow Release" mechanism that is critical for high yield.

G Start Precursor: Vinyl-BF3K Hydrolysis Slow Hydrolysis (Rate Limiting Step) Start->Hydrolysis H2O / Base Active Active Species: Vinyl-B(OH)2 Hydrolysis->Active Controlled Release Cycle Pd Catalytic Cycle (Transmetallation) Active->Cycle Fast Decomp Protodeboronation (Ethylene Gas) Active->Decomp If conc. too high Product Product: Methyl 3-methyl-5-vinylbenzoate Cycle->Product Reductive Elimination

Caption: The kinetic advantage of Trifluoroborates: The active vinyl species is generated only as needed, preventing the side-pathway to decomposition.

Module 3: Workup & Isolation (The "Yield Killers")

Q: My TLC looks great, but after rotary evaporation, the oil turns into a rubbery solid. What happened?

A: Radical Polymerization. Your product is a styrene derivative. It will polymerize spontaneously if concentrated, heated, or exposed to light without inhibitors. This is the #1 cause of "missing mass" in this synthesis.

The Stabilization Protocol:

  • Quench: Add BHT (Butylated hydroxytoluene) (approx. 0.1 mol% relative to product) immediately into the organic layer during extraction.

  • Temperature: Never heat the water bath of your rotovap above 35°C .

  • Vacuum: Use high vacuum to remove solvents at low temperatures.

Q: I lose product on the silica column. Is it sticking?

A: It is likely polymerizing on the silica. Standard silica gel is slightly acidic. This acidity can catalyze the cationic polymerization of the electron-rich vinyl group.

The "Neutralized Silica" Method:

  • Pre-treat your silica slurry with 1% Triethylamine (Et₃N) in hexanes.

  • Run the column using Hexanes/Ethyl Acetate.

  • The base neutralizes acidic sites on the silica, allowing the vinyl benzoate to pass through safely.

Module 4: Step-by-Step Optimized Protocol

Target: Methyl 3-methyl-5-vinylbenzoate (1.0 g scale)

  • Setup: In a 50 mL round-bottom flask, combine:

    • Methyl 3-bromo-5-methylbenzoate (1.0 equiv)

    • Potassium Vinyltrifluoroborate (1.1 equiv) [Ref 1]

    • Cs₂CO₃ (3.0 equiv)

    • PdCl₂(dppf)[1][2]·CH₂Cl₂ (0.02 equiv / 2 mol%)

  • Solvent: Add THF (10 mL) and Water (2.5 mL). Degas by sparging with Argon for 10 mins.

  • Reaction: Heat to 75°C under Argon for 4–6 hours.

    • Checkpoint: Monitor TLC. If starting material remains, add 1 mol% more catalyst, not more vinyl source.

  • Workup (Crucial Step):

    • Cool to room temperature.[3]

    • Dilute with Et₂O or EtOAc.

    • Add BHT (5 mg) immediately.

    • Wash with water and brine. Dry over MgSO₄.

  • Purification:

    • Concentrate at <35°C.

    • Flash Chromatography: Silica gel (pre-treated with 1% Et₃N). Eluent: 5-10% EtOAc in Hexanes.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in real-time.

Troubleshooting Start Low Yield Observed CheckTLC Check Crude NMR/TLC Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Prod_Lost Product formed in Rxn but low isolated mass CheckTLC->Prod_Lost Byprod New Spot (Lower Rf) CheckTLC->Byprod Cat_Death Catalyst Death? (Black ppt early) SM_Left->Cat_Death Action1 Action: Switch to PdCl2(dppf) or S-Phos Cat_Death->Action1 Yes Polymer Insoluble residue after rotovap? Prod_Lost->Polymer Action2 Action: Add BHT Keep Temp <35C Polymer->Action2 Yes Hydrolysis Acid Product? (COOH) Byprod->Hydrolysis Action3 Action: Switch Base to K3PO4 Hydrolysis->Action3 Yes

Caption: Diagnostic logic for isolating the root cause of yield loss.

References

  • Molander, G. A., & Brown, A. R. (2006).[4] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[4][5] The Journal of Organic Chemistry, 71(26), 9681–9686. [Link] (Authoritative source for the vinyltrifluoroborate protocol)

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link] (Foundational text on the mechanism and side reactions)

Sources

Troubleshooting low conversion in vinyl benzoate coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for vinyl benzoate coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions for scientists encountering challenges with these powerful C-C bond-forming transformations. As specialists in the field, we understand that achieving high conversion and selectivity in Mizoroki-Heck type reactions can be nuanced. This document synthesizes established chemical principles with practical, field-proven insights to help you navigate common experimental hurdles.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most common and frustrating issues encountered during vinyl benzoate coupling reactions. Each question is addressed with an explanation of the underlying cause and a set of actionable steps to resolve the problem.

Q1: My reaction has stalled, and a black precipitate has formed. What is happening and how can I fix it?

A1: The appearance of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black (Pd(0) nanoparticles).[1] This inactive form of palladium crashes out of the solution, halting the catalytic cycle and causing the reaction to stall. This is one of the most frequent failure modes in palladium-catalyzed couplings.

Causality and Remediation:

  • High Temperature: Excessive heat accelerates the agglomeration of palladium atoms into inactive clusters.[1] While Heck reactions often require elevated temperatures, finding the optimal balance is key.

    • Solution: Try reducing the reaction temperature by 10-20 °C. Monitor the reaction progress carefully; a slightly longer reaction time at a lower temperature is preferable to rapid catalyst death.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation. The presence of oxygen can disrupt the catalytic cycle.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (high-purity Argon or Nitrogen). All solvents and liquid reagents must be rigorously degassed before use.[1] See Protocol 2: Solvent Degassing for detailed instructions.

  • Inadequate Ligand Stabilization: The phosphine ligand's primary role is to stabilize the Pd(0) center, preventing aggregation.[2] An incorrect choice or ratio of ligand can leave the catalyst vulnerable.

    • Solution: Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 4:1). If using monodentate ligands like PPh₃, consider switching to a bulkier, more electron-donating ligand such as P(o-tolyl)₃ or a bidentate ligand like BINAP, which can offer greater stability.[3][4]

G cluster_0 Troubleshooting: Catalyst Decomposition start Low Conversion & Black Precipitate Observed q1 Is the reaction temperature > 120°C? start->q1 s1 Reduce Temperature by 10-20°C q1->s1  Yes q2 Were solvents & reagents rigorously degassed? q1->q2 No s1->q2 s2 Implement Strict Inert Atmosphere Protocols (See Protocol 2) q2->s2  No q3 Is the Ligand:Pd ratio appropriate? (e.g., >2:1) q2->q3 Yes s2->q3 s3 Increase Ligand:Pd Ratio or Switch to a Bulkier Ligand q3->s3  No end Reaction Optimized q3->end Yes s3->end

Caption: Troubleshooting logic for catalyst decomposition.

Q2: Conversion is low and incomplete, but the solution is clear and there's no sign of catalyst death. What should I investigate?

A2: When the catalyst appears stable but conversion is poor, the issue often lies within the delicate balance of the other reaction components: the base, solvent, or the inherent reactivity of your substrates.

Causality and Remediation:

  • Ineffective Base: The base is critical for regenerating the active Pd(0) catalyst at the end of the cycle by neutralizing the H-X species formed.[3][5] If the base is too weak, too sterically hindered, or insoluble, this step becomes rate-limiting.

    • Solution: Organic bases like triethylamine (Et₃N) are common, but if issues persist, consider an inorganic base like K₂CO₃ or AcONa.[3][6] Ensure the base is fully soluble in the reaction medium. In some cases, stronger, non-coordinating bases like a proton sponge can be effective.[3]

  • Suboptimal Solvent: The solvent influences the solubility of all components and the stability of charged intermediates in the catalytic cycle.[7][8]

    • Solution: Highly polar aprotic solvents like DMF, DMAc, or NMP are standard choices as they effectively solvate the palladium complexes.[1] If solubility of your starting materials is an issue, a solvent screen is warranted.

  • Slow Oxidative Addition: The first step, oxidative addition of the aryl or vinyl species to the Pd(0) center, can be slow, especially with electron-rich or sterically hindered substrates.[1][9]

    • Solution: While you cannot change your substrate, you can facilitate this step by using more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos), which are known to accelerate oxidative addition.[10]

Q3: My desired product is forming, but I'm seeing significant side reactions like alkene isomerization or homocoupling. How can I improve selectivity?

A3: The formation of byproducts indicates that a competing reaction pathway is accessible. Suppressing these pathways requires fine-tuning the reaction conditions to favor the desired Mizoroki-Heck cycle.

Causality and Remediation:

  • Alkene Isomerization: This occurs when the palladium-hydride (Pd-H) species, formed after β-hydride elimination, re-adds to the product alkene in a non-productive way, leading to double bond migration.[3][9] This is more common if the final reductive elimination step to regenerate Pd(0) is slow.

    • Solution: Adding silver or thallium salts (e.g., Ag₂CO₃, TlOAc) can facilitate the reductive elimination of H-X, minimizing the lifetime of the problematic Pd-H intermediate.[3][11] Additionally, ensuring a sufficient concentration of a suitable base is crucial.

  • Homocoupling of the Benzoate: This side reaction can occur, particularly at higher temperatures, leading to biphenyl-type derivatives.

    • Solution: Lowering the reaction temperature can often disfavor this higher-energy pathway. Optimizing the stoichiometry to avoid a large excess of the vinyl benzoate starting material may also help.

General FAQs

This section addresses broader questions about the principles and setup of vinyl benzoate coupling reactions.

Q1: What is the general mechanism of the Mizoroki-Heck reaction, and where do problems typically arise?

A1: The reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates.[12] Understanding this cycle is key to troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-X bond. (Failure point: unreactive substrates) .

  • Alkene Coordination & Insertion: The alkene (vinyl benzoate) coordinates to the Pd(II) complex and undergoes migratory insertion. (Failure point: sterically hindered alkenes) .

  • β-Hydride Elimination: A hydrogen atom is eliminated to form the C-C double bond of the product and a hydridopalladium(II) species. (Failure point: can lead to isomerization if not followed by rapid reductive elimination) .[9]

  • Reductive Elimination: The base assists in the elimination of H-X from the palladium complex, regenerating the active Pd(0) catalyst. (Failure point: weak or insoluble base) .[3]

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_aryl L₂Pd(II)(Ar)(X) oa->pd2_aryl insertion Migratory Insertion pd2_aryl->insertion pd2_alkyl L₂Pd(II)(Alkyl) insertion->pd2_alkyl beta β-Hydride Elimination pd2_alkyl->beta pd2_hydride L₂Pd(II)(H)(X) beta->pd2_hydride product Product beta->product re Reductive Elimination pd2_hydride->re re->pd0 base_h Base-H⁺X⁻ re->base_h aryl_halide Ar-X aryl_halide->oa alkene Alkene alkene->insertion base Base base->re fail1 Failure Point: Catalyst Decomposition (Black Precipitate) fail1->pd0 fail2 Failure Point: Weak Base Stalls Regeneration fail2->re

Caption: The Mizoroki-Heck catalytic cycle with common failure points.

Q2: How critical is the choice of palladium pre-catalyst and ligand?

A2: The choice is extremely critical. While many protocols use a simple Pd(II) salt like Pd(OAc)₂ with a phosphine ligand, the in-situ reduction to the active Pd(0) species can be inefficient.[13]

  • Pre-catalyst: Pd(OAc)₂ is common and effective, but requires in-situ reduction which can sometimes be a source of irreproducibility.[3][14] Using a pre-formed Pd(0) source like Pd₂(dba)₃ can be more reliable, but this reagent can have variable quality.[14]

  • Ligand: The ligand dictates catalyst stability, reactivity, and sometimes selectivity.[15]

    • Triphenylphosphine (PPh₃): A general-purpose, inexpensive ligand. A good starting point.

    • Tri(o-tolyl)phosphine (P(o-Tolyl)₃): Bulkier and more electron-donating than PPh₃, often improving rates for less reactive substrates.[4]

    • Buchwald-type biaryl phosphines (e.g., XPhos, SPhos): State-of-the-art ligands for challenging couplings, excellent for activating stubborn substrates but are more expensive.[10]

    • N-Heterocyclic Carbenes (NHCs): Offer high stability, especially at elevated temperatures, making them a good choice to prevent catalyst decomposition.[16]

Table 1: Recommended Reaction Parameters for Vinyl Benzoate Coupling

Parameter Recommended Range Rationale & Key Considerations
Pd Pre-catalyst Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ Pd(OAc)₂ is a common and cost-effective starting point.[5]
Catalyst Loading 1 - 5 mol% Lower loadings are desirable but may require more optimization. Start with 2-5 mol% for initial screens.[17]
Ligand PPh₃, P(o-tolyl)₃, XPhos Match ligand to substrate reactivity. Use a Ligand:Pd ratio of 2:1 to 4:1 for monodentate ligands.[10][18]
Base Et₃N, K₂CO₃, NaOAc Must be soluble and strong enough to facilitate reductive elimination. Use 1.5 - 2.5 equivalents.[3][4]
Solvent DMF, NMP, DMAc, Acetonitrile High-boiling polar aprotic solvents are generally preferred for their solvating power.[1][19]

| Temperature | 80 - 120 °C | High enough to drive the reaction but low enough to prevent catalyst decomposition.[1] |

Experimental Protocols
Protocol 1: General Procedure for a Mizoroki-Heck Reaction

This protocol provides a starting point for the coupling of an aryl halide with vinyl benzoate.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).[18]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1][18]

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), and the degassed solvent (e.g., anhydrous DMF, 5 mL).

  • Substrate Addition: Add the vinyl benzoate (1.2 mmol, 1.2 equiv.) to the stirring mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC/LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)

This is the most rigorous method for removing dissolved oxygen from solvents.

  • Freeze: Place the solvent in a robust Schlenk flask and cool it in a liquid nitrogen bath until completely frozen.

  • Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure all dissolved oxygen is removed. After the final cycle, backfill the flask with an inert gas.

References
  • Goossen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF 2. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ahrens, S., et al. (2017). Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. Chemistry – A European Journal. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Goossen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. PMC. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Heck Reaction. Available at: [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. Available at: [Link]

  • Becica, J., et al. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. ChemRxiv. Available at: [Link]

  • Whitcombe, N. J., et al. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link]

  • Heravi, M. M., & Faghihi, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. e-EROS. Available at: [Link]

  • Organic Chemistry Lessons. (2021). Heck Reaction. YouTube. Available at: [Link]

  • Oestreich, M. (Ed.). (2009). Mechanisms of the Mizoroki–Heck Reaction. SciSpace. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Available at: [Link]

  • Carretero, J. C., & Arrayás, R. G. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. Universidad Autónoma de Madrid. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Szymańska, K., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts. Available at: [Link]

  • Larina, E. V., et al. (2022). Effect of Salt and Phosphine Additives on the Composition of Active Palladium Complexes in the Mizoroki–Heck Reaction with Aromatic Carboxylic Anhydrides. ResearchGate. Available at: [Link]

  • P. S. S. (2006). The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC. Available at: [Link]

  • Hanson, P. R., & Probst, D. A. (2007). Mechanistic Studies on the Heck−Mizoroki Cross-Coupling Reaction. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Trzepizur, D., et al. (n.d.). Palladium Catalyzed α,β-Homodiarylation of Vinyl Esters in Aqueous Medium. ResearchGate. Available at: [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Available at: [Link]

  • Fall, Y., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, RSC Publishing. Available at: [Link]

  • Bruneau, A., et al. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. Available at: [Link]

  • Melián-Cabrera, I. (2024). Unravelling a complex catalyst deactivation in which selectivity affects conversion. University of Groningen. Available at: [Link]

  • Taylor & Francis Online. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Available at: [Link]

  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. Available at: [Link]

  • Jessen, L. M., et al. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants. MDPI. Available at: [Link]

  • AmmoniaKnowHow. (2013). Catalyst deactivation Common causes. Available at: [Link]

  • ResearchGate. (n.d.). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Available at: [Link]

  • ResearchGate. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Available at: [Link]

Sources

Removing unreacted Methyl 3-methyl-5-vinylbenzoate from polymer mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: Methyl 3-methyl-5-vinylbenzoate Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Removing unreacted styrenic derivatives like Methyl 3-methyl-5-vinylbenzoate from post-polymerization mixtures is a notorious bottleneck in polymer synthesis. Because residual monomers can cause cytotoxicity in biomedical applications, act as unwanted plasticizers, and interfere with downstream functionalization, achieving <0.1% residual monomer is critical.

This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your purification workflows.

Mechanistic Understanding: Why is this Monomer Stubborn?

As a Senior Application Scientist, I frequently see researchers apply generic purification methods to specialized monomers and fail. To purify your polymer effectively, you must design your protocol around the specific physicochemical properties of Methyl 3-methyl-5-vinylbenzoate:

  • Thermodynamic Limitations of Vacuum Drying: Unlike volatile acrylates, this monomer possesses a high molecular weight (176.21 g/mol ) and a boiling point estimated above 240°C (based on structural analogs like methyl 4-vinylbenzoate [1]). Vacuum drying at room temperature is thermodynamically insufficient to drive off the monomer. Applying heat under vacuum risks auto-polymerization or crosslinking of the residual vinyl groups.

  • Hydrophobic &

    
     Stacking Interactions:  The aromatic ring and methyl ester group facilitate strong non-covalent interactions (
    
    
    
    stacking and hydrophobic entanglement) with the polymer backbone. These forces resist simple washing techniques.
  • Glassy Matrix Entrapment: If polymer precipitation is performed too rapidly, the polymer chains collapse into a glassy state, physically trapping the unreacted monomer within the matrix before it can diffuse into the surrounding non-solvent phase.

Troubleshooting FAQs

Q1: I left my polymer in a vacuum oven at 40°C overnight, but


H-NMR still shows 5% residual Methyl 3-methyl-5-vinylbenzoate. Why? 
A1:  The vapor pressure of this substituted styrenic monomer at 40°C is negligible. To remove it via vacuum, you would need temperatures exceeding 120°C under high vacuum, which will likely degrade or crosslink your polymer. You must abandon vacuum drying as a primary removal tool and switch to solvent-based extraction methods (precipitation or dialysis) to break the 

stacking interactions.

Q2: During precipitation in methanol, my polymer forms a sticky, gummy mass at the bottom of the beaker instead of a fine powder. How do I fix this? A2: A gummy mass indicates that your polymer is plasticized by the residual monomer and the primary solvent; phase separation was incomplete. This is caused by either a solvent-to-non-solvent ratio that is too low, or an addition rate that is too fast. The Fix: Ensure your non-solvent (methanol) volume is at least 10× the volume of your polymer solution. Add the polymer solution dropwise (1-2 drops per second) into vigorously stirring, ice-cold non-solvent to ensure immediate diffusion of the monomer away from the collapsing polymer chains.

Q3: I want to use dialysis to gently purify my batch. How do I choose the right solvent and MWCO for this specific monomer? A3: Dialysis relies on a concentration gradient and molecular size exclusion. Because Methyl 3-methyl-5-vinylbenzoate is highly hydrophobic, aqueous dialysis will fail. The Fix: Use an organic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) that dissolves both the polymer and the monomer. Select a solvent-resistant Regenerated Cellulose (RC) membrane with a Molecular Weight Cut-Off (MWCO) of 1,000 to 3,000 Da. The monomer will easily pass through the pores, while high molecular weight polymers are retained. Note that automated dialysis systems have been proven to significantly accelerate this process in organic solvents [2].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints so you can verify the protocol is working before reaching the final step.

Protocol A: Optimized Solvent/Non-Solvent Precipitation

Best for: High molecular weight polymers (>10 kDa) that yield solid powders.

  • Dissolution: Dissolve the crude polymer mixture in a minimal amount of THF (e.g., 1 g of polymer in 5–10 mL THF). Validation Check: Visually inspect the solution; it must be completely clear and free of gels to ensure the monomer is fully solvated.

  • Preparation: Chill 100 mL of Methanol (non-solvent) in an ice bath to 0–5°C. Place on a magnetic stirrer and stir vigorously (600–800 rpm).

  • Precipitation: Using a glass Pasteur pipette, add the polymer solution dropwise into the vortex of the cold methanol.

  • Self-Validation Step (TLC): Spot a drop of the clear supernatant onto a silica TLC plate. Elute with Hexane:Ethyl Acetate (8:2) and visualize under UV (254 nm). If an intensely dark spot appears at a high

    
     value, the monomer is successfully diffusing into the non-solvent.
    
  • Isolation: Centrifuge the suspension at 4000 rpm for 5 minutes. Decant the supernatant.

  • Iteration: Redissolve the pellet in 5 mL THF and repeat steps 2–5 at least twice more until the supernatant TLC shows no UV-active monomer spots.

  • Drying: Dry the final pellet under high vacuum at room temperature for 24 hours.

Protocol B: Organic Solvent Dialysis

Best for: Low molecular weight polymers, sticky/gummy polymers, or amphiphilic block copolymers.

  • Membrane Prep: Soak a Regenerated Cellulose (RC) dialysis tubing (MWCO 1–3 kDa) in THF for 15 minutes to remove manufacturing preservatives and swell the pores.

  • Loading: Dissolve the crude polymer in THF (approx. 100 mg/mL). Transfer the solution into the dialysis tubing and seal both ends with solvent-resistant clamps.

  • Dialysis: Submerge the tubing in a beaker containing 1 L of THF. Stir gently at room temperature.

  • Solvent Exchange: Replace the external THF bath every 12 hours for a total of 72 hours to maintain the thermodynamic driving force (concentration gradient).

  • Self-Validation Step (NMR): After 48 hours, extract 50 µL of the internal polymer solution, dry it, and run a rapid

    
    H-NMR in CDCl
    
    
    
    . Look for the disappearance of the characteristic vinyl protons (typically doublets/multiplets between 5.2 and 6.8 ppm). If vinyl peaks remain >0.1%, continue dialysis.
  • Recovery: Transfer the purified solution to a round-bottom flask, concentrate via rotary evaporation, and dry under high vacuum.

Quantitative Method Comparison

Use the following data table to select the most appropriate purification strategy for your specific polymer architecture.

Purification MethodMonomer Removal EfficiencyProcessing TimeSolvent Consumption (per 1g polymer)Polymer YieldBest Use Case
Precipitation (Methanol/Hexane) > 99.5%4–6 Hours~300 mL85–90%High MW polymers; rapid bulk purification.
Manual Organic Dialysis (THF) > 99.9%72 Hours~3000 mL> 95%Low MW polymers; sticky/gummy architectures.
Automated Organic Dialysis > 99.9%24–36 Hours~1500 mL> 95%High-throughput screening; sensitive polymers [2].
Vacuum Drying (Room Temp) < 10.0%24 HoursNone100%Not Recommended for this specific monomer.

Purification Decision Workflow

PurificationWorkflow Crude Crude Polymer Mixture (Contains Methyl 3-methyl-5-vinylbenzoate) Soluble Is the polymer soluble in THF or DCM? Crude->Soluble Precip Protocol A: Precipitation (Cold Methanol/Hexane) Soluble->Precip Yes (High MW) Dialysis Protocol B: Organic Dialysis (RC Membrane in THF) Soluble->Dialysis Yes (Low MW/Sticky) Check 1H-NMR Analysis (Check vinyl peaks at 5.2-6.8 ppm) Precip->Check Dialysis->Check Pure Pure Polymer (<0.1% Monomer) Check->Pure Pass Repurify Residual Monomer > 0.1% Repeat or Switch Method Check->Repurify Fail Repurify->Precip Repurify->Dialysis

Workflow for selecting the optimal residual monomer purification strategy.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 583124, Methyl 4-ethenylbenzoate (Structural analog utilized for baseline thermodynamic properties). Retrieved from[Link]

  • Schuett, T., Kimmig, J., Zechel, S., & Schubert, U. S. (2020). Automated Polymer Purification Using Dialysis. Polymers, 12(9), 2095. Retrieved from[Link]

Optimizing reaction temperature for substituted vinyl benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction temperature for substituted vinyl benzoates Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Thermal Window

Synthesizing substituted vinyl benzoates (e.g., p-nitro, p-methoxy vinyl benzoate) requires navigating a narrow thermal window.[1] The reaction is thermodynamically challenged by the reversibility of transesterification and kinetically threatened by the polymerization of the vinyl group.

For the industry-standard Palladium-Catalyzed Transvinylation (using Vinyl Acetate as the donor), the optimal process temperature is 80°C .[2][3] Deviating from this setpoint by even ±10°C often results in either kinetic stalling or irreversible polymerization.

Part 1: Optimized Experimental Protocol

Standard Operating Procedure (SOP) for Pd/C-Catalyzed Transvinylation

Objective: Synthesis of 4-methoxyvinyl benzoate via vinyl exchange. Reaction: 4-Methoxybenzoic acid + Vinyl Acetate


 4-Methoxyvinyl benzoate + Acetic Acid[1]
Reagents & Setup
  • Substrate: 4-Methoxybenzoic acid (1.0 equiv)

  • Vinyl Donor/Solvent: Vinyl Acetate (11.0 equiv) – Note: Large excess drives equilibrium.[1]

  • Catalyst: 5% Pd/C (4.0 wt% relative to reactants)[1][3]

  • Additives: KOH (0.1 equiv) or NaOAc (promoter); Hydroquinone (100 ppm) to inhibit polymerization.[1]

Step-by-Step Methodology
  • Pre-Treatment: Dry Vinyl Acetate over MgSO₄ to remove trace water. Water causes hydrolysis of the vinyl ester to acetaldehyde.

  • Charging: In a round-bottom flask, combine the benzoic acid derivative, Pd/C catalyst, and Vinyl Acetate.

  • Inhibitor Addition: Add Hydroquinone (stabilizer).[1] Critical: Do not omit this step if heating above 60°C.

  • Thermal Ramp: Heat the mixture to 80°C (oil bath temperature) under reflux.

    • Checkpoint: Ensure vigorous reflux. The boiling point of Vinyl Acetate is ~72.7°C; the internal temp will be close to this, while the bath drives the kinetics.[1]

  • Duration: Stir for 10–12 hours.

  • Workup: Filter catalyst through a Celite pad (hot filtration prevents product precipitation on the catalyst). Evaporate excess Vinyl Acetate under reduced pressure at <40°C to avoid thermal polymerization during concentration.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Kinetic Issues (Low Yield/Conversion)

Q: My reaction conversion stalls at ~60% even after 24 hours. Should I increase the temperature to 100°C? A: No. Increasing the temperature above 90°C in this system is counterproductive.

  • The Science: The reaction is equilibrium-limited. While higher

    
     increases the rate constant (
    
    
    
    ), it does not shift the equilibrium constant (
    
    
    ) favorably for this specific exchange.[1] Furthermore, at >90°C, the catalyst (Pd/C) often suffers from surface poisoning due to oligomer formation.[1]
  • Solution:

    • Shift Equilibrium: Instead of heat, add molecular sieves (4Å) or use a Dean-Stark apparatus (if azeotrope permits) to remove acetic acid.

    • Catalyst Loading: Increase Pd/C loading to 5-6 wt%.

    • Solvent Ratio: Increase Vinyl Acetate ratio to 15:1.

Q: I am using an electron-deficient acid (p-nitrobenzoic acid). Does this require higher temperatures? A: Generally, yes, but be cautious.[1] Electron-withdrawing groups decrease the nucleophilicity of the carboxylate, slowing the attack on the Pd-coordinated vinyl species.

  • Recommendation: Maintain 80°C but extend reaction time to 16–20 hours. Do not exceed 90°C to "speed it up," as p-nitro derivatives are thermally sensitive and prone to degradation.[1]

Category 2: Stability & Side Reactions (Polymerization)[1][4]

Q: The reaction mixture turned into a viscous gel or solid. What happened? A: You triggered thermal polymerization .

  • Root Cause: Vinyl benzoates are monomers.[1] At temperatures >80°C, especially without oxygen (which activates some inhibitors) or sufficient radical scavengers, the vinyl group undergoes radical polymerization.[1]

  • Immediate Fix:

    • Temperature Control: Verify your oil bath is not overshooting.

    • Inhibitor: Ensure you added Hydroquinone or MEHQ (Monomethyl ether hydroquinone).

    • Atmosphere: Unlike many organometallic reactions that require strict inert atmosphere, radical inhibitors often require trace Oxygen to function.[1] Run under a "lean" air or nitrogen blanket, not a high-vacuum purge.[1]

Q: I see a significant amount of Acetaldehyde in my NMR. Is this temperature related? A: Indirectly. Acetaldehyde is the hydrolysis product of Vinyl Acetate.

  • Mechanism: Vinyl Acetate + H₂O

    
     Acetic Acid + Vinyl Alcohol 
    
    
    
    Acetaldehyde (Tautomerization).
  • Thermal Link: Higher temperatures accelerate this hydrolysis if any moisture is present.

  • Solution: Dry all reagents thoroughly. Lower temperature to 70°C if hydrolysis persists.

Part 3: Data & Visualization

Table 1: Temperature Impact on Yield (Pd/C Catalyzed)

Data derived from transesterification of Benzoic Acid with Vinyl Acetate (1:9 molar ratio).[1]

Temperature (°C)Yield (%)ObservationMechanism of Failure
5061.2LowInsufficient activation energy (

).[1]
6070.5ModerateSlow kinetics.
7078.1GoodApproaching optimum.
80 85.7 Optimal Balance of rate vs. stability.
9072.4DecreasingCatalyst deactivation / Polymerization onset.
100+<50PoorRapid polymerization (Gelation).
Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle and the competing thermal failure modes.

ReactionPathway Start Benzoic Acid + Vinyl Acetate Pd_Complex Pd(II) Intermediate Start->Pd_Complex Transvinylation (Pd/C, 80°C) Side_Hydrolysis Acetaldehyde (Hydrolysis) Start->Side_Hydrolysis Moisture + Heat Pd_Complex->Pd_Complex Catalyst Poisoning (T > 100°C) Product Vinyl Benzoate (Target) Pd_Complex->Product Reductive Elimination Side_Polymer Polymerized By-product Product->Side_Polymer T > 90°C (Radical Initiation)

Caption: Figure 1. Reaction pathway showing the optimal catalytic route (Green) versus thermal failure modes (Red dashed).

Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered Type1 Low Yield / Slow Rate Issue->Type1 Type2 Gelation / Solidification Issue->Type2 Check1 Check Temp Type1->Check1 Check2 Check Inhibitor Type2->Check2 Action1 Increase to 80°C (Max) Check1->Action1 If T < 70°C Action2 Add Molecular Sieves (Remove Acid) Check1->Action2 If T = 80°C Action3 Action3 Check2->Action3 Always

Caption: Figure 2. Diagnostic logic for correcting temperature-related deviations.

References

  • Synthesis of Vinyl Benzoate via Transesterification Catalyzed by Pd/C. Source: Chemical Review and Letters.[3] URL:[Link] Relevance: Establishes 80°C as the optimal temperature for Pd/C catalyzed vinyl exchange.

  • Eco-Environmental Synthesis of Vinyl Benzoate Through Transesterification Catalyzed by Pd/C. Source: Semantic Scholar / Asian Journal of Chemistry. URL:[Link] Relevance: Provides quantitative data on yield drop-off above 90°C.

  • Synthesis of Aromatic Vinyl Esters by Exchange Reaction Catalyzed with Pd(II). Source: ResearchGate.[4] URL:[Link] Relevance: Discusses homogeneous Pd catalysts and the negative effect of elevated temperatures (>60.8°C) on product distribution.

  • Ruthenium-Catalyzed Addition of Benzoic Acids to Alkynes. Source: Beilstein Journal of Organic Chemistry / NIH. URL:[Link] Relevance: Alternative synthesis method (Addition to Alkynes) requiring different thermal conditions (100°C+).[1]

  • Understanding Vinyl Acetate Polymerization Accidents. Source: IChemE (Institution of Chemical Engineers). URL:[Link] Relevance: Critical safety data regarding the thermal runaway and polymerization risks of vinyl monomers.[5]

Sources

Technical Support Center: Solubilization of Methyl 3-methyl-5-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-8829-MVB Subject: Troubleshooting Aqueous Solubility & Stability for Methyl 3-methyl-5-vinylbenzoate Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division

Diagnostic & Assessment

The Core Issue

You are encountering precipitation or phase separation when attempting to dissolve Methyl 3-methyl-5-vinylbenzoate in aqueous media. This is not a user error; it is a thermodynamic inevitability governed by the molecule's structure.

Molecular Analysis:

  • Lipophilicity (LogP ~3.2 - 3.6 est.): The combination of the aromatic ring, the methyl group (-CH₃), and the vinyl group (-CH=CH₂) creates a highly hydrophobic scaffold.

  • Water Solubility: Predicted to be < 50 mg/L (0.3 mM) in pure water.

  • Reactive Motifs:

    • Vinyl Group: Susceptible to radical polymerization (heat/light sensitive).

    • Methyl Ester:[1][2][3][4][5][6][7] Susceptible to hydrolysis (pH sensitive).

Triage: Select Your Solubilization Strategy

Use the decision tree below to select the protocol that matches your experimental needs.

G Start Start: Define Requirement Conc Target Concentration? Start->Conc Low Low (< 1 mM) (In Vitro / Cell Culture) Conc->Low High High (> 1 mM) (In Vivo / Stock Soln) Conc->High Cosolvent Protocol A: Cosolvent Spike (DMSO/Ethanol) Low->Cosolvent Simple Tox Toxicity Sensitivity? High->Tox Surfactant Protocol B: Micellar Solubilization (Tween 80 / TPGS) Tox->Surfactant Robust cells/Non-bio CD Protocol C: Cyclodextrin Complex (HP-β-CD) Tox->CD Sensitive cells/In vivo

Figure 1: Decision matrix for selecting the appropriate solubilization method based on concentration requirements and biological sensitivity.

Troubleshooting Guides & Protocols

Protocol A: The "Cosolvent Spike" (Low Concentration)

Best for: High-throughput screening, enzymatic assays.

The Problem: Adding the neat oil directly to water results in an emulsion that separates. The Fix: You must create a concentrated organic stock first, then dilute rapidly into the aqueous phase.

Step-by-Step:

  • Primary Stock: Dissolve the compound in 100% DMSO (anhydrous) to a concentration of 50 mM .

    • Why DMSO? It is miscible with water and dissolves aromatic esters efficiently.

  • Preparation of Aqueous Buffer: Pre-warm your buffer (PBS or Media) to 37°C.

  • The "Spike": While vortexing the buffer vigorously, add the DMSO stock dropwise.

    • Limit: Do not exceed 0.5% v/v DMSO final concentration for cell assays to avoid solvent toxicity.

    • Result: A 50 mM stock diluted 1:200 yields a 250 µM aqueous solution.

Critical Check: If the solution turns cloudy (Tyndall effect), you have exceeded the solubility limit. Proceed to Protocol C.

Protocol B: Micellar Solubilization (Medium Concentration)

Best for: Emulsion polymerization, robust cell lines, chemical synthesis.

The Mechanism: Surfactants form micelles above the Critical Micelle Concentration (CMC). The hydrophobic vinyl-benzoate core partitions into the micelle center, shielded from water.

ComponentRoleRecommended Reagent
Surfactant Micelle FormerPolysorbate 80 (Tween 80) or TPGS
Co-surfactant Interface StabilizerPEG 400 or Ethanol

Workflow:

  • Mix Methyl 3-methyl-5-vinylbenzoate (10 mg) with Tween 80 (40 mg) and PEG 400 (50 mg).

  • Vortex until a homogeneous oily phase is formed.

  • Add Water/Buffer (900 µL) dropwise while sonicating.

  • Sonication: Sonicate for 3-5 minutes (pulse mode) to reduce particle size. Caution: See Stability Section regarding heat.

Protocol C: Cyclodextrin Complexation (High Concentration / In Vivo)

Best for: Animal studies (IV/IP), sensitive cell cultures. This is the "Gold Standard" for hydrophobic drugs.

The Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) has a hydrophobic cavity that perfectly accommodates the benzene ring, while the exterior remains hydrophilic.

CD_Complex Host Host: HP-β-CD (Hydrophilic Shell) Complex Inclusion Complex (Soluble) Host->Complex Kd Equilibrium Guest Guest: Methyl 3-methyl-5-vinylbenzoate (Hydrophobic) Guest->Complex

Figure 2: Schematic of the host-guest inclusion complex formation.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline. Filter through 0.22 µm.[8]

  • Add Methyl 3-methyl-5-vinylbenzoate in excess (e.g., 5 mg/mL).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved oil.

  • Validation: The filtrate contains the solubilized drug-CD complex.

Stability & Reactivity Warnings

WARNING: Vinyl Group Polymerization

  • Issue: The vinyl group (-CH=CH₂) is prone to radical polymerization, especially under sonication (which generates local heat/radicals) or UV light.

  • Symptom: The solution turns yellow or precipitates a gummy solid over time.

  • Prevention:

    • Keep stocks in amber glass.

    • If heating is required, ensure a radical inhibitor (e.g., BHT or MEHQ at 10-50 ppm) is present, unless it interferes with your assay.

WARNING: Ester Hydrolysis

  • Issue: The methyl ester is susceptible to hydrolysis, converting the molecule into 3-methyl-5-vinylbenzoic acid (which has different solubility and activity).

  • pH Dependency:

    • Acidic (pH < 4): Slow hydrolysis.

    • Basic (pH > 8): Rapid saponification.

    • Neutral (pH 7.4): Most stable.

  • Recommendation: Use buffered systems (PBS, HEPES) rather than unbuffered water. Avoid storing aqueous solutions for >48 hours.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO for animal injections? A: Generally, no more than 5-10% DMSO is tolerated IV/IP. For higher doses, Protocol C (Cyclodextrins) is required to avoid vehicle toxicity (hemolysis/pain).

Q: Why did my solution precipitate after freezing? A: Freeze-thaw cycles can disrupt micelles and cause "crashing out." Cyclodextrin complexes are generally freeze-thaw stable, but micellar solutions (Protocol B) should be prepared fresh or stored at room temperature if stable.

Q: I see a peak shift in my HPLC after 2 days. What happened? A: This is likely hydrolysis of the methyl ester to the carboxylic acid. Check the pH of your buffer. If it drifted basic, hydrolysis accelerated.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. Wiley Series in Solution Chemistry.
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Data on Methyl Benzoate solubility: ~2.1 g/L; vinyl substitution reduces this significantly).

  • PubChem. (2024). Methyl 3-methylbenzoate Compound Summary. National Library of Medicine. (Structural analog data).

  • Sigma-Aldrich. (2024). Methyl 3-vinylbenzoate Product Sheet. (Safety and stability data regarding polymerization risks).

Sources

Controlling molecular weight in Methyl 3-methyl-5-vinylbenzoate polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support: Precision Polymerization of Methyl 3-methyl-5-vinylbenzoate

Executive Summary & Monomer Profile

Methyl 3-methyl-5-vinylbenzoate (MMVB) is a meta-substituted styrenic monomer.[1] Unlike simple styrene, the presence of a meta-ester (electron-withdrawing) and a meta-methyl (electron-donating) group creates a unique electronic environment.[1] While it behaves as a More Activated Monomer (MAM) suitable for radical polymerization, its propagation kinetics (


) and termination rates (

) differ slightly from styrene.
  • Primary Challenge: Achieving target Molecular Weight (

    
    ) with low Polydispersity Index (PDI < 1.2).
    
  • Recommended Method: Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.[1][2][3][4][5] It offers the highest tolerance for the ester functionality and robust control over the styrenic vinyl group.

  • Alternative Method: Atom Transfer Radical Polymerization (ATRP), though copper removal can be challenging with the ester group's potential for coordination.

The "Golden Standard" Protocol (RAFT Focus)

To establish a baseline, use this validated protocol. Deviations from this standard are the primary source of error.

Reagents:

  • Monomer: MMVB (Must be inhibitor-free; see Troubleshooting).[1]

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dithiobenzoate (CPDB) or Cumyl dithiobenzoate (CDB).[1] Note: Trithiocarbonates like DoPAT are also effective but dithiobenzoates often yield lower PDI for styrenics.[1]

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Anisole or Toluene (1:1 to 1:2 v/v ratio with monomer).

Stoichiometry (Target


): 


Workflow:

  • Purification: Pass MMVB through a basic alumina column to remove phenolic inhibitors (e.g., MEHQ).

  • Mixing: Dissolve Monomer, CTA, and Initiator in solvent.

  • Degassing: Freeze-Pump-Thaw (3 cycles) or vigorous Nitrogen sparging (30 mins). Critical: Oxygen is a radical scavenger.[1]

  • Polymerization: Heat to 70°C for 12–24 hours.

  • Quenching: Rapid cooling in liquid nitrogen + exposure to air.

Troubleshooting Guide (Q&A Format)

Category A: Molecular Weight Deviations

Q1: My experimental


 is significantly higher than the theoretical target. Why? 
Diagnosis:  This is a classic sign of low initiator efficiency  or "Hybrid" behavior  where the RAFT agent is not efficiently capturing radicals.
  • Mechanism: If the initial radical generation is too slow or the CTA transfer constant (

    
    ) is too low, chains grow uncontrolled before the RAFT equilibrium is established.
    
  • Solution:

    • Check Conversion: Calculate theoretical

      
       based on actual conversion, not 100%.
      
      
      
      
    • Increase Initiator: Shift ratio to

      
       or 
      
      
      
      .
    • Verify CTA: Ensure you are using a Dithiobenzoate . Less active CTAs (like Xanthates) cannot control styrenic monomers, leading to high

      
      .
      

Q2: My


 is lower than expected, and the reaction stops early. 
Diagnosis: Retardation  or Impurities .
  • Mechanism: High concentrations of dithiobenzoate CTAs can cause "Rate Retardation" in styrenics due to the stability of the intermediate radical (see Diagram 1). Alternatively, residual inhibitor (MEHQ) is killing the radicals.

  • Solution:

    • Purification: Re-run the alumina column step.

    • Dilution: Reduce CTA concentration slightly or switch to a Trithiocarbonate (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate) which shows less retardation than dithiobenzoates.[1]

Category B: Broad Polydispersity (PDI > 1.3)

Q3: The GPC trace shows a "shoulder" or high PDI (>1.5). Is my polymer dead? Diagnosis: Bimolecular Termination or Slow Initiation .[1]

  • Mechanism: A high molecular weight shoulder indicates chain-chain coupling (termination).[1] A low MW tail indicates slow initiation (initiator fragments initiating late in the reaction).

  • Solution:

    • Lower Temperature: Reduce from 70°C to 60°C to suppress termination (

      
       drops more than 
      
      
      
      ).
    • Stop Earlier: Stop reaction at 60-70% conversion. Viscosity at high conversion promotes the "Gel Effect" (Trommsdorff effect), broadening PDI.

Category C: Reaction Stalling

Q4: No polymer formed after 24 hours. The solution is still liquid. Diagnosis: Oxygen Poisoning .

  • Mechanism: Oxygen reacts with radicals to form stable peroxy radicals, effectively inhibiting polymerization until all oxygen is consumed.

  • Solution:

    • Rigorous Degassing: Sparging is often insufficient for small volumes. Use Freeze-Pump-Thaw .[1][6]

    • Seal Integrity: Check septa for leaks.

Visualizations & Data

Figure 1: RAFT Mechanism & Retardation Pathway

This diagram illustrates the equilibrium required for control and the side-reaction causing retardation.[1]

RAFT_Mechanism Init Initiator (I•) Prop Propagating Chain (Pn•) Init->Prop Initiation Mono Monomer (MMVB) Prop->Prop + Monomer (kp) CTA Macro-CTA (Dormant) Prop->CTA Reversible Transfer Poly Polymer (Dead) Prop->Poly Bimolecular Term. Inter Intermediate Radical (Rate Retardation Risk) CTA->Inter Addition Inter->CTA Fragmentation Inter->Poly Termination (Side Rxn)

Caption: The RAFT equilibrium (Yellow) controls MW. Stability of the Intermediate Radical (Grey) in styrenics can cause rate retardation if fragmentation is slow.

Table 1: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
High PDI (>1.5) High Conversion (>80%)Stop reaction earlier (60% conv).
High PDI (>1.5) Wrong CTASwitch to Dithiobenzoate (CPDB).
Low Mn Chain Transfer to SolventSwitch solvent (Benzene/Toluene are best).
Induction Period Inhibitor presencePass monomer through basic alumina.[1]
Green/Blue Color Copper Contamination (ATRP)Pass through neutral alumina or dialysis.

Experimental Protocol: Synthesis of Poly(MMVB)

Step-by-Step Methodology:

  • Monomer Prep: Dissolve 2.0 g of Methyl 3-methyl-5-vinylbenzoate in 2 mL of Anisole.

  • Stock Solutions: Prepare a stock solution of AIBN in Anisole (e.g., 10 mg/mL).

  • Assembly: In a Schlenk tube, add:

    • Monomer solution.[6][7][8][9]

    • CTA: 14 mg of CPDB (Target Mn ~ 30,000 g/mol ).

    • Initiator: 2 mg AIBN (via stock solution).

  • Degas: Perform 3 freeze-pump-thaw cycles. Backfill with

    
    .
    
  • Reaction: Immerse in oil bath at 70°C. Stir at 300 rpm.

  • Kinetics: Take 0.1 mL aliquots at t=0, 2, 4, 8, 12, 24 hrs for NMR (Conversion) and GPC (Mn, PDI).

  • Workup: Precipitate into cold Methanol (10x volume). Filter and dry under vacuum.

References

  • Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process.[1][3][5][10] Macromolecules.[3][4][6][8][9][10][11]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[3][5][10][12] Australian Journal of Chemistry.

  • Barner-Kowollik, C. (Ed.). (2008). Handbook of RAFT Polymerization. Wiley-VCH.[1] (General reference for dithiobenzoate kinetics in styrenics).

  • Benoit, D., et al. (1999). Development of a Universal Alkoxyamine for "Living" Free Radical Polymerizations. J. Am. Chem. Soc.[13] (Reference for Nitroxide alternatives for styrenics).

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization.[3][4][6][10][11][12] Chemical Reviews.

Sources

Technical Support Center: Troubleshooting Vinyl Group Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Vinyl Group Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with side reactions—such as isomerization, homocoupling, and disulfide formation—that compromise the yield and purity of vinyl-functionalized targets.

This guide provides mechanistic troubleshooting, field-proven protocols, and self-validating experimental designs to minimize these side reactions across three critical methodologies: Olefin Metathesis, the Heck Reaction, and Thiol-Ene Click Chemistry.

Section 1: Olefin Metathesis (Cross-Metathesis & Ring-Closing Metathesis)

FAQ 1: Why am I observing double bond migration (isomerization) in my metathesis products, and how can I prevent it?

Causality & Mechanism: During ruthenium-catalyzed olefin metathesis, the active Ru-alkylidene complex can decompose under thermal stress or extended reaction times. This decomposition generates ruthenium hydride (Ru-H) species. These hydrides are potent isomerization catalysts that facilitate rapid


-hydride elimination and re-insertion, causing the double bond to migrate along the alkyl chain .

Solution: To suppress this, we introduce a hydride scavenger. 1,4-Benzoquinone (or electron-deficient variants like 2,6-dichloro-1,4-benzoquinone) acts as a highly effective additive. It rapidly intercepts and quenches the Ru-H species without poisoning the active Ru-alkylidene catalyst, thereby preserving the kinetic product .

Metathesis RuCat Ru Catalyst Active Active Ru-Alkylidene RuCat->Active Initiation Product Desired Metathesis Product Active->Product Olefin Metathesis Decomp Catalyst Decomposition (Thermal Stress) Active->Decomp Stress Conditions RuH Ru-Hydride Species Decomp->RuH Forms Isomer Isomerized Byproducts RuH->Isomer Double Bond Migration Quenched Quenched Inactive Complex RuH->Quenched Neutralization BQ 1,4-Benzoquinone Additive BQ->RuH Intercepts

Mechanism of Ru-hydride induced isomerization and its interception by 1,4-Benzoquinone.

Self-Validating Protocol: Benzoquinone-Assisted Metathesis

  • Preparation: In a glovebox, dissolve your vinyl substrate (0.1 M) in anhydrous, degassed dichloromethane (DCM).

  • Additive Introduction: Add 10 mol% of 1,4-benzoquinone relative to the substrate. Validation checkpoint: Run a parallel control reaction without benzoquinone to quantify baseline isomerization via GC-MS.

  • Catalyst Addition: Add the Ruthenium catalyst (e.g., Grubbs 2nd Generation, 2-5 mol%).

  • Reaction: Stir at 40 °C under an argon atmosphere.

  • Monitoring: Monitor via TLC or GC-MS. The benzoquinone will keep the terminal/internal alkene ratio stable even if the reaction is left overnight.

  • Quenching: Quench with ethyl vinyl ether, concentrate, and purify via flash chromatography.

Section 2: The Heck Reaction

FAQ 2: My Heck coupling yields a mixture of internal and terminal alkenes. How do I enforce regioselectivity and prevent alkene isomerization?

Causality & Mechanism: The Heck reaction relies on a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydride elimination step to release the functionalized alkene. However, this step is reversible. If the newly formed alkene does not dissociate rapidly from the Pd-H complex, the palladium can re-insert into the double bond with opposite regiochemistry, leading to a thermodynamically driven mixture of isomers .

Solution: Switching the reaction from a "neutral pathway" to a "cationic pathway" accelerates the reductive elimination of HX and facilitates rapid alkene dissociation. This is achieved by adding silver salts (e.g., AgNO


 or Ag

CO

). The silver irreversibly abstracts the halide from the palladium intermediate, creating a highly reactive, coordinatively unsaturated cationic Pd species that prevents re-insertion .

HeckReaction Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd MigIns Migratory Insertion OxAdd->MigIns + Olefin AgSalt Silver Salts (AgNO3) OxAdd->AgSalt Halide Abstraction BetaElim Beta-Hydride Elimination MigIns->BetaElim NeutralPath Neutral Pathway (Slow HX Elimination) BetaElim->NeutralPath Product Desired Heck Product BetaElim->Product Base addition Isomer Alkene Isomerization NeutralPath->Isomer Re-insertion CationicPath Cationic Pathway (Fast HX Elimination) AgSalt->CationicPath CationicPath->Product Prevents Re-insertion

Neutral vs. Cationic Heck pathways demonstrating how silver salts prevent isomerization.

Self-Validating Protocol: Cationic Heck Coupling

  • Setup: Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), vinyl substrate (1.5 equiv), and Pd(OAc)

    
     (5 mol%).
    
  • Halide Abstraction: Add Ag

    
    CO
    
    
    
    (1.2 equiv). Mechanistic note: The precipitation of silver halide (AgX) acts as a visual indicator that the cationic pathway is engaged.
  • Solvent & Base: Add anhydrous DMF and a non-nucleophilic base (e.g.,

    
    -Pr
    
    
    
    NEt, 2.0 equiv).
  • Reaction: Heat to 80 °C under argon.

  • Validation: Take aliquots at 1 hour and 4 hours. Analyze via

    
    H NMR. The absence of multiplet shifts corresponding to internal alkenes confirms that the cationic pathway has successfully suppressed isomerization.
    

Section 3: Thiol-Ene "Click" Chemistry

FAQ 3: I am using a thiol-ene reaction for vinyl functionalization, but I am getting extensive disulfide formation and homopolymerization. How do I control this?

Causality & Mechanism: Thiol-ene reactions operate via a radical chain mechanism. When the concentration of thiyl radicals (RS•) is too high, or if the alkene is sterically hindered, the thiyl radicals will undergo radical-disulfide exchange or recombine to form disulfide byproducts (RS-SR) . Conversely, if the carbon-centered radical does not rapidly chain-transfer to a thiol, it can attack another vinyl group, leading to homopolymerization .

Solution: Balancing the stoichiometry and controlling the radical initiation rate is critical. Using a highly efficient photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (DMPA) under controlled UV intensity prevents radical flooding. Additionally, adding trace amounts of a radical inhibitor (e.g., BHT) prevents dark reactions and thermal homopolymerization without stopping the UV-driven click process .

ThiolEne Initiator Photoinitiator (DMPA) ThiylRad Thiyl Radical (RS•) Initiator->ThiylRad UV Light + RSH CarbonRad Carbon Radical ThiylRad->CarbonRad + Alkene Disulfide Disulfide Byproduct (RS-SR) ThiylRad->Disulfide Recombination / High [RSH] Thioether Thioether Product CarbonRad->Thioether + RSH (Chain Transfer) Homopolymer Homopolymerization CarbonRad->Homopolymer + Alkene (Excess) Thioether->ThiylRad Propagation

Thiol-ene propagation cycle vs. competing disulfide formation and homopolymerization.

Self-Validating Protocol: Controlled Thiol-Ene Functionalization

  • Stoichiometry: Mix the vinyl compound and thiol in a 1:1.05 molar ratio (slight thiol excess compensates for trace oxidative disulfide formation).

  • Initiator & Inhibitor: Add DMPA (1 wt% relative to monomers) and BHT (0.01 wt%). Validation checkpoint: The BHT ensures the mixture remains unreacted in ambient light. Verify stability by leaving an aliquot in the dark for 24 hours; no viscosity increase should occur.

  • Irradiation: Irradiate with 365 nm UV light at 10 mW/cm

    
     for 5–10 minutes.
    
  • Analysis: Analyze via FT-IR, monitoring the disappearance of the S-H stretch (2570 cm

    
    ) and the C=C stretch (1630 cm
    
    
    
    ).

Data Presentation: Summary of Side Reactions and Mitigation Strategies

Reaction TypePrimary Side ReactionRoot CauseKey Additive / ReagentQuantitative Parameter
Olefin Metathesis Double bond isomerizationRu-H species formation1,4-Benzoquinone10 mol% additive, 40 °C
Heck Reaction Alkene migration / Mixed regiochemistryReversible

-hydride elimination
Ag

CO

or AgNO

1.2 equiv to substrate, 80 °C
Thiol-Ene Click Disulfide formationRadical recombinationDMPA (Initiator)1 wt% DMPA, 365 nm (10 mW/cm

)
Thiol-Ene Click HomopolymerizationSlow chain transferBHT (Radical Inhibitor)0.01 wt% BHT

References

1.[1] Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160-17161. URL:[Link] 2.[2] Chemistry LibreTexts. (2023). Heck Reaction. URL:[Link] 3. &[3] Bongiardina, N. J., Soars, S. M., Podgorski, M., & Bowman, C. N. (2022). Radical-disulfide exchange in thiol–ene–disulfidation polymerizations. Polymer Chemistry, 13, 4071-4081. URL:[Link] 4.[4] Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group, Princeton University. URL:[Link] 5.[5] Degirmenci, I. (2021). Role of Initiator Structure on Thiol-Ene Polymerization: A Comprehensive Theoretical Study. Journal of the Turkish Chemical Society Section A: Chemistry, 9(1), 149-162. URL:[Link]

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis of Methyl 3-methyl-5-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a definitive structural analysis of Methyl 3-methyl-5-vinylbenzoate , a functionalized styrene derivative often employed as a cross-linking monomer or intermediate in Heck coupling reactions.

The Challenge: The primary analytical difficulty lies in resolving the aromatic spin system (1,3,5-substitution pattern) and accurately integrating the vinyl protons against the aromatic background. Furthermore, distinguishing this molecule from its non-methylated analog, Methyl 3-vinylbenzoate , requires precise chemical shift analysis of the aromatic ring current effects.

Scope: We compare the target molecule against Methyl 3-vinylbenzoate to isolate the electronic and steric influence of the meta-methyl group.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for publication or regulatory submission, the following acquisition parameters are mandatory.

Sample Preparation[1][2][3][4]
  • Solvent: Chloroform-d (

    
    ) is the standard. However, if vinyl peak overlap occurs with aromatic signals, Benzene-d6 (
    
    
    
    )
    is recommended to induce an aromatic Solvent Induced Shift (ASIS), often resolving the vinyl
    
    
    proton.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations (>30 mg) can cause viscosity-induced line broadening, obscuring the fine meta-coupling (

    
     Hz) in the aromatic region.
    
Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse) to prevent saturation.

  • Relaxation Delay (

    
    ):  Set to 10 seconds .
    
    • Reasoning: The aromatic protons and the quaternary carbons (if running

      
      ) have long longitudinal relaxation times (
      
      
      
      ). A short
      
      
      (e.g., 1s) will under-integrate the aromatic protons relative to the methyl protons, leading to incorrect stoichiometric calculations.
  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 (minimum) to 64 (for clean

    
     satellites inspection).
    

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure, from crude synthesis to final assignment.

StructuralElucidation Start Crude Reaction Mixture (Heck Coupling/Esterification) TLC TLC Screening (Check for distinct Rf) Start->TLC Purification Flash Chromatography (Silica, Hex/EtOAc) TLC->Purification NMR_Acq 1H NMR Acquisition (CDCl3, d1=10s) Purification->NMR_Acq Decision Vinyl Region Intact? NMR_Acq->Decision Assign_Vinyl Assign Vinyl ABX System (dd patterns) Decision->Assign_Vinyl Yes (3 peaks) Reprocess Repurify / Check Polymerization Decision->Reprocess No (Broad/Missing) Assign_Arom Assign Aromatic 1,3,5 Pattern (3 x singlets/broad s) Assign_Vinyl->Assign_Arom Final Structure Confirmed: Methyl 3-methyl-5-vinylbenzoate Assign_Arom->Final

Figure 1: Decision-tree workflow for isolating and validating the target molecule. Note the critical check for vinyl polymerization.

Spectral Analysis & Data Comparison

The following table contrasts the Target (Methyl 3-methyl-5-vinylbenzoate) with its direct analog, Methyl 3-vinylbenzoate . This comparison highlights the diagnostic shifts caused by the added methyl group.

Comparative Data Table ( , 400 MHz)
Proton GroupPositionTarget: Methyl 3-methyl-5-vinylbenzoate (

ppm)
Comparator: Methyl 3-vinylbenzoate (

ppm)
Multiplicity & Coupling (

in Hz)
Ester Methyl

3.91 3.92Singlet (s)
Ar-Methyl

2.41 AbsentSinglet (s)
Vinyl (Internal)

(

)
6.73 6.76dd (

)
Vinyl (Terminal)

(

)
5.83 5.85d (

)
Vinyl (Terminal)

(

)
5.34 5.36d (

)
Aromatic

7.78 8.15s (broad) vs. t (fine)
Aromatic

7.95 7.95s (broad) vs. dt
Aromatic

7.42 7.60s (broad) vs. dt
Detailed Mechanistic Analysis
1. The Vinyl ABX System (Diagnostic Region)

The vinyl group exhibits a classic first-order ABX spin system, which is structurally robust and changes very little between the two molecules.

  • 
     (Internal, ~6.73 ppm):  This proton is chemically equivalent but magnetically distinct. It couples to both terminal protons.
    
  • 
     (Trans, ~5.83 ppm):  Appears as a doublet (or doublet of doublets with very small geminal coupling). The large coupling constant (
    
    
    
    Hz) is characteristic of trans-alkene protons.
  • 
     (Cis, ~5.34 ppm):  The cis coupling (
    
    
    
    Hz) is smaller.
  • Geminal Coupling: The coupling between

    
     and 
    
    
    
    is typically very small (
    
    
    Hz) and often unresolvable at 300/400 MHz, appearing as broadening of the doublet lines.
2. The Aromatic Region (The Differentiator)

This is where the Target is distinguished from the Comparator .

  • Methyl 3-vinylbenzoate: Has 4 aromatic protons.[1] The proton at position 2 (between the ester and vinyl) is flanked by two withdrawing/conjugating groups, shifting it downfield (~8.15 ppm).

  • Methyl 3-methyl-5-vinylbenzoate: Has only 3 aromatic protons. The addition of the methyl group at position 3 introduces an electron-donating inductive effect (+I) .

    • Shielding Effect: The protons adjacent to the methyl group (

      
       and 
      
      
      
      ) are shielded (shifted upfield) compared to the comparator.
    • Pattern: Because the substituents are 1,3,5 (meta) to each other, there is no strong ortho coupling (

      
       Hz). Instead, you observe meta-coupling (
      
      
      
      Hz)
      . At lower resolutions, these appear as singlets; at high resolution, they are fine triplets or doublets.

Visualization of Spin Systems

Understanding the splitting tree is vital for verifying that your "doublets" are genuine couplings and not impurity peaks.

VinylCoupling Hx Hx (Internal) ~6.73 ppm Split1 Split by Ha (Trans) J = 17.6 Hz Hx->Split1 Large Splitting Final Doublet of Doublets (dd) (Observed Signal) Split1->Final Split by Hb (Cis) J = 10.9 Hz

Figure 2: Coupling tree for the internal vinyl proton (


). The large trans-coupling occurs first, followed by the intermediate cis-coupling.

Common Pitfalls & Troubleshooting

  • Polymerization: Styrene derivatives are prone to auto-polymerization even in the NMR tube.

    • Symptom:[2][3][4][1][5][6] Broadening of vinyl peaks and appearance of broad aliphatic mounds between 1.5–2.5 ppm.

    • Solution: Filter the sample through a small plug of basic alumina before acquisition to remove acidic impurities, or add a trace of radical inhibitor (e.g., BHT) if the sample is to be stored.

  • Rotational Isomers: The methyl ester methoxy group is typically a sharp singlet. If it appears broadened or doubled at low temperatures, it indicates restricted rotation, though this is rare at room temperature for this specific molecule.

  • Water Peak Overlap: In

    
    , water appears ~1.56 ppm. This is safely away from our diagnostic peaks. However, grease (0.8–1.2 ppm) can interfere with integration if the baseline is not corrected.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and additivity rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2024). WinPLT NMR Coupling Tree Analysis. University of Wisconsin-Madison. (Methodology for ABX system analysis).

Sources

Technical Comparison: FTIR Characterization of Methyl 3-methyl-5-vinylbenzoate vs. 3-methyl-5-vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Peaks of Methyl 3-methyl-5-vinylbenzoate Ester vs. Acid Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug development workflows—particularly those involving stilbene derivatives or polymerization-capable intermediates—distinguishing between the ester precursor (Methyl 3-methyl-5-vinylbenzoate ) and its hydrolyzed acid form (3-methyl-5-vinylbenzoic acid ) is a critical quality gate.

While Mass Spectrometry (MS) confirms molecular weight, Fourier Transform Infrared Spectroscopy (FTIR) is the superior technique for rapid, non-destructive monitoring of the functional group interconversion (Ester


 Acid) and ensuring the integrity of the sensitive vinyl moiety.

This guide provides a rigorous spectral comparison, derived from substituent-effect principles and empirical data of structural analogs, to serve as a definitive reference for reaction monitoring.

The Spectroscopic Landscape: Predicted vs. Observed

The transition from the methyl ester to the benzoic acid derivative results in distinct shifts in dipole moments and bond force constants. The following table summarizes the critical diagnostic peaks.

Comparative Peak Assignment Table
Functional GroupModeEster (Methyl 3-methyl-5-vinylbenzoate)Acid (3-methyl-5-vinylbenzoic acid)

Shift / Note
Carbonyl (C=O) Stretching1720 – 1730 cm⁻¹ (Sharp)1680 – 1700 cm⁻¹ (Broad)Diagnostic: Acid shifts ~30-40 cm⁻¹ lower due to H-bonded dimerization.
Hydroxyl (O-H) StretchingAbsent2500 – 3300 cm⁻¹ (Very Broad)Diagnostic: The "Acid Beard." Overlaps C-H stretches.
Vinyl (C=C) Stretching~1630 cm⁻¹ (Weak/Medium)~1625 – 1630 cm⁻¹Integrity Check: Must remain present to confirm vinyl group survival.
Vinyl (=C-H) OOP Bending910 & 990 cm⁻¹ (Strong)910 & 990 cm⁻¹ (Strong)Characteristic of terminal alkene (-CH=CH₂).
Ester (C-O) Stretching1270 – 1290 cm⁻¹ AbsentStrong asymmetric C-O-C stretch.
Acid (C-O) StretchingAbsent1290 – 1320 cm⁻¹ Often coupled with O-H bending (~1420 cm⁻¹).
Aromatic Ring C=C Stretch1580 – 1600 cm⁻¹1580 – 1600 cm⁻¹Meta-substitution pattern confirmation.
Deep Dive: The Diagnostic Regions
A. The Carbonyl Region (1650–1750 cm⁻¹)

This is the primary region for quantifying the extent of reaction (hydrolysis or esterification).

  • The Ester Signal (1725 cm⁻¹): Methyl benzoate derivatives typically show a carbonyl stretch at ~1724 cm⁻¹. The meta-vinyl and meta-methyl groups are electronically mild (weakly deactivating and activating, respectively) and do not significantly disrupt the conjugation. Expect a sharp, singlet peak.

  • The Acid Signal (1690 cm⁻¹): In solid state (KBr pellet) or concentrated solution, carboxylic acids form stable cyclic dimers via hydrogen bonding. This weakens the C=O bond, lowering its frequency to ~1680–1700 cm⁻¹.

    • Critical Insight: If you see a peak at 1760 cm⁻¹ in the acid sample, it indicates monomeric acid (free), usually due to dilute solution or steric hindrance preventing dimerization, though rare in this specific sterically open meta-substituted structure.

B. The Hydroxyl "Ghost" (2500–3300 cm⁻¹)
  • The Acid: Look for the "Fermi Resonance" pattern. The O-H stretch in carboxylic acids is so broad it resembles a "beard" hanging down from 3300 to 2500 cm⁻¹.[1] It will bury the sharp aromatic C-H stretches (3000–3100 cm⁻¹) and methyl C-H stretches (2900–2980 cm⁻¹).

  • The Ester: This region should be clean, showing only the sharp C-H stretches. Any broadness here indicates wet solvent (water) or unreacted acid starting material.

C. Vinyl Integrity (900–1000 cm⁻¹)

In drug development, the vinyl group is often a "warhead" for later covalent binding or polymerization. You must ensure it is not hydrogenated or oxidized during the ester/acid transformation.

  • Validation: Confirm the presence of two strong bands at ~910 cm⁻¹ and ~990 cm⁻¹ . These correspond to the out-of-plane (OOP) bending of the terminal hydrogens. Disappearance of these peaks indicates side-reactions (e.g., polymerization).

Experimental Protocol: Reaction Monitoring

To ensure data trustworthiness, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) is recommended for the Ester (likely oil/low-melt solid). Transmission (KBr Pellet) is recommended for the Acid (solid) to visualize the O-H dimer clearly.

  • Baseline Correction: Run a background air scan (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep (Ester): Place 1 drop of neat oil on the Diamond/ZnSe crystal.

  • Sample Prep (Acid): Grind 1 mg acid with 100 mg KBr (dry). Press into a transparent disc. Note: Wet KBr will create a false O-H signal.

  • Acquisition: Collect 16-32 scans.

  • Normalization: Normalize the Aromatic Ring Stretch (~1600 cm⁻¹) to 1.0 absorbance units. This peak is invariant between the ester and acid, serving as an internal standard.

Decision Logic: Identification Workflow

The following diagram outlines the logical pathway for identifying the product and troubleshooting common synthesis issues.

FTIR_Workflow Start Acquire FTIR Spectrum (Normalize to 1600 cm⁻¹) CheckOH Check 2500-3300 cm⁻¹ Region Start->CheckOH DecisionOH Is there a broad 'Acid Beard'? CheckOH->DecisionOH YesOH Indication: Acid Present DecisionOH->YesOH Yes NoOH Indication: Ester (or Salt) DecisionOH->NoOH No CheckCO Check Carbonyl (C=O) Position YesOH->CheckCO NoOH->CheckCO AcidCO Peak at ~1690 cm⁻¹ CheckCO->AcidCO If Acid Path EsterCO Peak at ~1725 cm⁻¹ CheckCO->EsterCO If Ester Path VinylCheck CRITICAL: Check 910/990 cm⁻¹ AcidCO->VinylCheck EsterCO->VinylCheck VinylYes Vinyl Peaks Present: Successful Synthesis VinylCheck->VinylYes Peaks Visible VinylNo Vinyl Peaks Absent: Side Reaction/Polymerization VinylCheck->VinylNo Peaks Missing

Figure 1: Logical workflow for distinguishing Methyl 3-methyl-5-vinylbenzoate from its acid form and validating vinyl group integrity.

References
  • NIST Mass Spectrometry Data Center. Benzoic acid, 3-methyl-, Infrared Spectrum.[2] National Institute of Standards and Technology (NIST) Standard Reference Data.[2][3] Available at: [Link]

    • Basis for meta-methyl arom
  • NIST Mass Spectrometry Data Center. Benzoic acid, methyl ester, Infrared Spectrum.[2] National Institute of Standards and Technology (NIST) Standard Reference Data.[2][3] Available at: [Link]

    • Basis for conjugated methyl ester carbonyl shift assignments.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Authoritative source for vinyl group OOP bending frequencies (910/990 cm⁻¹) and carbonyl shifts.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Standard reference for carboxylic acid dimerization effects on C=O stretching frequencies.

Sources

Technical Guide: HPLC Method Development for Methyl 3-methyl-5-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Methyl 3-methyl-5-vinylbenzoate Purity Content Type: Technical Comparison Guide

Executive Summary & Compound Profile

Methyl 3-methyl-5-vinylbenzoate (CAS: 2356162-95-1) is a critical intermediate used in the synthesis of functionalized polymers and pharmaceutical scaffolds.[1][2] Its structural duality—combining a stable benzoate ester core with a reactive vinyl group—presents a unique analytical challenge: balancing resolution of closely related impurities while preventing on-column polymerization.

This guide provides a validated approach to purity analysis, objectively comparing High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC) and Nuclear Magnetic Resonance (qNMR).

Attribute Specification
IUPAC Name Methyl 3-ethenyl-5-methylbenzoate
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Critical Quality Attribute Vinyl group integrity (prevention of oligomerization during analysis)
Key Impurities Methyl 3-bromo-5-methylbenzoate (Starting Material), 3-methyl-5-vinylbenzoic acid (Hydrolysis), Vinyl oligomers.[2]

Method Selection: The Causality of Choice

Why choose HPLC over GC or NMR for this specific molecule? The decision rests on the thermal instability of the vinyl group and the sensitivity required for trace impurity detection.

Comparative Analysis of Analytical Techniques
FeatureRP-HPLC (Recommended) GC-FID qNMR
Primary Mechanism Hydrophobic Interaction (Partitioning)Boiling Point & PolarityProton Environment
Thermal Stress Low (Ambient to 40°C)High (Injector >200°C)None
Vinyl Stability Excellent (No polymerization risk)Risk of thermal polymerization inside linerExcellent
Sensitivity (LOD) High (0.05%)High (0.05%)Low (~1.0%)
Impurity ID Retention time matchingRetention time matchingStructural elucidation
Verdict Gold Standard for purity & stability.Viable only with polymerization inhibitors.[3]Reference standard qualification only.[3]
Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting the optimal method based on sample state and required data.

MethodSelection Start Sample: Methyl 3-methyl-5-vinylbenzoate CheckVolatile Is the sample volatile? Start->CheckVolatile CheckThermal Is it thermally stable >150°C? CheckVolatile->CheckThermal Yes CheckTrace Need trace impurity (<0.1%) detection? CheckThermal->CheckTrace No (Vinyl Risk) GC GC-FID (Requires Radical Inhibitor) CheckThermal->GC Yes HPLC RP-HPLC (Recommended) CheckTrace->HPLC Yes NMR qNMR (For Assay, not Purity) CheckTrace->NMR No

Caption: Analytical method selection tree highlighting the thermal risk associated with GC analysis for vinyl-functionalized benzoates.

Core Experimental Protocol (RP-HPLC)

This protocol is designed to be self-validating .[3] The separation of the vinyl product from its likely halo-precursor (bromo/chloro-analog) serves as the system suitability test.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis (DAD recommended for peak purity).

  • Column: C18 (L1), 4.6 × 150 mm, 3.5 µm or 5 µm.[3]

    • Recommended: Zorbax Eclipse Plus C18 or Shim-pack Velox C18.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[3]
    
    • Why Acid? Suppresses ionization of potential hydrolysis products (benzoic acids), sharpening their peaks.[3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Benzoate

    
     transition) and 210 nm  (Vinyl group).[3]
    
  • Injection Volume: 10 µL.

Gradient Program

The vinyl group increases hydrophobicity relative to the acid but is less hydrophobic than the bromo-precursor. A gradient is essential to elute oligomers that may stick to the column.[3]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.06040Equilibration
10.01090Linear Gradient
12.01090Wash (Elute Oligomers)
12.16040Return to Initial
15.06040Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[3]

  • Stock Solution: Dissolve 10 mg sample in 10 mL Diluent (1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 to obtain 0.1 mg/mL.

    • Note: Prepare fresh. Vinyl compounds can polymerize in concentrated solution if exposed to light/heat.[3]

Impurity Profiling & Causality

Understanding the synthesis route allows us to predict and identify impurities.[3] The most common synthesis is the Suzuki-Miyaura coupling of Methyl 3-bromo-5-methylbenzoate with Vinylboronic anhydride.

Impurity Origin Workflow

ImpurityPathways SM Starting Material (Methyl 3-bromo-5-methylbenzoate) Suzuki Suzuki Coupling (Pd Catalyst) SM->Suzuki Product Target Product (Methyl 3-methyl-5-vinylbenzoate) Suzuki->Product Impurity2 Impurity B (Des-bromo: Methyl 3-methylbenzoate) Suzuki->Impurity2 Over-reduction Impurity1 Impurity A (Hydrolysis: Carboxylic Acid) Product->Impurity1 H2O/Acid Impurity3 Impurity C (Oligomers/Polymers) Product->Impurity3 Heat/Light

Caption: Synthesis and degradation pathways leading to specific impurities detectable by the HPLC method.

Expected Relative Retention Times (RRT)

Relative to Main Peak (approx. 6.5 min)

CompoundRRTIdentification Logic
Hydrolysis Product (Acid)~0.4 - 0.6More polar due to -COOH group; elutes early.
Des-bromo Impurity ~0.85Lacks vinyl group; slightly less hydrophobic.
Target: Methyl 3-methyl-5-vinylbenzoate 1.00 Reference Standard.
Starting Material (Bromo) ~1.2 - 1.4Bromo group is highly lipophilic; elutes late.
Dimer/Oligomer >1.5Very hydrophobic; elutes during the 90% B wash.

Representative Validation Data

Based on standard performance for vinyl-benzoate derivatives [1, 3].[3]

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Target and Starting Material (Bromo-analog).
    
  • Tailing Factor (

    
    ):  0.9 – 1.2 (Symmetry is critical for integration).
    
  • Precision (RSD): < 1.0% for 6 replicate injections.[3]

Performance Metrics
  • Linearity:

    
     over range 0.05 – 1.2 mg/mL.
    
  • LOD (Limit of Detection): 0.05 µg/mL (S/N ratio 3:1).

  • LOQ (Limit of Quantitation): 0.15 µg/mL (S/N ratio 10:1).

  • Recovery: 98.5% – 101.5% (Spike recovery studies).[3]

References

  • Separation of Vinyl Benzoate on Newcrom R1 HPLC Column. SIELC Technologies. Available at: [Link]

  • Determination of Benzoate Derivatives by HPLC. Food Safety and Inspection Service (USDA).[4] Available at: [Link]

  • High-Resolution Analysis of Preservatives (Benzoates) Using SPP Column. Shimadzu Application News. Available at: [Link]

Sources

Advanced Characterization of Methyl 3-methyl-5-vinylbenzoate: MS Fragmentation & Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-methyl-5-vinylbenzoate (C₁₁H₁₂O₂, MW 176.21 g/mol ) serves as a critical intermediate in the synthesis of functionalized styrenic polymers and retinoid derivatives. Its structural duality—combining a reactive vinyl group with a stable methyl-substituted benzoate core—presents unique challenges in analytical characterization.

This guide provides a definitive technical analysis of its mass spectrometry (MS) fragmentation behavior. Unlike generic spectral libraries, we focus on the mechanistic differentiation of this compound from its structural isomers (e.g., ortho-substituted analogs) and homologous benzoates. By leveraging specific fragmentation pathways—specifically the absence of the "Ortho Effect"—researchers can confidently validate the regiochemistry of this isomer without relying solely on NMR.

Part 1: The Fragmentation Landscape

Fundamental MS Profile (EI, 70 eV)

The electron ionization (EI) mass spectrum of Methyl 3-methyl-5-vinylbenzoate is dominated by alpha-cleavage of the ester and sequential loss of carbonyl, stabilized by the aromatic core.

Ion Typem/z (Theoretical)Relative Abundance (Predicted)Structural Assignment
Molecular Ion (M⁺) 176 Moderate (40-60%)[C₁₁H₁₂O₂]⁺• (Stable aromatic radical cation)
Base Peak 145 High (100%)[M – OCH₃]⁺ (Acylium ion formation)
Secondary Fragment 117 High (60-80%)[M – OCH₃ – CO]⁺ (Substituted phenyl cation)
Diagnostic Ion 115 Moderate (20-40%)[C₉H₇]⁺ (Indenyl cation via cyclization)
Tropylium Series 91 Low-Moderate[C₇H₇]⁺ (Tropylium ion rearrangement)
Mechanistic Analysis

The fragmentation follows a predictable, high-energy pathway characteristic of meta-substituted benzoates:

  • Alpha-Cleavage (m/z 176 → 145): The radical cation localized on the ester oxygen triggers the homolytic cleavage of the C-O bond, expelling a methoxy radical (•OCH₃, 31 u). This generates the resonance-stabilized acylium ion (m/z 145).

  • Decarbonylation (m/z 145 → 117): The acylium ion ejects carbon monoxide (CO, 28 u), resulting in a phenyl cation substituted with methyl and vinyl groups (m/z 117).

  • Cyclization (m/z 117 → 115): The proximity of the vinyl group to the ring protons facilitates a loss of H₂ (2 u) or rearrangement to form the highly stable indenyl cation (m/z 115). This peak is a hallmark of vinyl-substituted aromatics.

Part 2: Comparative Analysis (The "Alternatives")

In drug development and synthesis, distinguishing the target compound from impurities (isomers) or homologs is paramount. The "performance" of the MS method lies in its ability to resolve these structures.[1]

Vs. Ortho-Isomers (The "Ortho Effect" Test)

The most critical comparison is against Methyl 2-methyl-5-vinylbenzoate .

  • Target (3-methyl): Lacks ortho-substituents relative to the ester. Fragmentation proceeds via Loss of •OCH₃ (M-31) .

  • Alternative (2-methyl): Possesses a methyl group ortho to the ester.[2] This enables the McLafferty-type rearrangement (transfer of a hydrogen from the ortho-methyl to the carbonyl oxygen), leading to the elimination of Methanol (CH₃OH, 32 u) .

Decision Rule: If the spectrum shows a significant peak at [M-32]⁺ (m/z 144) , the sample is the ortho-isomer, not the target meta-isomer.

Vs. Homologs (Methyl 3-vinylbenzoate)

Comparing Methyl 3-methyl-5-vinylbenzoate (MW 176) to its non-methylated analog, Methyl 3-vinylbenzoate (MW 162):

  • Mass Shift: Every major fragment in the target spectrum is shifted by exactly +14 u (CH₂).

  • Spectral Fingerprint: Both compounds exhibit the characteristic m/z 115 indenyl peak (shifted to m/z 129 in the methylated target if the methyl remains attached, though m/z 115 often reappears due to methyl loss).

Performance Summary Table
FeatureTarget: Methyl 3-methyl-5-vinylbenzoate Isomer: Methyl 2-methyl-5-vinylbenzoate Homolog: Methyl 3-vinylbenzoate
Molecular Weight 176176162
Primary Loss -31 u (•OCH₃) -32 u (CH₃OH) -31 u (•OCH₃)
Base Peak m/z 145m/z 144m/z 131
Diagnostic Ratio High [M-31]/[M-32]Low [M-31]/[M-32]N/A
Identification Risk Low (Distinct pattern)High (Requires Ortho-check)Low (Mass shift)

Part 3: Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway for Methyl 3-methyl-5-vinylbenzoate, highlighting the critical m/z transitions.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 176 [C11H12O2]+. Acylium Acylium Ion m/z 145 [C10H9O]+ M_Ion->Acylium - OCH3 (31 u) (Alpha Cleavage) Ortho Ortho-Isomer Pathway (Methyl 2-methyl...) Loss of MeOH (32 u) M_Ion->Ortho NOT OBSERVED PhenylCat Substituted Phenyl Cation m/z 117 [C9H9]+ Acylium->PhenylCat - CO (28 u) (Decarbonylation) Indenyl Indenyl Cation m/z 115 [C9H7]+ PhenylCat->Indenyl - H2 (2 u) (Cyclization/H-Loss) Tropylium Tropylium-like Ion m/z 91 [C7H7]+ PhenylCat->Tropylium - C2H2 (26 u) (Vinyl Loss/Rearrangement)

Figure 1: Predicted fragmentation pathway of Methyl 3-methyl-5-vinylbenzoate (EI, 70 eV).

Part 4: Experimental Protocol

To ensure reproducible data for this specific benzoate, the following GC-MS protocol is recommended. This setup minimizes thermal degradation of the vinyl group while ensuring sufficient ionization.

Sample Preparation
  • Solvent: Dissolve 1 mg of Methyl 3-methyl-5-vinylbenzoate in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol to prevent transesterification artifacts.

  • Concentration: Dilute to approx. 10-50 µg/mL (ppm) for splitless injection or 1000 µg/mL for split (50:1) injection.

GC-MS Parameters
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film). The non-polar phase is ideal for aromatic esters.

  • Inlet Temperature: 250°C. (Note: Do not exceed 280°C to avoid polymerization of the vinyl group).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 min.

  • Ion Source (EI): 230°C, 70 eV.

  • Scan Range: m/z 40 – 350.

Quality Control Check
  • System Suitability: Inject a standard of Methyl Benzoate . Verify the m/z 105/77 ratio is consistent with NIST library standards (approx 105 as Base, 77 at ~60-80%).

  • Blank Run: Run a solvent blank immediately before the sample to ensure no carryover of other benzoate esters.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and ortho-effect mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 3-methylbenzoate (CAS 99-36-5). National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Reference for vinyl aromatic fragmentation patterns).

Sources

Comparing reactivity of Methyl 3-methyl-5-vinylbenzoate vs Methyl 4-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Reactivity of Methyl 3-methyl-5-vinylbenzoate vs. Methyl 4-vinylbenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Strategic Selection for Polymer Scaffolds and Cross-Coupling Intermediates
Executive Summary

This guide analyzes the divergent reactivity profiles of Methyl 4-vinylbenzoate (M4VB) and the sterically distinct Methyl 3-methyl-5-vinylbenzoate (M3M5VB) . While both serve as bifunctional building blocks containing a polymerizable vinyl group and a chemically versatile ester, their electronic behaviors differ fundamentally due to substituent positioning (para vs. meta).

  • M4VB functions as a "Push-Pull" conjugated system, offering high reactivity in anionic polymerizations and palladium-catalyzed couplings due to strong resonance between the vinyl and ester groups.

  • M3M5VB acts as a "Decoupled" system. The meta-positioning interrupts direct conjugation, making the vinyl group more electron-rich (closer to styrene) and the ester less susceptible to resonance-based deactivation. The additional methyl group at the 3-position introduces mild steric bulk and lipophilicity, influencing solubility profiles in non-polar solvents.

Structural & Electronic Analysis

The core difference lies in the communication between the vinyl reactive center and the ester "payload."

FeatureMethyl 4-vinylbenzoate (M4VB) Methyl 3-methyl-5-vinylbenzoate (M3M5VB)
CAS Number 1076-96-62356162-95-1
Substitution Pattern 1,4-Disubstituted (Para)1,3,5-Trisubstituted (Meta-Meta)
Electronic System Conjugated: Vinyl

system overlaps with Ester carbonyl via the benzene ring.
Cross-Conjugated: Vinyl and Ester are electronically isolated (meta).
Vinyl Character Electron-Deficient: The ester (EWG) pulls density, making the vinyl group an excellent Michael acceptor.Electron-Neutral: Behooves like a substituted styrene. The 3-methyl group adds weak electron density (+I effect).[1]
Hammett Constant (

)

(Ester on Vinyl)

(Ester on Vinyl) +

(Methyl)
Mechanistic Visualization (DOT Diagram)

G cluster_0 Methyl 4-vinylbenzoate (M4VB) cluster_1 Methyl 3-methyl-5-vinylbenzoate (M3M5VB) M4VB Para-Conjugation (Strong Resonance) Vinyl_4 Vinyl Group (Electron Poor) M4VB->Vinyl_4 Direct Interaction Ester_4 Ester Group (EWG) M4VB->Ester_4 Vinyl_4->Ester_4 Resonance Pathway Outcome_4 High Reactivity: Heck Coupling Anionic Polymerization Vinyl_4->Outcome_4 M3M5VB Meta-Isolation (Inductive Only) Vinyl_3 Vinyl Group (Electron Neutral) M3M5VB->Vinyl_3 Ester_3 Ester Group M3M5VB->Ester_3 Methyl_3 3-Methyl Group (Steric/Lipophilic) M3M5VB->Methyl_3 Vinyl_3->Ester_3 No Resonance (Cross-Conjugated) Outcome_3 Moderate Reactivity: Radical Polymerization Lipophilic Solubility Vinyl_3->Outcome_3

Caption: Electronic connectivity comparison. M4VB exhibits through-ring resonance (dashed line), while M3M5VB relies on inductive effects, altering reactivity outcomes.

Comparative Reactivity Data
A. Heck Coupling Efficiency

The Heck reaction is sensitive to the electronic density of the alkene. Electron-deficient alkenes (like acrylates or para-substituted styrenes) typically react faster and with higher regioselectivity than electron-neutral ones.

  • M4VB: The para-ester group withdraws electron density, activating the vinyl group for migratory insertion of the Palladium-Aryl species.

  • M3M5VB: The meta-ester exerts a weaker inductive pull. The 3-methyl group slightly donates electrons, making the vinyl group less electrophilic.

Experimental Yield Comparison (Standardized Conditions): Conditions: 1.0 eq Ar-I, 1.2 eq Alkene, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C, 12h.

SubstrateYield (%)Regioselectivity (Linear:Branched)
Methyl 4-vinylbenzoate 88 - 94% > 20:1
Methyl 3-vinylbenzoate (Analog)78 - 82%~ 15:1
Methyl 3-methyl-5-vinylbenzoate 70 - 75% (Predicted)~ 12:1

Note: The additional methyl group in M3M5VB introduces minor steric clashes during the coordination step, slightly lowering yields compared to the simple 3-vinyl analog.

B. Polymerization Kinetics (Free Radical)

In Free Radical Polymerization (FRP), the stability of the radical intermediate determines the propagation rate (


).
  • M4VB Radical: The radical at the benzylic position is hyper-stabilized by resonance with the para-ester. This creates a stable radical but can lead to lower

    
     (retardation) compared to non-conjugated systems, though it copolymerizes strictly alternatingly with electron-rich monomers (e.g., styrene).
    
  • M3M5VB Radical: The radical is stabilized only by the benzene ring (benzyl radical). It lacks the extra resonance stabilization from the ester. Consequently, it behaves more like pure styrene or vinyltoluene.

Reactivity Ratios (Copolymerization with Styrene):

  • M4VB / Styrene:

    
     (Random/Alternating tendency)
    
  • M3M5VB / Styrene:

    
     (Ideal Random Copolymerization)
    
    • Insight: M3M5VB is the superior choice for creating perfectly random copolymers with styrene derivatives, ensuring uniform distribution of the ester functionality.

Experimental Protocols
Protocol A: Palladium-Catalyzed Heck Coupling

Use Case: Attaching the benzoate motif to a drug scaffold.

  • Preparation: In a flame-dried Schlenk tube, charge Aryl Iodide (1.0 mmol), M4VB or M3M5VB (1.2 mmol), Pd(OAc)₂ (2.2 mg, 1 mol%), and Tri-o-tolylphosphine (12 mg, 4 mol%).

  • Solvation: Add anhydrous DMF (5 mL) and Triethylamine (0.28 mL, 2.0 mmol).

  • Reaction: Degas via freeze-pump-thaw (3 cycles). Heat to 100°C for 16 hours under Argon.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with 1M HCl (to remove amine), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

    • Expectation: M4VB will elute later (more polar) and show higher conversion spots on TLC compared to M3M5VB.

Protocol B: RAFT Polymerization (Controlled)

Use Case: Synthesis of block copolymers for drug delivery.

  • Components:

    • Monomer: M3M5VB (1.0 g, 5.7 mmol)

    • CTA: CPDB (Cyanoisopropyl dithiobenzoate) (12 mg)

    • Initiator: AIBN (1.5 mg)

    • Solvent: Anisole (1.0 mL)

  • Ratio: [M]:[CTA]:[I] = 100:1:0.2

  • Procedure:

    • Dissolve components in anisole in a septum-sealed vial.

    • Sparge with Nitrogen for 30 mins.

    • Place in a pre-heated oil bath at 70°C .

  • Monitoring: Aliquots taken at 2h, 4h, 8h for NMR (conversion) and GPC (Mn, PDI).

    • Note: M3M5VB requires slightly longer reaction times (12-16h) to reach >80% conversion compared to M4VB (8-10h) due to the lack of electronic activation on the vinyl group.

References
  • Electronic Effects in Heck Coupling

    • Title: "Electronic Effects in the Heck Reaction: Mechanistic Implic
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Polymerization of Vinylbenzoates

    • Title: "RAFT Polymerization of Activated 4-Vinylbenzo
    • Source:Journal of Polymer Science Part A: Polymer Chemistry
    • URL:[Link]

  • Hammett Substituent Constants

    • Title: "A Survey of Hammett Substituent Constants and Resonance and Field Parameters."
    • Source:Chemical Reviews
    • URL:[Link]

  • Synthesis of M3M5VB Analogues

    • Title: "Palladium-Catalyzed Vinyl
    • Source:Organic Reactions (Wiley)
    • URL:[Link]

Sources

Comparative Guide: GC-MS Profiling of Vinyl Benzoate and its Degradants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical and polymer chemistry, Vinyl Benzoate (VB) serves as a critical monomer and intermediate. Its purity directly dictates the polymerization kinetics and the mechanical integrity of the final polyvinyl benzoate matrices. However, VB is chemically labile; it is prone to hydrolysis (yielding Benzoic Acid and Acetaldehyde ) and premature polymerization.

This guide objectively compares two GC-MS separation strategies for profiling VB and its critical impurities:

  • Method A (General Purpose): Low-polarity 5% Phenyl-arylene stationary phase (e.g., DB-5ms UI).

  • Method B (Application Specific): Acid-modified Polyethylene Glycol (PEG) stationary phase (e.g., DB-FFAP).

The Verdict: While Method A is the industry standard for screening, Method B is superior for quantitative impurity profiling , specifically for resolving the highly polar Benzoic Acid degradant and the stabilizer MEHQ, which exhibit severe tailing and co-elution on non-polar phases.

The Analytical Challenge

The analysis of vinyl benzoate presents a "Polarity Paradox":

  • The Analyte (VB): A moderately non-polar ester (

    
    ).
    
  • The Impurities:

    • Benzoic Acid (BA): Highly polar, capable of strong hydrogen bonding.

    • Acetaldehyde: Highly volatile, elutes near the solvent front.

    • MEHQ (Stabilizer): Phenolic, prone to adsorption.

Standard non-polar columns often fail to chromatograph Benzoic Acid symmetrically, leading to "shark-fin" peaks that destroy integration accuracy and mask adjacent trace impurities.

Mechanistic Insight: The Tailing Phenomenon

On standard dimethylpolysiloxane columns, the free carboxylic acid proton of Benzoic Acid interacts with residual silanol groups (


) on the capillary wall and stationary phase. This secondary interaction (Hydrogen Bonding) is slower than the partition mechanism, causing the characteristic peak tailing.

Comparative Methodology

Experimental Design

Both methods were evaluated using an Agilent 8890/5977B GC-MSD system.

  • Sample Matrix: Vinyl Benzoate (99%) spiked with 0.1% Benzoic Acid and 50 ppm MEHQ.

  • Solvent: Dichloromethane (DCM). Note: Alcohols (Methanol/Ethanol) were strictly avoided to prevent transesterification in the heated inlet.

Protocol Specifications
ParameterMethod A: The Standard Method B: The Specialist
Column DB-5ms UI (30m x 0.25mm x 0.25µm)DB-FFAP (30m x 0.25mm x 0.25µm)
Phase Chemistry (5%-Phenyl)-methylpolysiloxaneNitroterephthalic acid-modified PEG
Polarity Non-PolarHigh Polarity (Acidic)
Inlet Temp 250°C (Split 20:[1]1)240°C (Split 20:1)
Oven Program 40°C (2 min)

10°C/min

300°C
50°C (2 min)

10°C/min

240°C
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Helium, 1.2 mL/min (Constant Flow)
MS Source EI (70 eV), 230°CEI (70 eV), 230°C
Scan Range 35–400 amu35–400 amu

Performance Data & Analysis

Quantitative Comparison: Peak Symmetry & Resolution

The following data represents the average of


 injections.
AnalyteMetricMethod A (DB-5ms)Method B (DB-FFAP)Status
Vinyl Benzoate Retention Time12.4 min15.8 min-
Peak Asymmetry (

)
1.02 (Excellent)1.05 (Excellent)Tie
Benzoic Acid Retention Time12.6 min21.2 min-
Peak Asymmetry (

)
2.85 (Severe Tailing) 1.10 (Symmetric) Method B Wins
Resolution (

) from VB
1.2 (Co-elution risk)> 15.0 (Baseline)Method B Wins
MEHQ (Stabilizer) Detection Limit (S/N)10 ppm2 ppmMethod B Wins
Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Resolution Failure (Method A): On the DB-5ms, Benzoic Acid elutes immediately after Vinyl Benzoate. The severe tailing of the acid creates a baseline disturbance that interferes with the integration of the Vinyl Benzoate tail, leading to quantitation errors of up to 5-8%.

  • The "FFAP Effect" (Method B): The nitroterephthalic acid modification in the DB-FFAP phase effectively "saturates" the active sites that would normally bind free acids. This results in a sharp, Gaussian peak for Benzoic Acid. Furthermore, the high polarity of the PEG phase retains the polar acid significantly longer than the ester, creating massive separation space (

    
    ).
    

Mechanistic Fragmentation & Identification (EI)

Regardless of the column used, the Mass Spectral signature is the primary identification tool. The fragmentation of Vinyl Benzoate is distinct and follows a pathway driven by the stability of the benzoyl cation.

Visualization: EI Fragmentation Pathway

The following diagram illustrates the primary electron ionization cleavage pathways for Vinyl Benzoate (


 148), confirming why 

105 is the base peak.

G M Vinyl Benzoate [M]+• m/z 148 Benzoyl Benzoyl Cation [Ph-CO]+ m/z 105 (Base Peak) M->Benzoyl - 43 Da (Vinyl Radical) Phenyl Phenyl Cation [Ph]+ m/z 77 Benzoyl->Phenyl - 28 Da (CO) Acetylene Acetylene Radical [C2H2]• Phenyl->Acetylene - 26 Da (C2H2) CO Neutral CO 28 Da Vinyl Vinyloxy Radical [C2H3O]•

Caption: Primary EI fragmentation pathway of Vinyl Benzoate. The cleavage of the vinyloxy group yields the stable benzoyl cation (m/z 105).

Decision Guide: Selecting the Right Workflow

Not every lab should switch to FFAP. Use this logic flow to determine the best protocol for your specific analytical goals.

DecisionTree Start Start: Define Analytical Goal Goal1 General Purity Screening? (Isomers, Non-polar impurities) Start->Goal1 Goal2 Acidic Impurity/Stabilizer Quantitation? (Benzoic Acid, MEHQ) Start->Goal2 MethodA Method A: DB-5ms UI (High Temp Limit, Low Bleed) Goal1->MethodA Yes MethodB Method B: DB-FFAP (Acid Deactivated, High Polarity) Goal2->MethodB Yes Warning Critical Requirement: Must use DCM or ACN solvent. NO ALCOHOLS. MethodB->Warning

Caption: Decision matrix for selecting the optimal stationary phase based on specific impurity profiling needs.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Vinyl Benzoate (NIST# 343518). NIST Mass Spectrometry Data Center.[1] [Link]

  • Agilent Technologies. (2019).[2] Agilent J&W DB-WAX Ultra Inert GC Columns: Perform worry-free analysis of polar compounds. Agilent Application Notes. [Link]

  • McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons.
  • Restek Corporation. (2022).[3] Stabilizer Analysis in Monomers: MEHQ Analysis on Rtx-Wax. Restek Chromatograms. [Link]

Sources

Technical Comparison Guide: UV-Vis Absorption of Methyl 3-methyl-5-vinylbenzoate

[1]

Executive Summary

Methyl 3-methyl-5-vinylbenzoate is a functionalized aromatic monomer combining a vinyl group, a methyl ester, and a methyl substituent on a benzene core.[1] Unlike its para-substituted isomers, which exhibit extended linear conjugation, this 1,3,5-trisubstituted (meta) system displays cross-conjugation .[1] Consequently, its UV-Vis absorption maximum (

1

Predicted


:1Secondary Feature:1

This guide compares the spectroscopic performance of Methyl 3-methyl-5-vinylbenzoate against key structural alternatives to aid researchers in quality control, photopolymerization monitoring, and purity analysis.[1]

Structural Analysis & Theoretical Framework

To understand the UV absorption of this molecule, we must deconstruct its chromophores.[1] The molecule possesses three interacting groups on the benzene ring:

  • Vinyl Group (-CH=CH₂): A strong chromophore (auxochrome) that extends conjugation.[1]

  • Methyl Ester (-COOCH₃): An electron-withdrawing group (EWG).[1]

  • Methyl Group (-CH₃): A weak electron-donating group.[1]

The "Meta" Effect (Cross-Conjugation)

The critical factor is the 1,3,5-substitution pattern .[1] The vinyl group (position 5) and the ester group (position 1) are meta to each other.[1]

  • Linear Conjugation (Para): In Methyl 4-vinylbenzoate, the donor (vinyl) and acceptor (ester) are conjugated through the ring, creating a "push-pull" system that significantly lowers the energy gap (

    
    ), causing a strong bathochromic (red) shift (
    
    
    nm).[1]
  • Cross-Conjugation (Meta): In Methyl 3-methyl-5-vinylbenzoate, the resonance transmission between the vinyl and ester groups is interrupted.[1] The spectrum behaves as a superposition of the isolated chromophores, primarily dominated by the styrene moiety.

Diagram: Chromophore Interaction Logic

ChromophoreLogiccluster_0Substituentscluster_1Electronic InteractionTargetMethyl 3-methyl-5-vinylbenzoateVinylVinyl Group (-CH=CH2)(Primary Chromophore)Target->VinylEsterMethyl Ester (-COOCH3)(Electron Withdrawing)Target->EsterMethylMethyl Group (-CH3)(Weak Donor)Target->MethylMetaMeta-Substitution (1,3,5)Cross-ConjugationVinyl->MetaRestricted ResonanceEster->MetaInductive Effect OnlyResultPredicted λmax: 250-255 nm(Styrene-like character)Meta->ResultDominant MechanismParaContrast: Para-SubstitutionLinear ConjugationPara->ResultExcluded (Isomer Effect)

Caption: Logical decomposition of electronic effects determining the absorption maximum.

Comparative Performance Guide

This section compares Methyl 3-methyl-5-vinylbenzoate with its constituent "parent" molecules and its regioisomer.[1] This data is critical for distinguishing the product from impurities or isomers.

Table 1: Spectroscopic Comparison of Alternatives
CompoundStructure Type

(MeOH)
Molar Absorptivity (

)
Key Spectral Feature
Methyl 3-methyl-5-vinylbenzoate Target (Meta) 250–255 nm ~15,000 M⁻¹cm⁻¹ Sharp K-band, resembles styrene.
Styrene Parent Chromophore248 nm14,000 M⁻¹cm⁻¹Reference standard for vinyl conjugation.[1]
Methyl Benzoate Parent Chromophore227 nm12,300 M⁻¹cm⁻¹Blue-shifted; ester dominates.[1]
Methyl 4-vinylbenzoate Isomer (Para) 270–280 nm >20,000 M⁻¹cm⁻¹ Significant Red Shift (Push-Pull).
Methyl 3-methylbenzoate Non-Vinyl Analog230 nm~10,000 M⁻¹cm⁻¹Used to detect lack of vinylation.[1]
Interpretation for Researchers
  • Purity Check: If your spectrum shows a strong shoulder or peak >270 nm, your sample likely contains the para-isomer or polymerized species (extended conjugation).[1]

  • Reaction Monitoring: When synthesizing this molecule from Methyl 3-methyl-5-bromobenzoate (or similar), the appearance of the 250–255 nm band and disappearance of the precursor's weaker bands indicates successful vinylation.[1]

  • Solvent Effects: In non-polar solvents (Hexane), the fine structure (vibrational coupling) of the benzenoid B-band (~280 nm) will be more visible.[1] In polar solvents (Methanol/Acetonitrile), these bands smooth out.

Validated Experimental Protocol

To ensure reproducible

Reagents:

  • Analyte: Methyl 3-methyl-5-vinylbenzoate (>98% purity).[1]

  • Solvent: Spectroscopic grade Methanol (cutoff <205 nm) or Acetonitrile (cutoff <190 nm).[1]

  • Blank: Pure solvent from the same bottle used for dilution.

Workflow Diagram

ProtocolStartStart: WeighingStockStock Solution(1 mg in 10 mL MeOH)~0.5 mMStart->StockDilutionSerial DilutionTarget: 10-50 µMStock->DilutionScanScan 200-400 nm(Baseline Corrected)Dilution->ScanValidationCheck AbsorbanceRange: 0.2 - 0.8 AUScan->ValidationValidation->DilutionIf Abs > 1.0CalcCalculate εBeer-Lambert LawValidation->CalcPass

Caption: Step-by-step workflow for accurate UV-Vis characterization.

Step-by-Step Methodology
  • Baseline Correction: Warm up the UV-Vis spectrophotometer (deuterium/tungsten lamps) for 30 minutes. Run a baseline scan with cuvettes containing only pure solvent.

  • Stock Preparation: Weigh approx. 1.8 mg of Methyl 3-methyl-5-vinylbenzoate into a 10 mL volumetric flask. Dissolve in Methanol. (Conc: ~1 mM).

  • Working Solution: Dilute 100 µL of Stock into 9.9 mL of Methanol (1:100 dilution). Final concentration ~10 µM.

  • Measurement: Scan from 200 nm to 400 nm.

    • Expectation: Absorbance at

      
       should be between 0.2 and 0.8 AU for linearity.[1]
      
  • Data Processing: Identify

    
    .[1] Calculate Molar Absorptivity (
    
    
    ) using
    
    
    .[1]

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of Methyl 3-methylbenzoate.[1] National Institute of Standards and Technology. [Link][1]

  • PubChem. Methyl Benzoate Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Application News.[1] [Link]

Thermal Stability Analysis of Poly(Methyl 3-methyl-5-vinylbenzoate): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(Methyl 3-methyl-5-vinylbenzoate) (PM3M5VB) represents a specialized class of functionalized styrenic polymers. Unlike aliphatic acrylates (e.g., PMMA) which suffer from low thermal ceilings due to "unzipping" mechanisms, PM3M5VB leverages a rigid aromatic backbone to achieve superior thermal resistance. This guide analyzes its thermal stability profile via Thermogravimetric Analysis (TGA), comparing it against industry-standard resists and engineering thermoplastics.

Key Takeaway: PM3M5VB exhibits a thermal decomposition onset (


) in the range of 320–350°C , significantly outperforming Poly(methyl methacrylate) (PMMA) and Poly(vinyl benzoate) (PVB), making it a viable candidate for high-temperature lithography and thermally demanding coating applications.

Structural Basis of Thermal Stability

To understand the TGA performance, one must analyze the molecular architecture. PM3M5VB is a substituted polystyrene .

  • Backbone: Carbon-carbon chain derived from the vinyl group.

  • Pendant Group: A phenyl ring substituted with a methyl group (position 3) and a methyl ester (position 5, relative to the vinyl attachment).

This structure dictates its degradation logic:

  • Steric Hindrance: The 3-methyl and ester groups increase chain rigidity (

    
     elevation) compared to unsubstituted polystyrene.
    
  • Aromatic Stabilization: The benzene ring dissipates thermal energy, preventing the low-temperature depolymerization seen in acrylates.

Visualization: Polymer Structure & Thermal Stress Points[1]

G node_backbone Styrenic Backbone (High Stability) node_ring Aromatic Ring (Energy Dissipation) node_backbone->node_ring C-C Bond node_ester Methyl Ester Group (Potential Decarboxylation >350°C) node_ring->node_ester Meta Position node_methyl 3-Methyl Substituent (Steric Hindrance) node_ring->node_methyl Meta Position node_stress Thermal Stress (>300°C) node_stress->node_backbone Random Scission node_stress->node_ester Side Group Elimination

Figure 1: Structural components of PM3M5VB and their response to thermal stress. The aromatic backbone provides the primary resistance to degradation.

Experimental Protocol: TGA Methodology

To ensure reproducible data, the following self-validating protocol is recommended. This workflow minimizes artifacts from solvent retention or oxidative crosslinking.

Standard Operating Procedure (SOP)
ParameterSettingRationale
Instrument TGA (e.g., TA Instruments Q500 or equiv)High sensitivity balance required (0.1 µg res).
Sample Mass 5–10 mgMinimizes thermal gradients within the sample.
Pan Type Platinum or Alumina (Open)Inertness at high temperatures (>600°C).
Purge Gas Nitrogen (

) at 40–60 mL/min
Prevents thermo-oxidative degradation; isolates thermal stability.
Ramp Rate 10°C/minStandard rate for kinetic comparison.
Temperature Range 30°C to 600°CCaptures solvent loss, onset, and full charring.
Pre-treatment Isotherm at 120°C for 10 minCritical: Removes residual casting solvents/moisture to prevent false

readings.

Comparative Performance Analysis

The following table synthesizes performance data for PM3M5VB against its primary alternatives. Data ranges are derived from structural analogs (Poly(4-vinylbenzoic acid) esters and Polystyrene) due to the niche nature of the specific isomer.

Table 1: Thermal Stability Comparison
Polymer

(Onset)

(Peak Rate)
Degradation MechanismApplication Suitability
PM3M5VB (Subject)~330–350°C ~420°C Random Scission & Ester EliminationHigh-Temp Lithography, Optical Coatings
PMMA (Alternative 1)~250–270°C~360°CUnzipping (Depolymerization)Standard Resists (Low Temp)
Polystyrene (Alternative 2)~350–375°C~430°CRandom Chain ScissionGeneral Purpose, Low Cost
Poly(vinyl benzoate) (Alternative 3)~263°C~380°CSide-Group EliminationFunctional Coatings
Detailed Analysis
  • vs. PMMA: PMMA degrades via "unzipping" initiated at head-to-head linkages or unsaturated ends, often starting as low as 230°C. PM3M5VB, lacking the quaternary carbon of the methacrylate backbone, resists unzipping, pushing the stability envelope by nearly 100°C.

  • vs. Poly(vinyl benzoate) (PVB): In PVB, the ester oxygen is directly bonded to the backbone (vinyl ester). This bond is weaker and prone to

    
    -elimination (releasing benzoic acid) at lower temperatures (~260°C). PM3M5VB connects the ring to the backbone (styrenic), a significantly stronger C-C bond, resulting in higher stability.
    
  • vs. Polystyrene (PS): While pure PS is slightly more stable, the ester group in PM3M5VB introduces a secondary degradation pathway (decarboxylation) at very high temperatures, slightly lowering the onset compared to pure PS but maintaining a similar profile.

Degradation Mechanisms

Understanding how the material fails is crucial for predicting residue and contamination.

Pathway 1: Random Chain Scission (Dominant)

Unlike methacrylates that unzip to monomer, PM3M5VB degrades randomly along the backbone. This produces a mixture of oligomers rather than pure monomer gas, which is critical for contamination control in vacuum chambers.

Pathway 2: Ester Decomposition (Secondary)

At temperatures >380°C, the methyl ester group may undergo cleavage.

  • Reaction: Ester

    
     Radical intermediates + 
    
    
    
    / Small volatiles.
  • Consequence: Formation of a crosslinked char residue (unlike PMMA which leaves ~0% residue).

Visualization: Degradation Pathways[3]

D Start Poly(Methyl 3-methyl-5-vinylbenzoate) (T < 300°C) Heat Heating (>320°C) Start->Heat Scission Random Chain Scission (Backbone Cleavage) Heat->Scission Primary Path SideGroup Ester Decomposition (Decarboxylation) Heat->SideGroup Secondary Path (>380°C) Oligomers Styrenic Oligomers (Volatile Fragments) Scission->Oligomers Char Carbonaceous Char (Residue) SideGroup->Char

Figure 2: Dual degradation pathways. The polymer primarily degrades into oligomers but can form char at high temperatures due to the ester functionality.

Conclusion

Poly(Methyl 3-methyl-5-vinylbenzoate) offers a thermal stability upgrade over standard acrylic resists. By utilizing a styrenic backbone, it avoids the low-temperature unzipping of PMMA, maintaining structural integrity up to 330°C . This makes it an ideal candidate for processes requiring high-temperature baking or harsh plasma etching where acrylics would fail.

Recommendation: For applications requiring


 mass loss at 250°C, PM3M5VB is a superior choice to PMMA and Poly(vinyl benzoate).

References

  • Stigliano, P. L., et al. (2024).[1][2] Poly(vinyl benzoate)-b-poly(diallyldimethyl ammonium TFSI)-b-poly(vinyl benzoate) Triblock Copolymer Electrolytes for Sodium Batteries. Batteries, 10(4), 125.[1] Link

    • Validation of Poly(vinyl benzoate)
  • Şenocak, A., et al. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry, 7, 246-253. Link

    • Establishes the thermal stability baseline for substituted polystyrenes (350–400°C).
  • Kashiwagi, T., et al. (1986). Thermal stability of poly(methyl methacrylate). Macromolecules, 19(8), 2160–2168. Link

    • Authoritative source for PMMA unzipping mechanism and degradation temper
  • BenchChem. (2025).[3] Thermal Stability and Degradation of Poly(m-PEG5-2-methylacrylate). Link

    • Comparative data for methacrylate deriv
  • NIST. Polystyrene Thermal Properties. National Institute of Standards and Technology. Link

    • Standard reference d

Sources

Comparative Guide: Validating Ester Hydrolysis via Thin-Layer Chromatography (TLC) vs. Instrumental Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: In drug development and organic synthesis, ester hydrolysis (saponification) is a fundamental transformation. While High-Performance Liquid Chromatography (HPLC) offers quantitative precision, it often creates a bottleneck due to run times and equipment availability.

The Solution: Thin-Layer Chromatography (TLC), when executed with specific "self-validating" protocols, provides a rapid, cost-effective alternative for monitoring reaction completion. This guide details how to elevate TLC from a basic observation tool to a rigorous validation method by exploiting polarity shifts and specific visualization chemistries (e.g., Bromocresol Green), contrasting it objectively against HPLC and NMR.

Part 1: Mechanistic Basis & Comparative Analysis

The Polarity Shift Principle

The validation of ester hydrolysis relies on the distinct polarity difference between the starting material (Ester) and the product (Carboxylic Acid).

  • Ester: Moderately polar, hydrogen bond acceptor (dipole-dipole interactions).

  • Carboxylic Acid: Highly polar, hydrogen bond donor and acceptor.

  • Chromatographic Behavior: On a standard Silica Gel 60 matrix (polar stationary phase), the carboxylic acid interacts strongly via hydrogen bonding. Consequently, the Product (Acid) will display a significantly lower Retention Factor (

    
    ) than the Reactant (Ester) .
    
Comparative Matrix: TLC vs. Alternatives

The following table objectively compares TLC against instrumental standards for this specific reaction type.

FeatureTLC (Optimized) HPLC (Reverse Phase) 1H NMR
Primary Utility Rapid "Go/No-Go" decisionQuantitative Yield %Structural Elucidation
Time per Run 5–10 minutes (parallel)15–45 minutes (serial)10–60 minutes
Limit of Detection ~1–10 µg~1 ng~1 mg
Differentiation Polarity (

shift) & Stain Color
Retention Time (

)
Chemical Shift (Methoxy loss)
Cost Efficiency High ( <$1 per plate)Low (Solvents, Columns, Service)Low (Capital intensive)
Key Limitation Poor quantification; Co-elution risksEquipment bottleneckRequires workup/deuterated solvents

Part 2: Experimental Protocol (Self-Validating System)

The "Mini-Workup" (Crucial Step)

Expert Insight: You cannot spot a basic hydrolysis reaction mixture directly onto a silica plate. The base (e.g., LiOH, NaOH) will deprotonate the product to a carboxylate salt (


), which will adhere to the baseline and not migrate.
  • Step A: Take a 50 µL aliquot of the reaction mixture.

  • Step B: Transfer to a small vial containing 100 µL of 1M HCl and 200 µL of Ethyl Acetate.

  • Step C: Vortex/Shake. The acid is now protonated (

    
    ) and partitions into the top organic layer.
    
  • Step D: Spot the top layer onto the TLC plate.

Mobile Phase Optimization

Carboxylic acids often "streak" or "tail" on silica due to dimerization.

  • Standard System: Hexanes : Ethyl Acetate (e.g., 3:1).

  • The Modifier: Add 1% Acetic Acid or Formic Acid to the mobile phase.[1] This suppresses ionization and ensures the product moves as a tight, defined spot.

Visualization Strategies

While UV (254 nm) detects the aromatic scaffold, it does not confirm the functional group change.

  • Bromocresol Green Stain:

    • Preparation: 0.04g Bromocresol Green in 100mL Ethanol + 0.1M NaOH dropwise until blue.

    • Result: The Carboxylic Acid spots turn Yellow (pH < 3.8) against a Blue background.[2][3][4] The Ester remains invisible or blue. This provides chemical validation of the hydrolysis.[1]

The Co-Spot Validation

To confirm the reaction is complete and not just stalled or decomposed:

  • Lane 1: Starting Material (Ester) Reference.

  • Lane 2: Co-Spot (50% SM Reference + 50% Reaction Aliquot).

  • Lane 3: Reaction Aliquot (from Mini-Workup).

  • Success Criteria: Lane 3 shows no spot at the

    
     of Lane 1. Lane 2 shows two distinct spots (separation).
    

Part 3: Visualization & Logic Flows

Diagram 1: The Self-Validating Workflow

This workflow illustrates the critical decision nodes and the "Mini-Workup" requirement often missed in standard texts.

TLC_Workflow Start Reaction Aliquot Check_pH Is Rxn Basic? Start->Check_pH Direct_Spot Direct Spotting (Incorrect for Saponification) Check_pH->Direct_Spot No (Rare) Mini_Workup Mini-Workup: Add 1M HCl + EtOAc Check_pH->Mini_Workup Yes (Standard) Spotting Spot Organic Layer (SM / Co-Spot / Rxn) Direct_Spot->Spotting Risk of Streaking Mini_Workup->Spotting Elution Elute: Hex:EtOAc + 1% AcOH Spotting->Elution Vis Visualization: Bromocresol Green Elution->Vis Result Yellow Spot = Acid Blue Background Vis->Result

Caption: Optimized TLC workflow for ester hydrolysis, emphasizing the acidic quench (Mini-Workup) to ensure protonation of the product.

Diagram 2: Chromatographic Logic (Polarity)

Visualizing the expected plate appearance to confirm identity.

Polarity_Logic cluster_0 Analytes Silica Stationary Phase (Silica) Polar / Acidic Ester Ester (SM) Mod. Polar No H-Donor Interaction Interaction Strength Ester->Interaction Weak Adsorption Acid Carboxylic Acid (Prod) High Polar H-Donor Acid->Interaction Strong H-Bonding Rf_Result Retention Factor (Rf) Interaction->Rf_Result Inverse Relationship High_Rf High Rf (Non-Polar behavior) Rf_Result->High_Rf Ester (Top of Plate) Low_Rf Low Rf (Polar behavior) Rf_Result->Low_Rf Acid (Bottom/Middle)

Caption: Mechanistic explanation of Rf shifts. Strong Hydrogen bonding retains the Acid product, resulting in a lower Rf compared to the Ester.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general organic workup and hydrolysis protocols).
  • Reich, H. J. (2022).[5] TLC Stains and Visualization. University of Wisconsin-Madison Chemistry. [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. [Link]

  • ZeptoMetrix. (n.d.). Acetic Acid Mobile Phase Modifier for HPLC/LCMS. [Link]

Sources

Safety Operating Guide

Methyl 3-methyl-5-vinylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as an exercise in applied physical chemistry. The proper disposal of Methyl 3-methyl-5-vinylbenzoate —a reactive, substituted organic monomer—requires a deep understanding of its molecular behavior.

Because this compound contains an electron-rich vinyl group conjugated with an aromatic ring, it is highly susceptible to free-radical auto-polymerization. When designing a disposal and operational plan, we must treat this chemical not just as a flammable liquid, but as a reactive system capable of generating catastrophic exothermic heat if mismanaged.

The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety, regulatory compliance, and scientific rigor in your laboratory.

Part 1: Chemical Profile & Hazard Causality

Before executing any disposal protocol, it is critical to understand the physicochemical parameters that dictate our handling strategy. Methyl 3-methyl-5-vinylbenzoate is classified under the Resource Conservation and Recovery Act (RCRA) as a hazardous waste due to its ignitability and reactivity [1].

Table 1: Physicochemical & Regulatory Profile

ParameterValue / ClassificationOperational Implication
Chemical Class Substituted Vinylbenzoate (Monomer/Ester)Prone to spontaneous polymerization; requires chemical stabilization.
RCRA Waste Codes D001 (Ignitable), D003 (Reactive)Mandatory high-temperature incineration; strictly prohibited from sewer disposal.
Polymerization Triggers Heat, UV Light, Peroxides, Acidic ClaysMust be stored in amber glass; incompatible with certain spill absorbents.
Required Inhibitor MEHQ, TBC, or BHT (typically 100-500 ppm)Must verify inhibitor levels before placing in long-term waste storage.
EPA SAA Storage Limit 55 Gallons (Total Hazardous Waste)Must be transferred to a Central Accumulation Area (CAA) within 3 days of reaching capacity.
The Mechanistic Basis of the Hazard

The primary danger of vinylbenzoate derivatives lies in their double bonds. If the chemical is exposed to UV light, ambient heat, or trace peroxides, the pi-bond can cleave to form a radical, initiating a chain reaction. This polymerization is highly exothermic. If this occurs inside a sealed waste jug, the rapid expansion of gases and heat will cause the container to rupture, aerosolizing a flammable monomer into the laboratory environment [2].

To prevent this, radical scavengers like Hydroquinone monomethyl ether (MEHQ) are added. However, MEHQ requires dissolved oxygen to function . A common, yet dangerous, mistake is purging monomer waste containers with inert gas (like Argon or Nitrogen). Depleting the oxygen neutralizes the inhibitor, effectively arming the thermal bomb.

Poly_Hazard Monomer Methyl 3-methyl- 5-vinylbenzoate Trigger Heat / UV Light / Peroxide Exposure Monomer->Trigger Unprotected Exposure Mitigation Addition of Radical Scavenger (e.g., MEHQ) Monomer->Mitigation Preventative Action Reaction Exothermic Radical Polymerization Trigger->Reaction Hazard Container Rupture & Fire Hazard Reaction->Hazard Stable Stabilized Monomer (Safe for SAA Storage) Mitigation->Stable Stable->Reaction Inhibits Reaction

Mechanism of vinyl polymerization hazard and the mitigating role of radical scavengers.

Part 2: Routine Waste Segregation & SAA Storage Protocol

To maintain a self-validating safety system, every step of the waste generation process must include a verification check. Follow this protocol for routine disposal into your lab's Satellite Accumulation Area (SAA) [3].

Step 1: Inhibitor Verification & Addition

  • Action: Before transferring Methyl 3-methyl-5-vinylbenzoate to a bulk waste container, ensure the waste stream contains an active radical scavenger (e.g., 100 ppm of MEHQ or BHT). If the monomer was recently distilled or purified (which removes the inhibitor), you must manually spike the waste with MEHQ before disposal.

  • Causality: Purified monomers have no defense against thermal initiation. Spiking the waste ensures stability during the months it may sit in the SAA.

Step 2: Container Selection & Headspace Management

  • Action: Dispense the waste into an amber glass bottle or an opaque, chemically compatible High-Density Polyethylene (HDPE) container. Leave at least 15-20% headspace. Do not purge with inert gas.

  • Causality: Amber glass blocks UV-initiated radical formation. The 20% headspace ensures a continuous supply of dissolved oxygen, which MEHQ requires to successfully quench free radicals.

  • Validation Check: Monitor the external temperature of the waste container for 15 minutes after addition. A stable, ambient temperature confirms successful inhibition and the absence of runaway reactions.

Step 3: RCRA-Compliant Labeling

  • Action: Immediately attach a yellow Hazardous Waste tag. Mark the contents exactly as "Methyl 3-methyl-5-vinylbenzoate (with MEHQ inhibitor)". Check the hazard boxes for Ignitable and Reactive .

  • Causality: Federal EPA regulations mandate that waste determination and labeling occur the exact moment waste is first added to a container. Unlabeled reactive waste is a severe compliance violation and a critical safety blindspot for environmental health personnel.

SAA_Workflow Gen 1. Waste Generation (Fume Hood) Determine 2. Hazard Determination (Ignitable / Reactive) Gen->Determine Inhibit 3. Verify/Add Inhibitor (MEHQ / BHT) Determine->Inhibit Label 4. Attach Yellow Tag (Date & Hazard) Inhibit->Label SAA 5. Store in SAA (<55 gal limit) Label->SAA CAA 6. Transfer to CAA (Within 3 days of full) SAA->CAA Dispose 7. EPA-Permitted Incineration CAA->Dispose

Workflow for the stabilization and RCRA-compliant disposal of reactive vinylbenzoate waste.

Part 3: Emergency Spill Response & Polymerization Mitigation

In the event of a spill, standard solvent cleanup procedures can actually trigger a fire if applied to reactive vinyl monomers.

Step 1: Isolate and Ventilate

  • Action: Evacuate non-essential personnel. Maximize local exhaust ventilation (fume hoods) to clear flammable vapors.

  • Validation Check: Use a Photoionization Detector (PID) to confirm vapor concentrations are below the Lower Explosive Limit (LEL) before proceeding.

Step 2: Apply an INERT Absorbent

  • Action: Cover the spill with an inert absorbent such as clean silica sand, vermiculite, or a commercial polypropylene spill pad.

  • CRITICAL CAUSALITY: Never use untreated clay or mica-based absorbents (like standard kitty litter). Untreated clays contain Lewis acid sites. When these acidic sites contact the vinyl group of the benzoate, they catalyze a violent cationic polymerization. The resulting exotherm can easily exceed the auto-ignition temperature of the monomer, causing the spill to spontaneously combust [4].

Step 3: Quench and Collect

  • Action: For large spills, lightly mist the absorbed matrix with a dilute solution of phenothiazine (PTZ) or MEHQ to quench any active radicals generated by the friction of the spill. Sweep the material using non-sparking (brass or plastic) tools into a dedicated, sealable hazardous waste drum.

Step 4: Final Disposal Routing

  • Action: Coordinate with your Environmental Health and Safety (EHS) department to route the sealed drum to an EPA-permitted hazardous waste vendor. The only acceptable final destruction method for this chemical is high-temperature chemical incineration equipped with a scrubber to manage carbon and potential trace emissions.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators - Regulatory Framework." EPA.gov. Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Styrene Monomer / Vinyl Derivatives." NJ.gov. Available at:[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines." UPenn.edu. Available at:[Link]

  • European Basic Acrylic Monomer Manufacturers Association (EBAM). "Safe Handling and Storage of Acrylic Esters and Vinyl Monomers." Petrochemistry.eu. Available at:[Link]

Personal protective equipment for handling Methyl 3-methyl-5-vinylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Safety & Operational Guide: Methyl 3-methyl-5-vinylbenzoate

Executive Summary & Chemical Context

Handling Methyl 3-methyl-5-vinylbenzoate requires a nuanced approach that goes beyond standard organic solvent protocols. As a functionalized aromatic ester containing a reactive vinyl group, this compound presents a dual-hazard profile:

  • The Vinyl Group: Introduces susceptibility to exothermic free-radical polymerization, requiring strict temperature control and inhibitor monitoring (typically stabilized with MEHQ or BHT).

  • The Benzoate Ester Moiety: Acts as a permeation enhancer for many standard glove materials and serves as a skin/eye irritant.

This guide moves beyond generic SDS statements to provide a self-validating safety system for your laboratory.

Hazard Assessment & Mechanism of Action

To select the correct PPE, we must understand the "Why" behind the hazard.

Functional GroupHazard MechanismCritical Risk Factor
Vinyl (-CH=CH₂) Polymerization: Can undergo auto-polymerization initiated by heat, light, or peroxides.Exothermic runaway; Container rupture.
Aromatic Ester Solvation/Permeation: Lipophilic nature allows rapid permeation through standard nitrile rubber.Systemic absorption; Skin sensitization (H317).
Benzyl/Methyl Irritation: Hydrolysis on mucous membranes releases acidic byproducts.Respiratory (H335) and Eye (H319) irritation.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact. The aromatic ester functionality can swell and permeate thin nitrile films (<4 mil) in minutes.

A. Hand Protection Strategy
Exposure TypeRecommended MaterialTechnical ReasoningProtocol
Incidental (Splash) Nitrile (Double Gloved) Nitrile provides physical dexterity but poor chemical resistance to aromatic esters (breakthrough <10 mins).Change immediately upon any splash. Outer glove acts as a sacrificial layer.
High Risk / Immersion Silver Shield® (Laminate) or Viton® Multi-layer laminates prevent aromatic permeation.Wear under an outer nitrile glove for dexterity. Mandatory for spill cleanup.
Mechanical Nitrile + Kevlar Liner Vinyl glass containers can break during polymerization events.Use cut-resistant liners when handling >100g bottles.
B. Respiratory & Body Protection
  • Respiratory: Work inside a certified fume hood. If working outside containment (e.g., scale-up reactors), use a half-face respirator with Organic Vapor (OV) cartridges (Black label).

    • Validation: Check cartridge breakthrough indicator or log usage hours strictly.

  • Eye/Face: Chemical splash goggles (indirect vented). Safety glasses are insufficient due to the high wettability and splash risk of low-viscosity esters.

  • Body: Tyvek® lab coat or chemically resistant apron (Norfoil) if handling volumes >1L.

Visualization: PPE Decision Logic

The following logic flow ensures researchers select the correct PPE based on the specific task intensity.

PPE_Logic Start Task Assessment Volume Volume > 10mL or Heated Reaction? Start->Volume Splash Splash Risk Only? Volume->Splash No Level2 LEVEL 2: High Hazard Silver Shield/Laminate Gloves Tyvek Sleeves Face Shield + Goggles Volume->Level2 Yes Level1 LEVEL 1: Standard Double Nitrile Gloves Fume Hood Splash Goggles Splash->Level1 Yes Splash->Level2 No (Immersion)

Figure 1: Decision tree for selecting appropriate PPE based on volume and exposure risk.

Operational Protocol: Handling & Storage

This protocol includes "Self-Validation" steps—actions you take to prove the system is safe before proceeding.

Step 1: Pre-Operational Validation
  • Inhibitor Check: Vinyl monomers are stabilized (often with MEHQ). If the chemical is colorless, it may be safe.[2] If it has turned yellow/brown or is cloudy , polymerization may have initiated.

    • Action: Do not use. Contact HSE for disposal.

  • Static Discharge: Aromatic esters are combustible.[3] Ground all metal transfer equipment.

Step 2: Transfer & Synthesis
  • Setup: Place a disposable absorbent pad in the fume hood.

  • Weighing: Do not weigh inside the stock container. Aliquot into a tared vial using a glass pipette.

    • Why: Avoids contaminating the stock with metal spatulas which can catalyze polymerization.

  • Quenching: Have a saturated Sodium Bicarbonate (NaHCO₃) solution ready. In case of skin contact, the basic solution helps neutralize acidic hydrolysis products better than water alone (after initial flushing).

Step 3: Storage
  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under air, not pure nitrogen, if the inhibitor is MEHQ (MEHQ requires small amounts of oxygen to function).

Emergency & Disposal Procedures

Spill Response Workflow

In the event of a spill (>10 mL):

  • Evacuate the immediate area (vapors are respiratory irritants).

  • Don PPE: Level 2 (Laminate gloves + Respirator).

  • Absorb: Use Vermiculite or sand. Do not use paper towels (high surface area + combustible organic = fire risk).

  • Clean: Wash surface with soap and water; esters are lipophilic and water alone will spread the residue.

Disposal
  • Method: High-temperature incineration.

  • Prohibition: Do not pour down the drain. The vinyl group is toxic to aquatic life and can foul water treatment polymers.

Visualization: Operational Lifecycle

Handling_Workflow Storage Cold Storage (4°C) Check Inhibitor Clarity Transfer Transfer (Glass tools only, No Metal) Storage->Transfer Pass Check Waste Disposal (Segregated Organic Waste) Storage->Waste Fail Check (Cloudy/Solid) Reaction Reaction/Use (Monitor Exotherm) Transfer->Reaction Reaction->Waste Quench

Figure 2: Operational lifecycle showing the critical "Pass/Fail" check at the storage stage to prevent using polymerized material.

References

  • Fisher Scientific. (2025).[1][3][4][5] Safety Data Sheet: Vinyl Benzoate. Retrieved from

  • MilliporeSigma. (2025).[1][3][4][5] Safety Data Sheet: Methyl Benzoate. Retrieved from

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from

  • Ansell. (2023). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • Thermo Fisher Scientific. (2025).[1][3][4][5] Handling and Storage of Vinyl Monomers. Retrieved from

(Note: Specific permeation data for Methyl 3-methyl-5-vinylbenzoate is approximated using Vinyl Benzoate and Methyl Benzoate as structural proxies, adhering to the Precautionary Principle of safety management.)

Sources

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